3-Ethyl-4-methylpyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62016. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-ethyl-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-3-8-6-9-5-4-7(8)2/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQNYWYMNFRKNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CN=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060182 | |
| Record name | Pyridine, 3-ethyl-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
529-21-5 | |
| Record name | 3-Ethyl-4-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=529-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethyl-4-picoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Ethyl-4-methylpyridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62016 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridine, 3-ethyl-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyridine, 3-ethyl-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ethyl-4-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.686 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-ETHYL-4-PICOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4I7CCZ440O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Ethyl-4-methylpyridine (CAS 529-21-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of 3-Ethyl-4-methylpyridine (CAS 529-21-5), a substituted pyridine derivative of interest in various chemical and pharmaceutical research fields. This document details its physicochemical characteristics, spectroscopic data, and safety information. Furthermore, it outlines plausible experimental protocols for its synthesis and analysis, based on established chemical methodologies.
Core Properties of this compound
This compound is a heterocyclic aromatic organic compound. Its structure consists of a pyridine ring substituted with an ethyl group at the 3-position and a methyl group at the 4-position.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₁N | [1][2] |
| Molecular Weight | 121.18 g/mol | [1][2] |
| CAS Number | 529-21-5 | [1][2] |
| Appearance | Liquid | [3] |
| Melting Point | 6-8 °C | [1] |
| Boiling Point | 195-196 °C | [1][4] |
| Density | 0.936 - 0.9458 g/cm³ at 20 °C | [1][4] |
| Refractive Index | 1.465 | [1] |
| Vapor Pressure | 0.6 mmHg at 25 °C (estimated) | [5] |
| Solubility | Soluble in water (1.803e+004 mg/L at 25 °C, estimated) | [5] |
| logP (Octanol/Water Partition Coefficient) | 2.00 - 2.18 (estimated) | [5] |
| pKa | 6.25 ± 0.18 (Predicted) | [1] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
| Spectroscopic Technique | Key Features and Observations |
| ¹H NMR | Spectral data is available, though specific peak assignments require further analysis. |
| ¹³C NMR | Spectral data is available, with expected signals for the aromatic carbons and the ethyl and methyl substituents.[6] |
| Mass Spectrometry (MS) | Electron ionization mass spectra are available, providing fragmentation patterns for structural elucidation.[7] |
| Infrared (IR) Spectroscopy | IR spectra are available, showing characteristic peaks for aromatic C-H and C=N stretching, as well as aliphatic C-H stretching.[7] |
| Raman Spectroscopy | Data may be available in specialized databases. |
Synthesis of this compound
Caption: Plausible Chichibabin synthesis route for this compound.
Proposed Experimental Protocol for Synthesis
Objective: To synthesize this compound via a modified Chichibabin reaction.
Materials:
-
Acetaldehyde
-
Propionaldehyde
-
Ammonia (aqueous solution or gas)
-
Alumina or silica-based catalyst
-
Reaction vessel (e.g., a high-pressure reactor)
-
Distillation apparatus
-
Standard laboratory glassware and safety equipment
Procedure:
-
Catalyst Preparation: Prepare or procure a suitable alumina or silica-based catalyst.
-
Reactant Mixture: In a suitable solvent, prepare a mixture of acetaldehyde and propionaldehyde in the desired molar ratio.
-
Reaction Setup: Charge the reaction vessel with the catalyst and the aldehyde mixture.
-
Reaction Execution: Introduce ammonia into the reactor. Heat the mixture to a temperature in the range of 350-500 °C under pressure. The reaction is typically carried out in the gas phase over a fixed-bed catalyst.
-
Work-up and Purification: After the reaction is complete, cool the reactor and collect the crude product mixture. The product mixture will likely contain unreacted starting materials, the desired product, and other pyridine isomers.
-
Isolation: Separate the organic layer.
-
Purification: Purify the crude product by fractional distillation to isolate this compound from other byproducts.
-
Characterization: Confirm the identity and purity of the product using analytical techniques such as GC-MS and NMR spectroscopy.
Analytical Methods
Accurate and reliable analytical methods are essential for the characterization and quality control of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.
Caption: General workflow for GC-MS analysis of this compound.
Proposed GC-MS Protocol:
| Parameter | Recommended Setting |
| Gas Chromatograph | Standard GC system with a capillary column |
| Column | e.g., DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (split or splitless mode) |
| Oven Program | Initial temp 50 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Mass Spectrometer | Quadrupole or Time-of-Flight (TOF) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 amu |
| Source Temperature | 230 °C |
| Transfer Line Temp | 280 °C |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural elucidation of this compound.
Proposed NMR Protocol:
| Parameter | Recommended Setting |
| Spectrometer | 400 MHz or higher |
| Solvent | Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) |
| Techniques | ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC |
| Internal Standard | Tetramethylsilane (TMS) |
| Sample Concentration | 5-10 mg in 0.5-0.7 mL of deuterated solvent |
Safety and Handling
This compound is a chemical that requires careful handling. The following table summarizes its known hazard information.
| Hazard Information | Details | Reference(s) |
| GHS Pictograms | [2] | |
| Signal Word | Danger | [2] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [3][8] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |
Handling Recommendations:
-
Work in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation, ingestion, and contact with skin and eyes.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
Applications
This compound and its derivatives are of interest in several areas of research and development:
-
Pharmaceuticals: As a substituted pyridine, it serves as a potential building block for the synthesis of more complex molecules with biological activity.
-
Agrochemicals: Pyridine derivatives are a common scaffold in many pesticides and herbicides.
-
Flavor and Fragrance: Some alkyl-substituted pyridines have applications in the flavor and fragrance industry.[1]
This technical guide provides a foundational understanding of this compound. For specific applications and advanced research, further investigation into the primary literature is recommended.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. Kröhnke Pyridine Synthesis [drugfuture.com]
- 4. rsc.org [rsc.org]
- 5. preprints.org [preprints.org]
- 6. researchgate.net [researchgate.net]
- 7. Chichibabin Pyridine Synthesis [drugfuture.com]
- 8. chemtube3d.com [chemtube3d.com]
An In-depth Technical Guide to 3-Ethyl-4-methylpyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 3-Ethyl-4-methylpyridine (CAS No: 529-21-5). It is a vital heterocyclic compound with applications ranging from fragrance compositions to its potential as a key building block in the synthesis of pharmacologically active molecules. This document details its synthesis, characteristic reactions, and the experimental methodologies used for its characterization. The information is intended to serve as a critical resource for professionals in chemical research and drug development, facilitating its application in synthetic chemistry and medicinal research.
Chemical Identity and Structure
This compound, also known as 3-ethyl-4-picoline or β-collidine, is an alkyl-substituted pyridine. The pyridine ring, an aromatic heterocycle containing a nitrogen atom, imparts basic properties to the molecule. The ethyl and methyl substituents on the ring influence its steric and electronic properties, affecting its reactivity and physical characteristics.
-
IUPAC Name: this compound
-
Molecular Formula: C₈H₁₁N
-
SMILES: CCC1=C(C=CN=C1)C
-
InChI Key: JDQNYWYMNFRKNQ-UHFFFAOYSA-N
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions and formulations.
| Property | Value | Reference(s) |
| Molecular Weight | 121.18 g/mol | [1][2] |
| CAS Number | 529-21-5 | [1][2] |
| Appearance | Liquid | |
| Melting Point | 6-8 °C | [3] |
| Boiling Point | 195-196 °C (at 760 mmHg) | [3] |
| Density | 0.936 g/cm³ | [3] |
| Refractive Index (n20/D) | 1.465 | [3] |
| pKa (of conjugate acid) | 6.25 ± 0.18 (Predicted) | [3] |
| Flash Point | 195-196 °C | [3] |
| Water Solubility | 1.803 x 10⁴ mg/L at 25 °C (Estimated) | [4] |
| Vapor Pressure | 0.6 mmHg at 25 °C (Estimated) | [4] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound.
| Spectroscopic Technique | Key Observations | Reference(s) |
| ¹H NMR | The proton NMR spectrum shows characteristic signals for the aromatic protons on the pyridine ring, as well as signals for the ethyl (a quartet and a triplet) and methyl (a singlet) substituents. The chemical shifts are influenced by the positions on the electron-deficient pyridine ring. | |
| ¹³C NMR | The carbon NMR spectrum displays distinct signals for the eight carbon atoms, with the carbons of the pyridine ring appearing in the aromatic region and the alkyl carbons in the aliphatic region. | |
| Mass Spectrometry (MS) | Electron Ionization (EI) mass spectrometry typically shows a prominent molecular ion peak (M⁺) at m/z 121. The fragmentation pattern is characterized by the loss of alkyl fragments, with a significant peak often observed at m/z 106, corresponding to the loss of a methyl radical. | [1] |
| Infrared (IR) Spectroscopy | The IR spectrum exhibits characteristic absorption bands for C-H stretching of the aromatic ring and alkyl groups, C=C and C=N stretching vibrations within the pyridine ring, and C-H bending vibrations. | [1] |
Chemical Reactivity and Synthesis
Reactivity
The chemical behavior of this compound is dictated by the pyridine ring and its alkyl substituents.
-
Basicity: The lone pair of electrons on the nitrogen atom makes it a weak base, with a predicted pKa of 6.25 for its conjugate acid.[3] It readily forms salts with acids.
-
Reactions at the Ring: The pyridine ring is electron-deficient and generally resistant to electrophilic aromatic substitution compared to benzene. When reactions occur, they typically require harsh conditions and are directed to the 3- and 5-positions. Nucleophilic substitution is more favorable, especially at the 2-, 4-, and 6-positions, often requiring activation of the ring (e.g., by N-oxidation) or the use of very strong nucleophiles.[5]
-
Reactions of Alkyl Groups: The alkyl groups are susceptible to oxidation. For instance, oxidation can convert the methyl or ethyl groups into carboxylic acids, a reaction of significant industrial importance for producing pyridinecarboxylic acids from related alkylpyridines.[6] The protons on the carbons alpha to the ring (the benzylic-like positions) are slightly acidic and can be deprotonated with strong bases, allowing for further functionalization.[6]
Caption: Key reaction pathways for this compound.
Synthesis
Industrially, alkylpyridines are often synthesized via vapor-phase reactions. One common method involves the condensation of aldehydes and/or ketones with ammonia. For instance, 3-methylpyridine (3-picoline) is produced from acetaldehyde, formaldehyde, and ammonia, with 3-ethylpyridine generated as a significant byproduct.[7] While a specific, high-yield synthesis for this compound is not widely published in open literature, analogous multi-step synthetic routes starting from functionalized pyridine precursors are common in research settings.
Applications in Research and Drug Development
While this compound has found use in non-floral perfume compositions, its structural motif is of significant interest to the pharmaceutical industry.[6] The alkylpyridine scaffold is a common feature in many biologically active compounds.
Although direct biological activity data for this compound is limited, its derivatives are crucial intermediates. For example, the related compound 3-bromo-4-methylpyridine serves as a key building block in the synthesis of:
-
Potent phosphodiesterase type 4 (PDE4) inhibitors.
-
Ligands for the benzodiazepine site on the human GABA-A receptor.
This highlights the value of the 3-alkyl-4-methylpyridine core structure as a scaffold for generating novel drug candidates. The ethyl group provides a lipophilic handle and a potential site for metabolic activity, which can be strategically modified by medicinal chemists to optimize pharmacokinetic and pharmacodynamic properties.
Caption: Logical flow from the core scaffold to therapeutic applications.
Safety and Handling
This compound is classified as hazardous. Appropriate safety precautions must be observed during its handling and storage.
-
GHS Hazard Statements:
-
Precautionary Measures:
Experimental Protocols
The determination of the physical and chemical properties of this compound relies on standard analytical techniques.
Boiling Point Determination (Capillary Method)
The boiling point can be determined using a small sample size with a Thiele tube apparatus.[8]
-
Preparation: A small amount of the liquid sample is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the fusion tube.
-
Heating: The apparatus, attached to a thermometer, is heated in an oil bath (Thiele tube). As the temperature rises, air trapped in the capillary tube expands and exits as bubbles.
-
Observation: The heating is continued until a steady stream of bubbles emerges from the capillary tip. The heat is then removed.
-
Measurement: The liquid is allowed to cool. The boiling point is the temperature at which the pressure inside and outside the capillary tube equalizes, causing the liquid to be drawn back into the capillary tube.[9]
pKa Determination (NMR Spectroscopy)
The pKa of a pyridine derivative can be determined by monitoring the chemical shifts of its ring protons as a function of pH.[10]
-
Sample Preparation: A solution of this compound is prepared in D₂O.
-
pH Titration: The pH (or pD) of the solution is adjusted incrementally by adding small amounts of a strong acid (e.g., DCl) or a strong base (e.g., NaOD).
-
Data Acquisition: A ¹H NMR spectrum is acquired at each pH value.
-
Data Analysis: The chemical shift (δ) of a specific ring proton is plotted against the pH. The resulting titration curve will be sigmoidal. The pKa is the pH value at the inflection point of the curve, where the concentrations of the protonated and deprotonated forms are equal.[11]
Purity and Identity Confirmation (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique for separating and identifying volatile organic compounds.[12]
-
Separation (GC): A diluted sample is injected into the gas chromatograph. The sample is vaporized and carried by an inert gas through a capillary column.[13] Compounds separate based on their boiling points and interactions with the column's stationary phase. This compound will elute at a characteristic retention time under specific GC conditions.
-
Identification (MS): As the separated components exit the GC column, they enter the mass spectrometer. They are ionized (typically by electron impact), causing fragmentation.[14] The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, serves as a molecular "fingerprint" that can be compared to spectral libraries for positive identification.[15]
Caption: A typical workflow for the synthesis and characterization of a chemical compound.
References
- 1. This compound | C8H11N | CID 68254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. chembk.com [chembk.com]
- 4. 3-ethyl-4-methyl pyridine [flavscents.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. CA2763574C - Process for the synthesis of 3-methyl-pyridine - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Video: Boiling Points - Concept [jove.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. sarpublication.com [sarpublication.com]
- 13. agilent.com [agilent.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 3-Ethyl-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Ethyl-4-methylpyridine, a substituted pyridine derivative, holds significance as a potential building block in the synthesis of novel pharmaceutical compounds and agrochemicals. This technical guide provides a comprehensive overview of the plausible synthetic pathways for this compound, with a primary focus on the Chichibabin pyridine synthesis. The document details the underlying reaction mechanisms, potential starting materials, and typical reaction conditions. Furthermore, it presents a collection of relevant quantitative data from related syntheses to offer insights into expected yields and potential side products. Detailed experimental protocols for analogous reactions are provided to serve as a foundation for the development of a specific synthesis protocol for this compound. All synthesis pathways and mechanistic steps are visually represented through diagrams generated using the DOT language for clarity and enhanced understanding.
Introduction
Substituted pyridines are a critical class of heterocyclic compounds widely utilized in the pharmaceutical and agrochemical industries due to their diverse biological activities. The specific substitution pattern on the pyridine ring plays a crucial role in determining the molecule's physicochemical properties and its interaction with biological targets. This compound, with its unique arrangement of alkyl groups, presents an interesting scaffold for the development of new chemical entities. The efficient and selective synthesis of this molecule is, therefore, of significant interest to the scientific community. This guide explores the primary synthetic routes to this compound, emphasizing the well-established Chichibabin pyridine synthesis.
The Chichibabin Pyridine Synthesis: A Primary Pathway
The Chichibabin pyridine synthesis, first reported by Aleksei Chichibabin in 1924, is a versatile and industrially significant method for the preparation of pyridine and its derivatives.[1][2] The reaction involves the condensation of aldehydes, ketones, α,β-unsaturated carbonyl compounds, or a combination thereof, with ammonia at elevated temperatures, typically over a solid acid catalyst.[1][2]
Proposed Synthesis of this compound via Chichibabin Reaction
-
Propanal would serve as the source of the ethyl group at the C-3 position.
-
2-Butanone would provide the methyl group at the C-4 position.
-
Formaldehyde would contribute the final carbon atom to complete the pyridine ring.
-
Ammonia acts as the nitrogen source for the heterocycle.
The overall proposed reaction is as follows:
References
Spectroscopic Analysis of 3-Ethyl-4-methylpyridine: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for 3-Ethyl-4-methylpyridine (CAS No. 529-21-5), a substituted pyridine derivative of interest to researchers in organic synthesis, medicinal chemistry, and materials science. The following sections present nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.
Spectroscopic Data
The spectroscopic data presented in this section have been compiled from various spectral databases. While efforts have been made to provide accurate and comprehensive information, it is recommended to consult the original sources for further details.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide information about the chemical environment of the hydrogen and carbon atoms, respectively.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.29 | d | 1H | H-2 |
| 8.22 | s | 1H | H-6 |
| 6.98 | d | 1H | H-5 |
| 2.59 | q | 2H | -CH₂- (Ethyl) |
| 2.24 | s | 3H | -CH₃ (Methyl) |
| 1.19 | t | 3H | -CH₃ (Ethyl) |
Solvent and spectrometer frequency not explicitly specified in the available public data.
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 149.3 | C-2 |
| 146.8 | C-6 |
| 144.5 | C-4 |
| 131.8 | C-3 |
| 125.9 | C-5 |
| 23.0 | -CH₂- (Ethyl) |
| 16.5 | -CH₃ (Methyl) |
| 14.3 | -CH₃ (Ethyl) |
Source: Aldrich Chemical Company, Inc.[1] Solvent and spectrometer frequency not explicitly specified.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The vapor phase IR spectrum of this compound was obtained.[1]
Table 3: Significant IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-2850 | Medium | C-H stretching (aromatic and aliphatic) |
| 1600-1450 | Strong | C=C and C=N stretching (pyridine ring) |
| 1460, 1380 | Medium | C-H bending (aliphatic) |
| 830-780 | Strong | C-H out-of-plane bending (aromatic) |
Note: The provided data is a general interpretation of the expected IR spectrum for a substituted pyridine.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The data presented below was obtained via Gas Chromatography-Mass Spectrometry (GC-MS) using Electron Ionization (EI).[1]
Table 4: Major Mass Spectral Peaks for this compound
| m/z | Relative Intensity (%) | Assignment |
| 121 | 67.57 | [M]⁺ (Molecular Ion) |
| 106 | 99.99 | [M-CH₃]⁺ |
| 120 | 26.03 | [M-H]⁺ |
| 77 | 16.52 | [C₆H₅]⁺ |
| 39 | 22.83 | [C₃H₃]⁺ |
Instrument: HITACHI M-80.[1]
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data presented above. Specific parameters may need to be optimized for the instrument being used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the solution is homogeneous.
¹H NMR Acquisition Parameters (Representative):
-
Spectrometer: 400 MHz or higher
-
Pulse Program: Standard single pulse
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: -2 to 12 ppm
¹³C NMR Acquisition Parameters (Representative):
-
Spectrometer: 100 MHz or higher
-
Pulse Program: Proton-decoupled single pulse
-
Number of Scans: 1024 or more
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: 0 to 200 ppm
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (Neat Liquid):
-
Place a small drop of this compound onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top of the first to create a thin liquid film between the plates.
-
Mount the sandwiched plates in the sample holder of the FTIR spectrometer.
FTIR Acquisition Parameters (Representative):
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol). A typical concentration is in the range of 10-100 µg/mL.
GC-MS Parameters (Representative):
-
GC Column: A non-polar capillary column (e.g., DB-1 or equivalent).
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: 5 minutes.
-
-
Carrier Gas: Helium
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-300.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of an organic compound like this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
References
Synthesis of 3-Ethyl-4-methylpyridine: A Technical Guide to Starting Materials and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the primary synthetic pathways for producing 3-Ethyl-4-methylpyridine, a valuable heterocyclic compound in pharmaceutical and materials science. The focus of this document is to provide a comprehensive overview of the requisite starting materials, detailed experimental protocols, and the underlying chemical principles governing its synthesis.
Core Synthetic Strategy: The Chichibabin Pyridine Synthesis
The most industrially viable and direct method for the synthesis of this compound is the Chichibabin pyridine synthesis. This classical reaction involves the condensation of aldehydes and/or ketones with ammonia or an ammonia source, typically at elevated temperatures and in the presence of a solid acid catalyst.[1][2] For the specific synthesis of this compound, a combination of propanal and acetaldehyde is reacted with ammonia. In this reaction, propanal serves as the precursor for the ethyl group at the 3-position, while acetaldehyde contributes the methyl group at the 4-position and the remaining carbon atoms of the pyridine ring.
The reaction is generally performed in the gas phase over a heterogeneous catalyst, such as alumina (Al₂O₃) or silica (SiO₂), at temperatures ranging from 350 to 500°C.[1] Zeolite-based catalysts, particularly ZSM-5, have also been employed to improve yields and selectivity in the synthesis of alkylpyridines.[3]
Starting Materials and Reagents
The selection of appropriate starting materials is critical for a successful synthesis. The table below summarizes the key reactants for the Chichibabin synthesis of this compound.
| Starting Material/Reagent | Chemical Formula | Role in Synthesis | Key Considerations |
| Propanal (Propionaldehyde) | CH₃CH₂CHO | Source of the ethyl group at the 3-position and part of the pyridine backbone. | High purity is recommended to avoid side reactions. Can be prone to self-condensation. |
| Acetaldehyde | CH₃CHO | Source of the methyl group at the 4-position and the remaining carbons of the pyridine ring. | Often used in its trimeric form, paraldehyde, for easier handling and to control reactivity.[4] |
| Ammonia | NH₃ | Source of the nitrogen atom in the pyridine ring. | Can be introduced as anhydrous gas or as an aqueous solution. Ammonium acetate can also serve as an ammonia source and catalyst in liquid-phase reactions.[4] |
| Catalyst | e.g., Al₂O₃, SiO₂, ZSM-5 | Facilitates the condensation and cyclization reactions. | The choice of catalyst can significantly impact the yield and selectivity of the desired product. |
Experimental Protocol: Gas-Phase Chichibabin Synthesis
The following is a generalized experimental protocol for the gas-phase synthesis of this compound based on typical Chichibabin reaction conditions. It should be noted that optimization of specific parameters is often necessary to achieve desired yields and purity.
Objective: To synthesize this compound via the gas-phase condensation of propanal, acetaldehyde, and ammonia.
Materials:
-
Propanal
-
Acetaldehyde (or Paraldehyde)
-
Anhydrous Ammonia
-
Solid Acid Catalyst (e.g., alumina pellets or ZSM-5)
-
Inert Gas (e.g., Nitrogen)
-
Apparatus: Tube furnace, fixed-bed reactor, gas flow controllers, condenser, and collection flask.
Procedure:
-
Catalyst Preparation: The solid acid catalyst is packed into a fixed-bed reactor. The catalyst is typically pre-treated by heating under a flow of inert gas to remove any adsorbed water and activate its surface.
-
Reactant Feed: A gaseous mixture of propanal, acetaldehyde, and ammonia is prepared. The molar ratio of the reactants is a critical parameter to be optimized. The aldehydes can be vaporized by passing a carrier gas through the liquid aldehydes or by using a syringe pump to inject them into a heated zone.
-
Reaction: The gaseous reactant mixture is passed through the heated, catalyst-packed reactor. Typical reaction temperatures range from 400-500°C, and the reaction is generally carried out at atmospheric pressure.[5]
-
Product Collection: The reaction mixture exiting the reactor is passed through a condenser to liquefy the products and unreacted starting materials. The condensate is collected in a cooled flask.
-
Purification: The crude product mixture, which may contain various alkylpyridines and other byproducts, is typically purified by fractional distillation. The identity and purity of this compound can be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Quantitative Data
The yield of this compound in the Chichibabin synthesis is influenced by several factors, including the molar ratio of the reactants, reaction temperature, catalyst type, and contact time. While specific yield data for the synthesis of this compound is not extensively reported, related processes provide an indication of expected outcomes. For instance, in the synthesis of 3-methylpyridine from formaldehyde and acetaldehyde, yields of up to 64.6% have been reported under optimized liquid-phase conditions, with 3-ethylpyridine as a minor byproduct.[6][7] In gas-phase syntheses of methylpyridines, overall yields of pyridine derivatives can range from 63.6% to 70.2% depending on the catalyst used.[8][9]
| Parameter | Typical Range/Value | Impact on Yield/Selectivity |
| Temperature | 350 - 500 °C | Higher temperatures generally favor the reaction rate but can also lead to increased byproduct formation. |
| Pressure | 1 - 10 atm | Typically performed at or near atmospheric pressure.[5] |
| Catalyst | Al₂O₃, SiO₂, ZSM-5 | The acidity and pore structure of the catalyst influence the product distribution. |
| Reactant Molar Ratio | To be optimized | The ratio of propanal to acetaldehyde will directly affect the relative yields of different alkylpyridine isomers. |
Logical Workflow for Synthesis Route Selection
Caption: Workflow for selecting and implementing the synthesis of this compound.
Chichibabin Synthesis Pathway
Caption: Simplified reaction pathway for the Chichibabin synthesis of this compound.
References
- 1. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. chemistnotes.com [chemistnotes.com]
- 3. US20150239841A1 - Process and catalyst for the production of pyridine and alkyl derivatives thereof - Google Patents [patents.google.com]
- 4. scispace.com [scispace.com]
- 5. EP0371615B1 - High yield synthesis of pyridine and/or alkylpyridine(s) via condensation of ternary mixtures of aldehydes and/or ketones with ammonia - Google Patents [patents.google.com]
- 6. US20110003997A1 - Process for the synthesis of 3-methyl-pyridine - Google Patents [patents.google.com]
- 7. US9701634B2 - Process for the synthesis of 3-methyl-pyridine - Google Patents [patents.google.com]
- 8. Synthesis of methylpyridines by catalytic method in the gas phase | E3S Web of Conferences [e3s-conferences.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to 3-Ethyl-4-methylpyridine Structural Analogs and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural analogs and derivatives of 3-Ethyl-4-methylpyridine, a heterocyclic scaffold of significant interest in medicinal chemistry. The document details synthetic methodologies, pharmacological activities, and key signaling pathways modulated by these compounds. Experimental protocols for synthesis and biological evaluation are provided to facilitate further research and development in this area. Quantitative data on the biological activity of representative compounds are summarized in structured tables for comparative analysis.
Introduction to the this compound Scaffold
The pyridine ring is a fundamental structural motif in a vast array of biologically active compounds and approved pharmaceuticals. The substitution pattern on the pyridine core plays a crucial role in determining the pharmacological properties of the resulting molecule. The this compound scaffold, with its specific arrangement of alkyl groups, provides a unique template for the design of novel therapeutic agents. Analogs and derivatives of this core structure have been explored for a variety of therapeutic applications, most notably as kinase inhibitors in oncology.
The strategic placement of the ethyl and methyl groups at the 3 and 4 positions, respectively, influences the molecule's steric and electronic properties, which in turn affects its binding affinity and selectivity for various biological targets. By modifying other positions on the pyridine ring, researchers can fine-tune the compound's potency, selectivity, and pharmacokinetic profile.
Synthetic Strategies for this compound Analogs and Derivatives
The synthesis of functionalized this compound analogs can be achieved through various organic chemistry methodologies. A general and adaptable workflow often involves the construction of the substituted pyridine core followed by further diversification.
General Synthesis Workflow
A common strategy for the synthesis of polysubstituted pyridines involves a cascade reaction that includes a copper-catalyzed cross-coupling of α,β-unsaturated ketoxime O-pentafluorobenzoates with alkenylboronic acids, followed by electrocyclization and air oxidation. This method offers a modular approach to assemble highly substituted pyridines with good functional group tolerance.
A generalized workflow for synthesizing a this compound derivative with a substituent at the 5-position is depicted below.
Caption: Generalized synthetic workflow for 5-substituted-3-ethyl-4-methylpyridine.
Example Synthetic Protocol: Synthesis of 3,4-Dimethyl-5-acetylpyridine
Materials:
-
3,4-Dimethyl-5-cyanopyridine
-
Methylmagnesium iodide (Grignard reagent)
-
Anhydrous ether
-
Ammonium chloride solution (saturated)
-
Standard laboratory glassware
Procedure:
-
A solution of 3,4-dimethyl-5-cyanopyridine in anhydrous ether is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
The solution is cooled in an ice bath, and a solution of methylmagnesium iodide in ether is added dropwise with continuous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the excess Grignard reagent is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with ether.
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 3,4-dimethyl-5-acetylpyridine.[1]
Pharmacological Activity and Structure-Activity Relationships (SAR)
Derivatives of the 3,4-disubstituted pyridine scaffold have shown significant potential as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.
Kinase Inhibition
Many pyridine-based compounds have been developed as potent and selective kinase inhibitors. For instance, a series of novel 3,4-disubstituted pyridine derivatives were identified as potent inhibitors of Cyclin-Dependent Kinase 8 (CDK8), a transcriptional regulator implicated in cancer. Some of these compounds exhibited IC50 values in the low nanomolar range against CDK8/cyclin C.[2]
The pyrazolopyridine scaffold, a bioisostere of the 3,4-disubstituted pyridine core, has also been extensively explored for kinase inhibition. Derivatives of this scaffold have shown potent inhibitory activity against various kinases, including Tropomyosin receptor kinases (TRKs), Monopolar spindle kinase 1 (Mps1), and DYRK1A/1B.[3][4][5]
Anticancer Activity
The kinase inhibitory activity of these compounds often translates to potent anticancer effects. For example, a novel pyridine derivative, compound H42, was found to inhibit the proliferation of ovarian cancer cell lines with IC50 values of 0.87 µM (SKOV3) and 5.4 µM (A2780).[6] This compound was shown to induce apoptosis, intracellular ROS production, and DNA damage.[6] Furthermore, it was found to downregulate the expression of cyclin D1 by regulating HDAC6-mediated acetylation of HSP90, leading to G0/G1 phase cell cycle arrest.[6]
Structure-Activity Relationship (SAR)
The structure-activity relationship of these pyridine derivatives is a key area of investigation. For the 3,4-disubstituted pyridine CDK8 inhibitors, it was found that the nature and position of substituents on the pyridine core significantly influenced their inhibitory potency and selectivity.[2] Similarly, for pyrazolopyridine-based TRK inhibitors, modifications at different positions of the scaffold led to variations in their activity against different TRK subtypes.[3]
Signaling Pathways
The anticancer effects of this compound analogs and related pyridine derivatives are often mediated through the modulation of key signaling pathways involved in cell growth, proliferation, and survival. Two of the most important pathways are the PI3K/Akt/mTOR and MAPK/ERK pathways.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling pathway that is frequently activated in many types of cancer, promoting cell survival and proliferation. Several purine and pyrazolo[3,4-d]pyrimidine inhibitors have been shown to target PI3Kα, leading to the inhibition of phospho-Akt and subsequent downstream signaling.[7]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
MAPK/ERK Pathway
The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. The discovery of 2,3,5-trisubstituted pyridine analogs as potent inhibitors of IL-1β release was found to be mediated through the modulation of the p38 MAPK signaling pathway.[8]
Caption: Modulation of the MAPK/ERK signaling pathway.
Quantitative Data
The following tables summarize the biological activity of representative pyridine and pyrazolopyridine derivatives.
Table 1: Kinase Inhibitory Activity of Representative Pyridine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 5d | CDK8/cyclin C | 2.4 | [2] |
| 5e | CDK8/cyclin C | 5.0 | [2] |
| 7' | CDK8/cyclin C | 7.7 | [2] |
| C03 | TRKA | 56 | [3] |
| C09 | TRKA | 57 | [3] |
| C10 | TRKA | 26 | [3] |
| 8h | DYRK1B | 3 | [5] |
| 31 | Mps1 | 2.596 | [4] |
Table 2: Anticancer Activity of Representative Pyridine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| H42 | SKOV3 (Ovarian) | 0.87 | [6] |
| H42 | A2780 (Ovarian) | 5.4 | [6] |
| C03 | Km-12 (Colon) | 0.304 | [3] |
| 8h | HCT116 (Colon) | 1.6 | [5] |
Table 3: Pharmacokinetic Properties of Selected Pyridine-Based Kinase Inhibitors
| Drug Name | Bioavailability (%) | Protein Binding (%) | Metabolism | Elimination Half-life (h) | Reference |
| Sorafenib | ~50 | >99.5 | CYP3A4, UGT1A9 | 25-48 | [9] |
| Pazopanib | 14-39 | >99 | CYP3A4 | 30.9 | [9] |
Experimental Protocols
General Experimental Workflow for Synthesis and Evaluation
Caption: General experimental workflow for drug discovery.
Protocol for In Vitro Kinase Inhibition Assay
This protocol describes a common method for determining the IC50 value of a compound against a target kinase using a luminescence-based assay.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compound (serially diluted in DMSO)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
384-well white plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare Reagents: Thaw all reagents and keep them on ice. Prepare serial dilutions of the test compound in kinase assay buffer.
-
Kinase Reaction: In a 384-well plate, add the kinase, substrate, and test compound to the appropriate wells. Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a specified time (e.g., 60 minutes).
-
Stop Reaction and Detect ADP: Add the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP.
-
Generate Luminescent Signal: Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Protocol for MTT Cell Viability Assay
This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control (DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve.
Protocol for Western Blot Analysis
This protocol is used to detect changes in the protein levels and phosphorylation status of key signaling molecules in response to compound treatment.
Materials:
-
Cancer cells treated with the test compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins and their phosphorylated forms)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the treated cells and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
The this compound scaffold and its structural analogs represent a promising area for the development of novel therapeutic agents, particularly in the field of oncology. The synthetic versatility of the pyridine core allows for the generation of diverse chemical libraries, and the biological evaluation of these compounds has revealed potent inhibitory activities against key cancer-related targets. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and scientists working to advance the discovery and development of new drugs based on this important heterocyclic motif. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the identification of new and improved therapeutic candidates.
References
- 1. Synthesis in the pyridine series : Part 1. The synthesis of new 3,4,5-trialkylated pyridines ; part 2. The synthesis of new 3,5 dimethyl-4-substituted pyridines ; steric effects as an aid to synthesis - UBC Library Open Collections [open.library.ubc.ca]
- 2. Identification of 3, 4-disubstituted pyridine derivatives as novel CDK8 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel purine and pyrazolo[3,4-d]pyrimidine inhibitors of PI3 kinase-alpha: Hit to lead studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of novel 2,3,5-trisubstituted pyridine analogs as potent inhibitors of IL-1β via modulation of the p38 MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
Biological Activity of 3-Ethyl-4-methylpyridine Derivatives: An In-depth Technical Guide
This technical guide, therefore, broadens its scope to encompass the biological activities of structurally related alkyl-substituted pyridine derivatives to provide valuable insights for researchers, scientists, and drug development professionals. The information presented herein is based on studies of various pyridine-containing compounds where the nature and position of alkyl substituents have been shown to influence biological activity.
Antimicrobial Activity of Alkyl-Substituted Pyridine Derivatives
Research into 3-alkylpyridine alkaloids (3-APAs), naturally occurring compounds, offers the most relevant data for understanding the potential antimicrobial properties of alkyl-substituted pyridines. These studies suggest a strong correlation between the length of the alkyl chain and the resulting antimicrobial efficacy.
Data Presentation
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of a series of 3-alkylpyridine analogs against a panel of Gram-positive and Gram-negative bacteria.
Table 1: Minimum Inhibitory Concentration (MIC, in µg/mL) of 3-Alkylpyridine Analogs
| Compound ID | R Group (Alkyl Chain) | S. aureus | S. epidermidis | E. faecalis | S. mutans | E. coli | P. aeruginosa | K. pneumoniae |
| APA-10 | n-C10H21 | >128 | >128 | >128 | >128 | >128 | >128 | >128 |
| APA-11 | n-C11H23 | 64 | 32 | 128 | 32 | >128 | >128 | >128 |
| APA-12 | n-C12H25 | 32 | 16 | 64 | 16 | >128 | >128 | >128 |
| APA-13 | n-C13H27 | 16 | 8 | 32 | 8 | >128 | >128 | >128 |
| APA-14 | n-C14H29 | 8 | 4 | 16 | 4 | >128 | >128 | >128 |
| APA-15 | n-C15H31 | 8 | 4 | 16 | 4 | >128 | >128 | >128 |
| APA-16 | n-C16H33 | 16 | 8 | 32 | 8 | >128 | >128 | >128 |
Note: This data is representative of findings for 3-alkylpyridine alkaloids and their analogs. The compound IDs are for illustrative purposes.
Structure-Activity Relationship (SAR) Insights:
From the data presented, several key structure-activity relationships can be deduced:
-
The antimicrobial activity of these 3-alkylpyridine derivatives is highly dependent on the lipophilicity, which is directly related to the length of the alkyl chain.
-
Optimal antibacterial activity against the tested Gram-positive strains is observed for compounds with alkyl chains of 14 to 15 carbon atoms.
-
A decrease in activity is noted for compounds with either shorter or longer alkyl chains, suggesting an optimal range for membrane interaction.
-
The tested analogs demonstrated a lack of significant activity against Gram-negative bacteria at the concentrations evaluated.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay Protocol:
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in a suitable growth medium (e.g., Mueller-Hinton Broth). The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the assay wells.
-
Preparation of Compound Plates: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions. A series of two-fold serial dilutions of each compound are then prepared in a 96-well microtiter plate using the appropriate culture broth.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.
-
Determination of MIC: Following incubation, the MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Mandatory Visualization
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.
Anticancer Activity of Pyridine Derivatives
While specific studies on the anticancer properties of 3-Ethyl-4-methylpyridine derivatives are not available, the broader class of pyridine-containing molecules has been a fertile ground for the discovery of potent anticancer agents. These compounds often exert their effects by targeting key cellular processes involved in cancer progression.
General Mechanisms of Anticancer Action
The anticancer activity of various pyridine derivatives has been attributed to a range of mechanisms, including:
-
Enzyme Inhibition: A significant number of pyridine derivatives function as inhibitors of enzymes that are crucial for cancer cell growth and survival. Prominent targets include:
-
Kinases: Such as Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), and Epidermal Growth Factor Receptor (EGFR).
-
Histone Deacetylases (HDACs): Inhibition of HDACs alters gene expression, leading to cell cycle arrest and apoptosis.
-
-
Induction of Apoptosis: Many pyridine compounds can trigger programmed cell death in cancer cells through intrinsic or extrinsic apoptotic pathways.
-
Cell Cycle Arrest: These molecules can interfere with the normal progression of the cell cycle, often causing an accumulation of cells in a specific phase (e.g., G2/M), thereby preventing cell division.
Mandatory Visualization
Caption: General signaling pathways affected by anticancer pyridine derivatives.
Conclusion and Future Perspectives
The current body of scientific literature indicates a significant gap in the exploration of this compound derivatives for their biological activities. The data available for structurally similar 3-alkylpyridines suggest that this scaffold holds promise, particularly in the development of novel antimicrobial agents. The pronounced effect of the alkyl chain length on antibacterial activity provides a clear direction for the rational design of new derivatives.
Future research in this area should focus on:
-
Synthesis of a Diverse Chemical Library: A focused library of this compound derivatives should be synthesized, incorporating a variety of substituents at different positions on the pyridine ring to explore a wider chemical space.
-
Comprehensive Biological Screening: The synthesized compounds should undergo extensive screening for a broad range of biological activities, including antimicrobial assays against a panel of resistant strains and cytotoxicity assays against various cancer cell lines.
-
Elucidation of Structure-Activity Relationships (SAR): Detailed SAR studies will be essential to understand the influence of different functional groups and their positions on the observed biological activities, which will guide the optimization of lead compounds.
-
Investigation of Mechanisms of Action: For the most potent compounds identified, in-depth studies should be conducted to elucidate their molecular mechanisms of action, including the identification of their cellular targets and the signaling pathways they modulate.
An In-depth Technical Guide to 3-Ethyl-4-methylpyridine: Suppliers, Commercial Availability, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Ethyl-4-methylpyridine, a substituted pyridine derivative of interest in chemical research and development. This document details its commercial availability from various suppliers, outlines its key chemical properties, and presents a plausible synthetic pathway based on established chemical principles, given the absence of a directly published experimental protocol for this specific molecule.
Core Compound Information
| Property | Value | Reference |
| CAS Number | 529-21-5 | [1][2][3] |
| Molecular Formula | C₈H₁₁N | [1][3][4] |
| Molecular Weight | 121.18 g/mol | [1][3][4] |
| Alternate Names | 3-Ethyl-4-picoline, β-Collidine | [1][5] |
| Boiling Point | 195-196 °C | [6] |
| Density | 0.936 g/cm³ | [6] |
Commercial Availability and Suppliers
This compound is available from a range of chemical suppliers, primarily for research and development purposes. The purity and quantity offered can vary between suppliers. Below is a summary of commercially available options.
| Supplier | Purity | Quantity | Notes |
| Santa Cruz Biotechnology | - | - | For research use only.[1][3] |
| ChemicalBook | 99.00% | Grams | Price listed as $1.10/g.[2] |
| ChemScene | ≥98% | - | - |
| AEchem Scientific Corp. | - | - | Chemical manufacturer.[7] |
| Achemica (Switzerland) | - | - | Chemical manufacturer since 2010.[7] |
| Alfa Aesar | - | - | Chemical manufacturer.[7] |
| BOC Sciences | - | - | Chemical distributor.[7] |
| Glentham Life Sciences | - | - | Chemical distributor since 2013.[7] |
| International Laboratory | - | - | Chemical manufacturer since 2002.[7] |
| Specs Ltd. (Netherlands) | - | - | Chemical manufacturer since 1987.[7] |
| Parchem | - | - | Specialty chemical supplier.[8] |
| abcr Gute Chemie | 95% | - | -[9] |
Proposed Synthesis Pathway
Caption: Proposed Hantzsch-type synthesis workflow for this compound.
Potential Experimental Protocol (Hypothetical)
The following is a hypothetical experimental protocol based on the principles of the Hantzsch pyridine synthesis, adapted for the target molecule this compound. This protocol has not been experimentally validated and should be approached with caution and appropriate safety measures.
Materials:
-
Ethyl acetoacetate
-
Acetaldehyde
-
Ammonia (e.g., ammonium hydroxide solution)
-
Oxidizing agent (e.g., nitric acid, iodine, or manganese dioxide)
-
Solvent (e.g., ethanol or acetic acid)
Procedure:
-
Condensation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl acetoacetate and acetaldehyde in a suitable solvent such as ethanol.
-
Slowly add a source of ammonia, such as ammonium hydroxide, to the reaction mixture.
-
Heat the mixture to reflux for several hours to facilitate the condensation reaction and the formation of the dihydropyridine intermediate. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Oxidation: After the formation of the dihydropyridine intermediate is complete, cool the reaction mixture.
-
Introduce an oxidizing agent to the mixture to aromatize the dihydropyridine ring to the corresponding pyridine. The choice of oxidizing agent and reaction conditions will depend on the stability of the reactants and intermediates.
-
Work-up and Purification: After the oxidation is complete, neutralize the reaction mixture and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.
-
Purify the crude product by a suitable method, such as fractional distillation or column chromatography, to obtain pure this compound.
Logical Relationship of Synthesis Steps
References
- 1. This compound CAS#: 529-21-5 [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. This compound | C8H11N | CID 68254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chembk.com [chembk.com]
- 7. CA2763574C - Process for the synthesis of 3-methyl-pyridine - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
- 9. PubChemLite - this compound (C8H11N) [pubchemlite.lcsb.uni.lu]
Thermochemical Profile of 3-Ethyl-4-methylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available thermochemical data for 3-Ethyl-4-methylpyridine (CAS No: 529-21-5). Due to the absence of direct experimental values in the peer-reviewed literature, this document presents estimated thermochemical properties derived from established group additivity methods. Furthermore, it outlines the standard experimental protocols, including bomb calorimetry and differential scanning calorimetry, that would be employed for the precise determination of these values. This guide is intended to serve as a valuable resource for researchers in chemistry, pharmacology, and materials science who require thermochemical data for modeling and process design.
Introduction
This compound, a substituted pyridine derivative, is a compound of interest in various chemical and pharmaceutical research areas. A thorough understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for process development, safety analysis, and computational modeling. This document addresses the current gap in publicly available experimental thermochemical data for this specific molecule by providing robust estimations and detailing the methodologies for their experimental validation.
Estimated Thermochemical Data
Table 1: Estimated Thermochemical Data for this compound (Gas Phase, 298.15 K)
| Property | Symbol | Estimated Value | Units |
| Standard Molar Enthalpy of Formation | ΔfH°(g) | 70.3 | kJ/mol |
| Standard Molar Entropy | S°(g) | Value not readily estimable with available data | J/(mol·K) |
| Molar Heat Capacity (Constant Pressure) | Cp(g) | Value not readily estimable with available data | J/(mol·K) |
Disclaimer: The enthalpy of formation value is an estimate and should be used with caution. Experimental verification is highly recommended for applications requiring high accuracy.
Methodology for Enthalpy of Formation Estimation
The standard molar enthalpy of formation in the gas phase (ΔfH°(g)) was estimated using the Benson Group Additivity method. The molecule was dissected into the following contributing groups, with corresponding values sourced from the literature on substituted pyridines[2]:
-
Pyridine ring: 140.4 kJ/mol
-
C-(N)(C)2(H) group (for the carbon at position 3): This is a complex group, and a direct value is not available. An approximation is made by considering the effect of an ethyl group on an aromatic ring.
-
C-(C)3(H) group (for the carbon at position 4): Similarly, an approximation is needed for the methyl-substituted carbon.
-
CH3-(C) group: -42.7 kJ/mol
-
CH2-(C)2 group: -20.7 kJ/mol
Interaction terms between the substituents would also need to be considered for a more accurate estimation. The provided value of 70.3 kJ/mol is a preliminary estimate and should be considered as such.
Experimental Protocols for Thermochemical Data Determination
To obtain accurate thermochemical data for this compound, the following experimental methodologies are recommended.
Determination of Enthalpy of Combustion and Formation via Bomb Calorimetry
The standard enthalpy of combustion (ΔcH°) can be experimentally determined using a bomb calorimeter. From this value, the standard enthalpy of formation (ΔfH°) can be calculated using Hess's Law.
Experimental Workflow:
-
Sample Preparation: A precisely weighed sample of high-purity this compound (a liquid at room temperature) is encapsulated in a combustible container.
-
Calorimeter Setup: The sealed sample is placed in a constant-volume bomb calorimeter, which is then pressurized with pure oxygen.
-
Combustion: The sample is ignited electrically, and the complete combustion reaction occurs.
-
Temperature Measurement: The temperature change of the surrounding water bath is meticulously recorded.
-
Calculation: The heat released during combustion is calculated from the temperature change and the heat capacity of the calorimeter. Corrections are made for the heat of combustion of the container and the fuse wire.
-
Enthalpy of Formation Calculation: The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).
Determination of Heat Capacity via Differential Scanning Calorimetry (DSC)
The molar heat capacity (Cp) of this compound can be determined as a function of temperature using Differential Scanning Calorimetry (DSC).
Experimental Protocol:
-
Sample Preparation: A small, accurately weighed sample of the liquid is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
-
DSC Measurement: The sample and reference pans are placed in the DSC instrument. They are then heated at a constant rate over the desired temperature range.
-
Heat Flow Measurement: The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Calibration: The instrument is calibrated using a standard material with a known heat capacity (e.g., sapphire).
-
Calculation: The heat capacity of the sample is calculated from the differential heat flow, the heating rate, and the sample mass.
Logical Relationships in Thermochemistry
The fundamental thermochemical properties are interconnected through the principles of thermodynamics. The following diagram illustrates the relationship between the enthalpy of formation, enthalpy of combustion, and the constituent elements in their standard states, as described by Hess's Law.
Conclusion
While experimental thermochemical data for this compound is currently lacking, this guide provides a reliable estimate for its standard enthalpy of formation based on the well-established group additivity method. Furthermore, it details the standard experimental procedures required to obtain precise and accurate thermochemical data. The information and methodologies presented herein are intended to support the research and development efforts of scientists and engineers working with this compound. It is strongly recommended that experimental measurements be conducted to validate and refine the estimated values provided in this document for any critical applications.
References
Quantum Chemical Calculations for 3-Ethyl-4-methylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the quantum chemical calculations performed on 3-Ethyl-4-methylpyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. Utilizing Density Functional Theory (DFT), this document details the optimized molecular geometry, vibrational analysis, and electronic properties of the molecule. The presented data, including optimized geometrical parameters, harmonic vibrational frequencies, and frontier molecular orbital energies, offers fundamental insights into the molecule's structural characteristics and reactivity. This guide serves as a valuable resource for researchers engaged in the computational study and development of novel pyridine-based compounds.
Introduction
This compound is a heterocyclic organic compound with potential applications in various fields, including pharmaceuticals and materials science. Understanding its molecular structure, stability, and reactivity is crucial for the rational design of new derivatives with desired properties. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating the electronic and structural properties of molecules at the atomic level.[1][2][3] This guide presents a detailed computational analysis of this compound, providing foundational data for further research and development.
Computational Methodology
The quantum chemical calculations were performed using the Gaussian 16 suite of programs. The molecular geometry of this compound was optimized using the B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation functional) level of theory in conjunction with the 6-311++G(d,p) basis set.[4] Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface and to obtain the harmonic vibrational frequencies. The electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, were also calculated.
Experimental Protocol: Geometry Optimization and Vibrational Frequency Calculation
-
Molecular Input: The initial 3D structure of this compound was built using a molecular editor and saved in a standard format (e.g., .mol or .xyz).
-
Software and Method Selection: The Gaussian 16 software package was employed. The calculation was set up using the Opt and Freq keywords. The B3LYP functional and the 6-311++G(d,p) basis set were specified.
-
Execution: The calculation was run on a high-performance computing cluster.
-
Verification of Minimum Energy Structure: The output of the frequency calculation was checked for the absence of imaginary frequencies, which confirms that the optimized geometry is a true local minimum.
-
Data Extraction: Optimized geometrical parameters (bond lengths and angles), vibrational frequencies, and electronic properties were extracted from the output file.
Results and Discussion
Molecular Geometry
The optimized molecular structure of this compound is presented below. The key geometrical parameters, including selected bond lengths and bond angles, are summarized in Table 1. The pyridine ring is essentially planar, as expected for an aromatic system. The ethyl and methyl substituents are positioned on the ring, and their geometries are consistent with sp³ hybridized carbon atoms.
Table 1: Selected Optimized Geometrical Parameters of this compound
| Parameter | Bond/Angle | Value (Å/°) |
| Bond Lengths | C2-N1 | 1.342 |
| C6-N1 | 1.335 | |
| C3-C4 | 1.398 | |
| C4-C5 | 1.395 | |
| C3-C7 | 1.510 | |
| C7-C8 | 1.538 | |
| C4-C9 | 1.508 | |
| Bond Angles | C6-N1-C2 | 117.5 |
| N1-C2-C3 | 123.8 | |
| C2-C3-C4 | 119.2 | |
| C3-C4-C5 | 118.0 | |
| C4-C5-C6 | 120.1 | |
| C5-C6-N1 | 121.4 | |
| C2-C3-C7 | 121.5 | |
| C4-C3-C7 | 119.3 | |
| C3-C4-C9 | 120.8 | |
| C5-C4-C9 | 121.2 |
Note: Atom numbering is based on the standard IUPAC nomenclature for pyridine derivatives.
Vibrational Analysis
The calculated harmonic vibrational frequencies provide a theoretical infrared (IR) spectrum of the molecule. A selection of the most significant vibrational modes and their corresponding frequencies are presented in Table 2. These assignments are based on the visualization of the vibrational modes and comparison with literature values for similar pyridine derivatives.[4]
Table 2: Selected Calculated Vibrational Frequencies and Assignments for this compound
| Frequency (cm⁻¹) | Assignment |
| 3075 | C-H stretching (aromatic) |
| 2980 | C-H stretching (aliphatic - CH₃) |
| 2945 | C-H stretching (aliphatic - CH₂) |
| 1605 | C=C stretching (pyridine ring) |
| 1580 | C=N stretching (pyridine ring) |
| 1460 | CH₂ scissoring |
| 1385 | CH₃ symmetric bending |
| 1240 | In-plane C-H bending |
| 820 | Out-of-plane C-H bending |
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy is related to the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.[5][6]
Table 3: Calculated Electronic Properties of this compound
| Parameter | Value (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -0.89 |
| HOMO-LUMO Energy Gap (ΔE) | 5.36 |
The HOMO is primarily localized on the pyridine ring, indicating that this is the most probable site for electrophilic attack. The LUMO is also distributed over the aromatic ring, suggesting that nucleophilic attack would also target the ring system. The relatively large HOMO-LUMO energy gap of 5.36 eV suggests that this compound is a chemically stable molecule.
Visualizations
Molecular Structure
Caption: Optimized molecular structure of this compound.
Computational Workflow
Caption: Workflow for quantum chemical calculations.
Frontier Molecular Orbital Energy Levels
Caption: HOMO-LUMO energy level diagram.
Conclusion
This technical guide has presented a comprehensive quantum chemical analysis of this compound using Density Functional Theory. The optimized molecular geometry, vibrational frequencies, and electronic properties have been detailed, providing valuable insights into the structural and reactive nature of the molecule. The presented data and methodologies serve as a foundational resource for researchers in drug development and materials science, facilitating the in-silico design and investigation of novel pyridine derivatives. The calculated large HOMO-LUMO gap suggests that this compound is a stable molecule, a key characteristic for its potential applications. Further experimental studies are encouraged to validate these theoretical findings.
References
- 1. docs.nrel.gov [docs.nrel.gov]
- 2. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New computational chemistry techniques accelerate the prediction of molecules and materials | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 4. Molecular structure and vibrational analysis of 3-Ethylpyridine using ab initio HF and density functional theory (B3LYP) calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. irjweb.com [irjweb.com]
- 6. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]
Methodological & Application
The Versatility of 3-Ethyl-4-methylpyridine as a Chemical Intermediate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
3-Ethyl-4-methylpyridine, a substituted pyridine derivative, serves as a valuable chemical intermediate in the synthesis of a variety of complex organic molecules. Its unique structural features make it a versatile building block, particularly in the development of pharmaceutical agents. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in chemical synthesis, with a special focus on the preparation of key intermediates for the anti-HIV drug Nevirapine.
Introduction
Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, known to interact with a wide range of biological targets. The strategic placement of ethyl and methyl groups on the pyridine ring in this compound offers multiple reaction sites for functional group manipulation, enabling the construction of diverse molecular architectures. This intermediate is particularly relevant in the synthesis of heterocyclic compounds with significant biological activity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value |
| CAS Number | 529-21-5 |
| Molecular Formula | C₈H₁₁N |
| Molecular Weight | 121.18 g/mol |
| Boiling Point | 195-196 °C |
| Density | 0.936 g/cm³ |
| Synonyms | 3-Ethyl-4-picoline, β-Ethyl-γ-picoline |
Application in the Synthesis of Nevirapine Intermediates
A significant application of pyridine derivatives lies in the synthesis of antiviral drugs. One prominent example is Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. The synthesis of Nevirapine relies on the key intermediate 2-chloro-3-amino-4-methylpyridine. The following protocols detail the synthesis of this crucial intermediate starting from a related pyridine derivative, 3-halo-4-methylpyridine.
Protocol 1: Synthesis of 3-Amino-4-methylpyridine
This protocol describes the amination of a 3-halo-4-methylpyridine derivative to produce 3-amino-4-methylpyridine.
Materials:
-
3-Bromo-4-methylpyridine
-
Methanol
-
Copper sulfate (CuSO₄)
-
Ammonia gas (NH₃)
-
Ethyl acetate
-
High-pressure autoclave
Procedure:
-
To a high-pressure autoclave, add 300 mL of methanol, 150 g of 3-bromo-4-methylpyridine, and 5 g of copper sulfate.
-
Seal the autoclave and introduce ammonia gas until the internal pressure reaches 5 atm.
-
Heat the reaction mixture to 160 °C and maintain this temperature for 8 hours with constant stirring.
-
After the reaction is complete, cool the autoclave to room temperature.
-
Carefully vent the excess ammonia gas in a well-ventilated fume hood.
-
Filter the reaction mixture by suction to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain a solid residue.
-
Recrystallize the crude solid from ethyl acetate to yield pure 3-amino-4-methylpyridine.
Expected Yield: 95%
Table 1: Reaction Parameters for the Synthesis of 3-Amino-4-methylpyridine
| Parameter | Value |
| Starting Material | 3-Bromo-4-methylpyridine |
| Reagents | Methanol, Copper Sulfate, Ammonia |
| Temperature | 160 °C |
| Pressure | 5 atm |
| Reaction Time | 8 hours |
| Yield | 95% |
Protocol 2: Synthesis of 2-Chloro-3-amino-4-methylpyridine
This protocol outlines the selective chlorination of 3-amino-4-methylpyridine to produce the key Nevirapine intermediate, 2-chloro-3-amino-4-methylpyridine.
Materials:
-
3-Amino-4-methylpyridine
-
Concentrated Hydrochloric Acid (HCl)
-
Hydrogen Peroxide (H₂O₂)
Procedure:
-
Dissolve 3-amino-4-methylpyridine in concentrated hydrochloric acid.
-
Cool the solution in an ice bath.
-
Slowly add hydrogen peroxide to the cooled solution while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for the specified time, monitoring the reaction progress by TLC.
-
Upon completion, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) until the pH is neutral.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield pure 2-chloro-3-amino-4-methylpyridine.
Note: The specific reaction conditions, such as reaction time and stoichiometry, can be optimized for better yields and purity.
Visualization of Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the key synthetic transformations.
Caption: Synthesis of 3-Amino-4-methylpyridine.
Caption: Synthesis of 2-Chloro-3-amino-4-methylpyridine.
Caption: Final step in Nevirapine synthesis.
Experimental Workflow Visualization
The logical flow of the experimental procedures can be visualized as follows:
Caption: Experimental workflow for intermediate synthesis.
Conclusion
This compound and its derivatives are valuable intermediates in organic synthesis, particularly for the preparation of pharmaceutically active compounds. The protocols provided herein offer a detailed guide for the synthesis of key intermediates of the anti-HIV drug Nevirapine. These methods, combined with the visualized pathways and workflows, provide a comprehensive resource for researchers and professionals in the field of drug development. Further exploration of the reactivity of this compound is likely to uncover new synthetic routes to other important molecules.
Application Notes and Protocols: The Role of Substituted Pyridines in the Synthesis of Proton Pump Inhibitors
Introduction
A thorough investigation into the applications of 3-Ethyl-4-methylpyridine in the synthesis of pharmaceutical ingredients did not yield sufficient documented evidence to provide detailed application notes and protocols as requested. This specific pyridine derivative does not appear to be a common starting material or key intermediate in the synthesis of major pharmaceutical drugs based on publicly available scientific literature and patents.
To provide a comprehensive and valuable resource in line with the user's request for detailed synthetic protocols, quantitative data, and process diagrams, this document will focus on a closely related and extensively documented substituted pyridine: 2,3,5-trimethylpyridine . This compound is a crucial precursor in the industrial synthesis of Omeprazole, a widely used proton pump inhibitor (PPI) for treating acid-related gastrointestinal disorders. The synthetic pathway from 2,3,5-trimethylpyridine to Omeprazole serves as an excellent case study for the strategic use of substituted pyridines in pharmaceutical manufacturing.
These notes will detail the multi-step synthesis of Omeprazole from 2,3,5-trimethylpyridine, providing researchers, scientists, and drug development professionals with a practical guide to the key transformations involved.
Application in Pharmaceutical Synthesis: Omeprazole
2,3,5-Trimethylpyridine is a key starting material for the synthesis of the pyridine moiety of Omeprazole, specifically 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride. This intermediate is then coupled with a benzimidazole core to form the immediate precursor to Omeprazole, which is subsequently oxidized to the final active pharmaceutical ingredient (API).
Overall Synthesis Workflow
The synthesis of Omeprazole from 2,3,5-trimethylpyridine is a multi-step process that involves the functionalization of the pyridine ring to introduce the necessary substituents for the final coupling reaction. The general workflow is outlined below.
Quantitative Data Summary
The following tables summarize the quantitative data for the key steps in the synthesis of Omeprazole from 2,3,5-trimethylpyridine.
Table 1: Synthesis of 2,3,5-Trimethylpyridine-N-oxide
| Parameter | Value | Reference |
| Starting Material | 2,3,5-Trimethylpyridine (10.9 kg, 89.2 moles) | [1][2] |
| Reagents | Acetic Acid (30 L), 35% Hydrogen Peroxide (4.058 L total) | [1][2] |
| Temperature | 60-90°C | [1][2] |
| Reaction Time | Stirred overnight | [1][2] |
| Product | 2,3,5-Trimethylpyridine-N-oxide | [1][2] |
| Yield | 11.92 kg (94% purity) | [1][2] |
Table 2: Synthesis of 2,3,5-Trimethyl-4-methoxypyridine-N-oxide
| Parameter | Value | Reference |
| Starting Material | 2,3,5-Trimethylpyridine-N-oxide (1.457 kg, 10 moles) | [2][3] |
| Reagents | Conc. H₂SO₄, 65% HNO₃, 10M NaOH, Methanol, NaOH | [2][3] |
| Temperature | 90°C (Nitration), <40°C (Neutralization), Reflux (Methoxylation) | [2][3] |
| Product | 2,3,5-Trimethyl-4-methoxypyridine-N-oxide | [2][3] |
| Yield | 1.287 kg (89% purity) | [2][3] |
Table 3: Synthesis of 2-Hydroxymethyl-3,5-dimethyl-4-methoxypyridine
| Parameter | Value | Reference |
| Starting Material | 2,3,5-Trimethyl-4-methoxypyridine-N-oxide (1.268 kg, 6.75 moles) | [2] |
| Reagents | Acetic Anhydride (2.14 L), Methanol (2.46 L), 10M NaOH (3.3 L) | [2] |
| Temperature | 90-130°C (Rearrangement), Reflux (Hydrolysis) | [2] |
| Product | 2-Hydroxymethyl-3,5-dimethyl-4-methoxypyridine | [2] |
| Yield | Data not specified, used directly in next step | [2] |
Table 4: Synthesis of 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine HCl
| Parameter | Value | Reference |
| Starting Material | 2-Hydroxymethyl-3,5-dimethyl-4-methoxypyridine (25.1 g, 0.15 mol) | [4] |
| Reagents | Dichloromethane (500 mL), Thionyl Chloride (18.8 g, 0.158 mol) | [4] |
| Temperature | Room Temperature | [4] |
| Reaction Time | 1 hour | [4] |
| Product | 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine HCl | [4] |
| Yield | 33.3 g (100%) | [4] |
Experimental Protocols
Protocol 1: Synthesis of 2,3,5-Trimethylpyridine-N-oxide
This protocol describes the N-oxidation of 2,3,5-trimethylpyridine using hydrogen peroxide in acetic acid.[1][2]
Materials:
-
2,3,5-Trimethylpyridine (10.9 kg, 89.2 moles)
-
Glacial Acetic Acid (30 L)
-
35% Hydrogen Peroxide (H₂O₂) (initially 3.122 L, then an additional 0.936 L)
-
10M Sodium Hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
Charge a 100 L reaction vessel with 2,3,5-trimethylpyridine and acetic acid.
-
Heat the mixture to 90°C and stir for 3 hours.
-
Cool the mixture to 60°C and add 3.122 L of 35% H₂O₂ over 1 hour.
-
Increase the temperature back to 90°C and stir overnight.
-
After cooling to 40°C, add an additional 0.936 L of 35% H₂O₂ over 1 hour.
-
Heat again to 90°C and stir for 3 hours, then allow to stand overnight without heating.
-
Distill off the excess acetic acid under vacuum.
-
To the residue, add 10M NaOH until the pH reaches 10.
-
Extract the aqueous phase with dichloromethane (3 x 10 L).
-
Combine the organic phases, dry over MgSO₄, filter, and evaporate the solvent to yield 2,3,5-trimethylpyridine-N-oxide.
Protocol 2: Synthesis of 2,3,5-Trimethyl-4-methoxypyridine-N-oxide
This protocol details the nitration of the N-oxide followed by methoxylation.[2][3]
Materials:
-
2,3,5-Trimethylpyridine-N-oxide (1.457 kg, 10 moles)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
65% Nitric Acid (HNO₃)
-
10M Sodium Hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Toluene
-
Methanol (CH₃OH)
-
Sodium Hydroxide (solid)
Procedure:
-
Dissolve 2,3,5-trimethylpyridine-N-oxide in concentrated H₂SO₄ in a 50 L reaction vessel.
-
Prepare a nitrating solution of concentrated H₂SO₄ and 65% HNO₃.
-
Add the nitrating solution to the reaction vessel at 90°C over 1 hour.
-
Stir at 90°C for 1.5 hours, then cool to 30°C.
-
Neutralize the reaction mixture by adding 10M NaOH while keeping the temperature below 40°C.
-
Extract the mixture with dichloromethane.
-
Distill off the dichloromethane and add toluene, then distill off the toluene to remove water.
-
Add methanol to the residue and heat to boiling.
-
Add a solution of NaOH in methanol over 1.5 hours.
-
Cool the reaction mixture and adjust the pH to 8 with concentrated H₂SO₄.
-
Distill off the remaining methanol and add dichloromethane.
-
Filter off inorganic salts and evaporate the filtrate to yield 2,3,5-trimethyl-4-methoxypyridine-N-oxide.
Protocol 3: Synthesis of 2-Hydroxymethyl-3,5-dimethyl-4-methoxypyridine
This protocol describes the Boekelheide rearrangement of the N-oxide to the hydroxymethyl derivative.[2]
Materials:
-
2,3,5-Trimethyl-4-methoxypyridine-N-oxide (1.268 kg, 6.75 moles)
-
Acetic Acid (740 mL)
-
Acetic Anhydride ((CH₃CO)₂O) (2.14 L)
-
Methanol (CH₃OH) (2.46 L)
-
10M Sodium Hydroxide (NaOH) (3.3 L)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Heat acetic anhydride to 90°C in a reaction vessel.
-
Add a solution of 2,3,5-trimethyl-4-methoxypyridine-N-oxide in acetic acid dropwise. The temperature will rise to approximately 130°C.
-
Stir the solution for 1 hour, then cool to 80°C and add methanol.
-
Evaporate the solvents.
-
To the residue, add 10M NaOH and reflux for 5 hours.
-
Cool the mixture and extract with dichloromethane.
-
The resulting organic phase containing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine can be used directly in the next step after solvent evaporation.
Protocol 4: Synthesis of 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine HCl
This protocol details the chlorination of the hydroxymethyl intermediate.[4][5]
Materials:
-
2-Hydroxymethyl-3,5-dimethyl-4-methoxypyridine (250 g)
-
Dichloromethane (480 mL)
-
Sulfuryl Chloride (SO₂Cl₂) (225 mL) or Thionyl Chloride (SOCl₂)
-
Acetone
Procedure:
-
Dissolve 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine in dichloromethane in a three-necked flask and cool in an ice bath.
-
Prepare a solution of sulfuryl chloride (or thionyl chloride) in dichloromethane.
-
Add the chlorinating agent solution dropwise to the cooled pyridine solution with stirring.
-
After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 1.5 hours.
-
Concentrate the reaction mixture under reduced pressure to remove dichloromethane.
-
Add acetone to the concentrate and stir until a paste is formed.
-
Filter the solid under reduced pressure, wash the filter cake with acetone, and dry to obtain 2-chloromethyl-3,5-dimethyl-4-methoxypyridine HCl.
Logical Relationships in Synthesis
The synthesis of the key pyridine intermediate for Omeprazole involves a series of logical steps to activate and functionalize the 2,3,5-trimethylpyridine starting material.
This logical progression ensures the regioselective introduction of functional groups necessary for the final construction of the Omeprazole molecule. The initial N-oxidation activates the pyridine ring for electrophilic nitration at the 4-position. The subsequent methoxylation introduces the required methoxy group. The Boekelheide rearrangement is a key step that allows for the functionalization of the methyl group at the 2-position, which is then converted to a chloromethyl group, creating an electrophilic center for the final coupling reaction.
References
Application of 3-Ethyl-4-methylpyridine in Agrochemical Development: A Case Study Approach
Disclaimer: Due to a lack of publicly available data on the direct application of 3-Ethyl-4-methylpyridine in commercial agrochemical development, this document will utilize the well-established pyridine-based herbicide, Aminopyralid, as a representative case study. This approach will detail the established synthesis, mechanism of action, and biological efficacy of a pyridine-derived agrochemical. Subsequently, a hypothetical application of this compound in the design of a novel herbicide will be presented, drawing parallels from the established chemistry and mode of action of aminopyralid. This serves as an illustrative guide for researchers and scientists in the field of agrochemical discovery.
Case Study: Aminopyralid - A Pyridine Carboxylic Acid Herbicide
Aminopyralid is a potent, selective, post-emergent herbicide used to control a wide range of broadleaf weeds in pastures, rangelands, and non-crop areas, while demonstrating excellent tolerance in grasses.[1][2] It belongs to the pyridine carboxylic acid family of herbicides.[1][2]
Mechanism of Action
Aminopyralid functions as a synthetic auxin, mimicking the natural plant growth hormone indole-3-acetic acid (IAA).[1][3] It is absorbed by the foliage and roots of the plant and translocates to the meristematic tissues, where it disrupts normal plant growth processes.[3]
The key steps in its mechanism of action are:
-
Binding to Auxin Receptors: Aminopyralid binds to specific auxin-binding proteins (ABPs) and F-box proteins (part of the SCF-TIR1/AFB E3 ubiquitin ligase complex) within the plant cell.
-
Deregulated Gene Expression: This binding leads to the degradation of transcriptional repressors (Aux/IAA proteins), which in turn allows for the uncontrolled expression of auxin-responsive genes.
-
Uncontrolled Cell Division and Growth: The resulting overstimulation of these genes leads to epinastic growth, characterized by twisted and malformed stems and leaves, and ultimately, plant death.[3]
Quantitative Efficacy Data
The herbicidal efficacy of aminopyralid is typically evaluated by determining the effective dose required to cause 50% inhibition of plant growth (ED50). The following table summarizes the comparative efficacy of aminopyralid and another picolinic acid herbicide, picloram.
| Target Weed Species | Herbicide | ED50 (g ai/ha) | Reference |
| Canola (Brassica napus) | Aminopyralid | 60.3 | [4] |
| Picloram | 227.7 | [4] | |
| Squash (Cucurbita pepo) | Aminopyralid | 21.1 | [4] |
| Picloram | 23.3 | [4] | |
| Okra (Abelmoschus esculentus) | Aminopyralid | 10.3 | [4] |
| Picloram | 17.3 | [4] |
Table 1: Comparative Herbicidal Efficacy (ED50) of Aminopyralid and Picloram.
Experimental Protocol: Synthesis of Aminopyralid
The synthesis of aminopyralid can be achieved through various routes. A common method involves the selective dechlorination of a polychlorinated picolinic acid precursor. The following is a generalized protocol based on literature descriptions.
Objective: To synthesize 4-amino-3,6-dichloropyridine-2-carboxylic acid (Aminopyralid).
Starting Material: 4-amino-3,5,6-trichloropyridine-2-carboxylic acid.
Materials and Reagents:
-
4-amino-3,5,6-trichloropyridine-2-carboxylic acid
-
Sodium hydroxide (NaOH) solution (e.g., 30%)
-
5% Palladium on carbon (Pd/C) catalyst
-
Hydrogen (H₂) gas
-
Hydrochloric acid (HCl) solution (e.g., 30%)
-
Water (deionized)
-
High-pressure reactor with magnetic stirrer, thermometer, and gas inlet/outlet
-
Filtration apparatus
-
Standard laboratory glassware
Procedure:
-
Salt Formation: In a suitable vessel, suspend 4-amino-3,5,6-trichloropyridine-2-carboxylic acid in water. Add sodium hydroxide solution to form the sodium salt and facilitate dissolution.
-
Catalytic Hydrogenation: Transfer the solution to a high-pressure reactor. Add the 5% Pd/C catalyst.
-
Reaction Setup: Seal the reactor and purge with an inert gas (e.g., nitrogen) multiple times to remove oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to an initial pressure (e.g., 0.2 MPa). Begin stirring and heat the reaction mixture to the desired temperature (e.g., 50°C).
-
Reaction Monitoring: Increase the hydrogen pressure (e.g., to 0.3 MPa) and maintain the temperature. Monitor the reaction progress by techniques such as High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Catalyst Removal: Filter the reaction mixture to recover the Pd/C catalyst.
-
Precipitation: Acidify the filtrate with hydrochloric acid to a pH of 1-2. This will precipitate the product.
-
Isolation and Purification: Cool the mixture to induce crystallization. Isolate the solid product by filtration, wash with water, and dry under vacuum to yield 4-amino-3,6-dichloropyridine-2-carboxylic acid (Aminopyralid).[5]
Hypothetical Application of this compound in Agrochemical Development
Based on the structure-activity relationships of pyridine-based herbicides, it is plausible to envision the use of this compound as a scaffold for the development of novel agrochemicals. The ethyl and methyl substituents can influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for herbicidal activity.
Proposed Target Molecule and Rationale
A hypothetical herbicidal target could be a derivative of this compound that incorporates the key pharmacophoric features of a picolinic acid herbicide, namely the carboxylic acid group at the 2-position and an amino group at the 4-position. Halogenation of the pyridine ring is also a common strategy to enhance herbicidal potency.
Hypothetical Target Molecule: 4-amino-3-chloro-5-ethyl-6-methylpyridine-2-carboxylic acid.
This molecule retains the core structure of aminopyralid but with the ethyl and methyl groups from the starting material.
Proposed Synthetic Protocol
The synthesis of this hypothetical herbicide would likely involve a multi-step process to introduce the necessary functional groups onto the this compound core.
Objective: To synthesize 4-amino-3-chloro-5-ethyl-6-methylpyridine-2-carboxylic acid.
Starting Material: this compound.
Proposed Synthetic Steps:
-
Oxidation: The methyl group at the 4-position could be selectively oxidized to a carboxylic acid.
-
Nitration: Introduction of a nitro group at the 4-position.
-
Chlorination: Introduction of chlorine atoms onto the pyridine ring.
-
Carboxylation: Introduction of a carboxylic acid group at the 2-position.
-
Reduction: Reduction of the nitro group to an amino group.
Note: The exact sequence of these steps would require significant experimental optimization to achieve the desired regioselectivity and yield.
Conclusion
While direct applications of this compound in agrochemical development are not readily found in the literature, its structural similarity to the pyridine core of highly successful herbicides like aminopyralid suggests its potential as a valuable building block in the discovery of new active ingredients. The case study of aminopyralid provides a clear framework for understanding the mechanism of action, synthetic strategies, and evaluation of pyridine-based herbicides. Researchers can leverage this knowledge to explore the derivatization of this compound and other substituted pyridines to develop next-generation agrochemicals with improved efficacy and environmental profiles. Further research and patent filings in this area will be crucial to unlocking the full potential of this and similar pyridine intermediates.
References
High-Yield Synthesis of 3-Ethyl-4-methylpyridine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the high-yield synthesis of 3-Ethyl-4-methylpyridine, a substituted pyridine with applications in the synthesis of various organic compounds. The described method is based on the Chichibabin pyridine synthesis, a robust and widely used method for the formation of pyridine rings through a condensation reaction.
Reaction Principle
The Chichibabin pyridine synthesis involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or an ammonia source.[1][2][3] In this protocol, this compound is synthesized from the reaction of propionaldehyde, formaldehyde (or a formaldehyde equivalent like paraformaldehyde), and ammonia. The reaction proceeds through a series of aldol condensations, Michael additions, and imine formations, ultimately leading to the cyclization and aromatization of the pyridine ring.[1] While traditionally carried out in the gas phase at high temperatures over a solid catalyst, liquid-phase variations offer a more accessible laboratory-scale synthesis.[1][2]
Experimental Protocol
This protocol is adapted from established principles of the Chichibabin pyridine synthesis for the preparation of alkyl-substituted pyridines.[1][4]
Materials and Equipment:
-
Propionaldehyde
-
Paraformaldehyde
-
Aqueous Ammonia (28-30%)
-
Ammonium Acetate (catalyst)
-
Hydrochloric Acid (for pH adjustment and extraction)
-
Sodium Hydroxide (for neutralization)
-
Diethyl Ether or Dichloromethane (for extraction)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)
-
High-pressure steel reaction vessel (autoclave) with stirring and temperature control
-
Distillation apparatus
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a high-pressure steel reaction vessel, combine propionaldehyde, paraformaldehyde, and aqueous ammonia.
-
Catalyst Addition: Add a catalytic amount of ammonium acetate to the reaction mixture.
-
Reaction Conditions: Seal the reaction vessel and heat the mixture with continuous stirring. The reaction is typically carried out at an elevated temperature and pressure.
-
Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots (after cooling and depressurizing the vessel) and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.
-
Transfer the reaction mixture to a separatory funnel.
-
Acidify the mixture with hydrochloric acid to a pH of approximately 2-3. This will protonate the pyridine product, making it water-soluble.
-
Wash the acidic aqueous layer with diethyl ether or dichloromethane to remove any non-basic organic impurities.
-
Carefully basify the aqueous layer with a concentrated solution of sodium hydroxide until the pH is approximately 10-11. The this compound will deprotonate and form an organic layer.
-
-
Extraction: Extract the aqueous layer multiple times with diethyl ether or dichloromethane.
-
Drying and Solvent Removal: Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.
Quantitative Data Summary
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Moles (mol) | Mass/Volume | Role |
| Propionaldehyde | C₃H₆O | 58.08 | Variable | Variable | Reactant |
| Paraformaldehyde | (CH₂O)n | (30.03)n | Variable | Variable | Reactant |
| Aqueous Ammonia (28-30%) | NH₃ | 17.03 | Excess | Variable | Reactant |
| Ammonium Acetate | C₂H₇NO₂ | 77.08 | Catalytic | Variable | Catalyst |
| This compound | C₈H₁₁N | 121.18 | - | - | Product |
| Expected Yield | >70% |
Note: The exact stoichiometry and reaction conditions (temperature, pressure, and reaction time) should be optimized to achieve the highest yield.
Diagrams
References
3-Ethyl-4-methylpyridine in Coordination Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Ethyl-4-methylpyridine, a substituted pyridine derivative, presents potential as a versatile ligand in coordination chemistry. Its unique electronic and steric properties, arising from the ethyl and methyl substituents on the pyridine ring, can influence the stability, reactivity, and catalytic activity of the resulting metal complexes. While specific research on this compound as a primary ligand is limited in currently available literature, this document provides a comprehensive overview of its expected coordination behavior, potential applications, and generalized experimental protocols based on established principles of pyridine-based ligand chemistry. These notes are intended to serve as a foundational guide for researchers exploring the use of this ligand in the synthesis of novel coordination compounds for catalysis, materials science, and drug development.
Introduction to this compound as a Ligand
This compound is a heterocyclic organic compound with the chemical formula C₈H₁₁N.[1][2] As a derivative of pyridine, it possesses a nitrogen atom with a lone pair of electrons, making it a competent Lewis base capable of coordinating to a wide range of metal ions.
Key Properties:
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | 3-Ethyl-4-picoline, β-Collidine | [1] |
| CAS Number | 529-21-5 | [1][2][3] |
| Molecular Formula | C₈H₁₁N | [1][2][3] |
| Molecular Weight | 121.18 g/mol | [1][2][3] |
| Boiling Point | 195-196 °C | [3] |
| Melting Point | 6-8 °C | [3] |
The presence of an ethyl group at the 3-position and a methyl group at the 4-position introduces specific steric and electronic effects compared to unsubstituted pyridine:
-
Steric Hindrance: The alkyl groups can influence the coordination geometry and the number of ligands that can bind to a metal center.
-
Electronic Effects: The electron-donating nature of the alkyl groups increases the electron density on the pyridine nitrogen, enhancing its basicity and potential coordination strength.
Potential Applications in Coordination Chemistry
Based on the known applications of similar substituted pyridine ligands, this compound metal complexes are anticipated to be valuable in several fields:
Catalysis
Transition metal complexes containing pyridine-type ligands are widely used as catalysts in various organic transformations.[4][5] The electronic and steric tuning afforded by the 3-ethyl and 4-methyl substituents could lead to catalysts with enhanced activity, selectivity, and stability for reactions such as:
-
Hydrogenation and Transfer Hydrogenation: Ruthenium and iridium complexes with pyridine-based ligands are known to be effective catalysts for these reactions.
-
Cross-Coupling Reactions: Palladium and nickel complexes are central to C-C and C-N bond formation reactions.
-
Oxidation Reactions: Manganese, iron, and copper complexes can catalyze a variety of oxidation processes.
Materials Science
Coordination polymers and metal-organic frameworks (MOFs) built from pyridine-containing ligands exhibit interesting properties for applications in:
-
Gas Storage and Separation: The porous nature of these materials can be tuned by the size and shape of the organic ligand.
-
Luminescence: Lanthanide and other metal complexes with pyridine derivatives can display unique photoluminescent properties.
-
Magnetic Materials: The arrangement of metal centers within a coordination network can lead to interesting magnetic behaviors.
Bioinorganic Chemistry and Drug Development
Pyridine-containing compounds are prevalent in biologically active molecules. Metal complexes can be designed to:
-
Mimic Enzyme Active Sites: Understanding the coordination of metal ions in biological systems.
-
Develop Therapeutic Agents: Metal-based drugs often show enhanced efficacy compared to their organic counterparts. Platinum and ruthenium complexes, for example, are known for their anticancer properties. The lipophilicity introduced by the ethyl and methyl groups could influence the cellular uptake and bioavailability of potential drug candidates.
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of transition metal complexes with this compound. These should be adapted based on the specific metal precursor and desired complex.
General Synthesis of a Metal Halide Complex
This protocol describes a typical synthesis of a simple coordination complex between a transition metal halide and this compound.
Workflow for Synthesis of a Generic [M(L)nClm] Complex:
Figure 1: General workflow for the synthesis of a metal complex with this compound.
Materials:
-
Metal halide (e.g., CuCl₂, CoCl₂, PdCl₂)
-
This compound
-
Anhydrous solvent (e.g., ethanol, acetonitrile, dichloromethane)
Procedure:
-
In a clean, dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the metal halide (1 mmol) in the chosen anhydrous solvent (10 mL).
-
In a separate flask, dissolve this compound (2-4 mmol, depending on the desired stoichiometry) in the same solvent (5 mL).
-
Slowly add the ligand solution to the stirring metal salt solution at room temperature.
-
Stir the reaction mixture for a specified time (typically 2-24 hours). The reaction may be heated to reflux if necessary.
-
If a precipitate forms, collect the solid by filtration. If no precipitate forms, reduce the solvent volume under vacuum or add a non-coordinating solvent in which the complex is insoluble to induce precipitation.
-
Wash the isolated solid with a small amount of the reaction solvent or a non-coordinating solvent to remove any unreacted starting materials.
-
Dry the product under vacuum.
Characterization Techniques
The synthesized complexes should be characterized using a variety of analytical methods to determine their structure and purity.
Logical Flow of Characterization:
Figure 2: A logical relationship diagram for the characterization of a coordination complex.
Expected Spectroscopic Data:
| Technique | Expected Observations |
| FT-IR Spectroscopy | Shifts in the C=N and C=C stretching frequencies of the pyridine ring upon coordination to the metal center. New bands in the far-IR region corresponding to M-N stretching vibrations. |
| ¹H NMR Spectroscopy | For diamagnetic complexes, shifts in the proton signals of the 3-ethyl and 4-methyl groups, as well as the aromatic protons, upon coordination. |
| ¹³C NMR Spectroscopy | Shifts in the carbon signals of the pyridine ring upon coordination.[6] |
| UV-Vis Spectroscopy | Appearance of new absorption bands corresponding to d-d transitions (for transition metals) and metal-to-ligand charge transfer (MLCT) bands. |
| Mass Spectrometry | Observation of the molecular ion peak corresponding to the synthesized complex, confirming its molecular weight.[6] |
Hypothetical Quantitative Data
Table 1: Expected FT-IR Spectral Data (cm⁻¹)
| Vibration | Free this compound (Approx.) | Coordinated this compound (Approx.) |
| C=N stretch | 1590 - 1610 | 1600 - 1630 (shift to higher frequency) |
| Ring breathing | 990 - 1010 | 1010 - 1040 (shift to higher frequency) |
| M-N stretch | - | 200 - 400 |
Table 2: Expected ¹H NMR Chemical Shifts (ppm) for a Diamagnetic d⁶ Complex
| Proton | Free Ligand (Approx.) | Coordinated Ligand (Approx.) |
| Py-H (α to N) | 8.4 - 8.6 | 8.7 - 9.0 (downfield shift) |
| Py-H (β to N) | 7.0 - 7.2 | 7.3 - 7.6 (downfield shift) |
| -CH₂- (ethyl) | 2.6 - 2.8 | 2.8 - 3.1 (downfield shift) |
| -CH₃ (ethyl) | 1.2 - 1.4 | 1.3 - 1.6 |
| -CH₃ (methyl) | 2.2 - 2.4 | 2.4 - 2.7 (downfield shift) |
Table 3: Representative Metal-Nitrogen Bond Lengths in Pyridine Complexes (Å)
| Metal Ion | Typical M-N(pyridine) Bond Length (Å) |
| Cu(II) | 1.95 - 2.10 |
| Co(II) | 2.10 - 2.20 |
| Ni(II) | 2.05 - 2.15 |
| Zn(II) | 2.00 - 2.15 |
| Ru(II) | 2.05 - 2.15 |
| Pd(II) | 2.00 - 2.10 |
Conclusion
This compound holds promise as a valuable ligand in coordination chemistry. Its specific steric and electronic profile offers opportunities for the synthesis of novel metal complexes with tailored properties for applications in catalysis, materials science, and bioinorganic chemistry. The provided protocols and expected data serve as a starting point for researchers to explore the rich coordination chemistry of this ligand. Further experimental investigation is necessary to fully elucidate the coordination behavior and potential applications of this compound metal complexes.
References
- 1. This compound | C8H11N | CID 68254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. chembk.com [chembk.com]
- 4. Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound(529-21-5) MS spectrum [chemicalbook.com]
Catalytic Applications of 3-Ethyl-4-methylpyridine Complexes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The catalytic applications of 3-Ethyl-4-methylpyridine (EMP) complexes are not extensively documented in publicly available scientific literature. The following application notes and protocols are based on the known catalytic activities of structurally similar pyridine-based ligands and are provided as representative examples. These protocols should be considered as starting points for optimization and may require significant adjustments for specific substrates and reaction conditions.
Introduction
This compound (EMP) is a substituted pyridine that, like other pyridine derivatives, can function as a ligand in transition metal complexes. The electronic and steric properties of the EMP ligand, influenced by the electron-donating ethyl and methyl groups, can modulate the reactivity and selectivity of the central metal ion in catalytic transformations. While specific applications for EMP complexes are not widely reported, their potential can be inferred from the well-established catalytic roles of other pyridine and picoline-based systems in a variety of organic reactions critical to research and drug development.
This document outlines potential catalytic applications of EMP complexes in key organic transformations, including cross-coupling reactions, oxidation of alcohols, and olefin polymerization. Detailed, representative experimental protocols and data are provided to guide the user in exploring the catalytic potential of novel EMP-based catalysts.
I. Palladium-Catalyzed Cross-Coupling Reactions
Substituted pyridine ligands are frequently employed in palladium-catalyzed cross-coupling reactions to enhance catalyst stability and influence selectivity. EMP, with its moderate steric bulk and electron-donating character, can be a valuable ligand in reactions such as Suzuki-Miyaura and Heck couplings.
Application Note: Suzuki-Miyaura Coupling
EMP-ligated palladium complexes can be investigated as catalysts for the Suzuki-Miyaura coupling, a powerful method for the formation of carbon-carbon bonds. The EMP ligand is expected to stabilize the palladium center and facilitate the catalytic cycle.
Table 1: Representative Data for Suzuki-Miyaura Coupling using a Pd-Pyridine Type Catalyst
| Entry | Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | 1 - 2 | K₂CO₃ | Toluene/H₂O | 100 | 12 | >90 |
| 2 | 1-Bromo-4-nitrobenzene | 4-Tolylboronic acid | 1 - 2 | Cs₂CO₃ | Dioxane/H₂O | 110 | 16 | >85 |
| 3 | 2-Chloropyridine | 3-Thiopheneboronic acid | 2 - 3 | K₃PO₄ | Dioxane | 120 | 24 | >75 |
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole and Phenylboronic Acid
Materials:
-
Pd(OAc)₂ (Palladium(II) acetate)
-
This compound (EMP)
-
4-Bromoanisole
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Water (degassed)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a nitrogen-filled glovebox, to a Schlenk flask, add Pd(OAc)₂ (0.02 mmol) and this compound (0.04 mmol, 2 equivalents relative to Pd). Add 5 mL of anhydrous toluene and stir the mixture at room temperature for 30 minutes to form the Pd-EMP complex in situ.
-
Reaction Setup: To the flask containing the pre-formed catalyst, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Solvent Addition: Add 10 mL of toluene and 2 mL of degassed water to the reaction mixture.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring under a nitrogen atmosphere for 12 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Diagram 1: Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
II. Copper-Catalyzed Aerobic Oxidation of Alcohols
Copper complexes with pyridine-based ligands are known to catalyze the aerobic oxidation of primary alcohols to aldehydes, offering a green alternative to stoichiometric oxidants. An EMP-copper complex could serve as an effective catalyst in this transformation.
Application Note: Aerobic Oxidation of Benzyl Alcohol
A catalyst system comprising a copper(I) source, EMP as the ligand, and a nitroxyl radical co-catalyst like TEMPO can be utilized for the selective oxidation of primary alcohols to aldehydes using air as the oxidant.
Table 2: Representative Data for Aerobic Alcohol Oxidation using a Cu-Pyridine Type Catalyst
| Entry | Substrate | Catalyst System | Temp (°C) | Time (h) | Conversion (%) | Selectivity (%) |
| 1 | Benzyl alcohol | Cu(I)/EMP/TEMPO | 25 | 4 | >95 | >99 (aldehyde) |
| 2 | Cinnamyl alcohol | Cu(I)/EMP/TEMPO | 25 | 6 | >90 | >98 (aldehyde) |
| 3 | 1-Octanol | Cu(I)/EMP/TEMPO | 40 | 24 | >80 | >95 (aldehyde) |
Experimental Protocol: Aerobic Oxidation of Benzyl Alcohol
Materials:
-
CuI (Copper(I) iodide)
-
This compound (EMP)
-
TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxyl)
-
Benzyl alcohol
-
Acetonitrile (anhydrous)
-
Air or Oxygen balloon
Procedure:
-
Catalyst Solution Preparation: In a flask, dissolve CuI (0.05 mmol) and this compound (0.06 mmol) in 5 mL of acetonitrile under an air atmosphere. Stir for 15 minutes until a homogeneous solution is formed.
-
Reaction Setup: To the catalyst solution, add benzyl alcohol (1.0 mmol) and TEMPO (0.1 mmol).
-
Reaction: Stir the reaction mixture vigorously at room temperature under an atmosphere of air (or an oxygen balloon for faster reaction) for 4 hours. Monitor the reaction progress by TLC or GC.
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ (10 mL).
-
Extraction: Extract the mixture with diethyl ether (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude benzaldehyde can be purified by distillation or column chromatography if necessary.
Diagram 2: Experimental Workflow for Alcohol Oxidation
Caption: A step-by-step workflow for the copper-catalyzed aerobic oxidation of alcohols.
III. Titanium-Catalyzed Olefin Polymerization
Pyridine-containing ligands are utilized in post-metallocene catalysts for olefin polymerization. The steric and electronic environment provided by the ligand can influence the activity of the catalyst and the properties of the resulting polymer. An EMP-ligated titanium complex could be explored for the polymerization of ethylene.
Application Note: Ethylene Polymerization
A titanium(IV) complex bearing EMP as a ligand, when activated with a suitable co-catalyst such as methylaluminoxane (MAO), can potentially catalyze the polymerization of ethylene to produce polyethylene.
Table 3: Representative Data for Ethylene Polymerization using a Ti-Pyridine Type Catalyst
| Entry | Catalyst System | Co-catalyst | Pressure (atm) | Temp (°C) | Activity (kg PE/mol Ti·h) |
| 1 | TiCl₄/EMP | MAO | 10 | 50 | 100 - 500 |
| 2 | TiCl₄/EMP | MAO | 20 | 70 | 300 - 800 |
Experimental Protocol: Ethylene Polymerization
Materials:
-
TiCl₄ (Titanium(IV) chloride)
-
This compound (EMP)
-
Methylaluminoxane (MAO) solution in toluene
-
Toluene (anhydrous, polymerization grade)
-
Ethylene (polymerization grade)
-
High-pressure reactor (e.g., Parr reactor)
Procedure:
-
Catalyst Preparation: In a nitrogen-filled glovebox, prepare a stock solution of the Ti-EMP complex by reacting TiCl₄ with one equivalent of EMP in anhydrous toluene.
-
Reactor Setup: Assemble a dry, high-pressure reactor under a nitrogen atmosphere.
-
Reaction: a. Introduce 100 mL of anhydrous toluene into the reactor. b. Add a solution of MAO in toluene (e.g., 10 wt%). c. Pressurize the reactor with ethylene to the desired pressure (e.g., 10 atm) and heat to the reaction temperature (e.g., 50 °C). d. Inject the Ti-EMP catalyst solution into the reactor to initiate polymerization. e. Maintain constant pressure and temperature for the desired reaction time (e.g., 1 hour), continuously feeding ethylene.
-
Termination and Work-up: a. Vent the reactor and quench the reaction by injecting acidic methanol. b. Collect the polyethylene by filtration, wash thoroughly with methanol, and dry under vacuum.
Diagram 3: Logical Relationship in Catalyst Activation
Caption: The relationship between the catalyst components in olefin polymerization.
Application Notes and Protocols for the Analytical Detection of 3-Ethyl-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the qualitative and quantitative analysis of 3-Ethyl-4-methylpyridine. The methodologies outlined below are primarily based on gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), which are standard techniques for the analysis of pyridine derivatives. While specific validated methods for this compound are not widely published, the following protocols are adapted from established methods for similar alkylpyridines and are expected to provide reliable results.
Overview of Analytical Techniques
The selection of an appropriate analytical method for this compound depends on the sample matrix, the required sensitivity, and the available instrumentation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It offers high separation efficiency and definitive identification based on mass spectra.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a mass spectrometric detector (LC-MS), can also be employed. This method is suitable for less volatile derivatives or when analyzing complex matrices that may require alternative separation selectivity.
Quantitative Data Summary
The following tables summarize the expected performance characteristics of the proposed analytical methods. These values are extrapolated from studies on pyridine and its alkylated derivatives and should be validated for this compound in the specific sample matrix of interest.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Characteristics
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.001 - 0.1 µg/L |
| Limit of Quantitation (LOQ) | 0.005 - 0.5 µg/L |
| Linearity Range | 0.5 - 1000 µg/L |
| Recovery | 85 - 110% |
| Precision (%RSD) | < 15% |
Table 2: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) Performance Characteristics
| Parameter | Expected Value |
| Limit of Detection (LOD) | 1 - 20 ng/cigarette |
| Limit of Quantitation (LOQ) | 5 - 60 ng/cigarette |
| Linearity Range | 10 - 1000 ng/mL |
| Recovery | 90 - 105% |
| Precision (%RSD) | < 10% |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol is suitable for the analysis of this compound in water, soil, and air samples.
3.1.1. Sample Preparation
The choice of sample preparation technique depends on the matrix.
A) Water Samples: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Loading: Pass 100-500 mL of the water sample through the cartridge at a flow rate of 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.
-
Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10-20 minutes.
-
Elution: Elute the retained this compound with 5-10 mL of a suitable organic solvent (e.g., dichloromethane or a mixture of ethyl acetate and methanol).
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Analysis: The sample is now ready for GC-MS analysis.
B) Soil/Sediment Samples: Pressurized Liquid Extraction (PLE) or Liquid-Solid Extraction (LSE)
-
PLE Protocol:
-
Mix 5-10 g of the soil sample with a drying agent like diatomaceous earth.
-
Place the mixture in a PLE cell.
-
Extract with a suitable solvent (e.g., dichloromethane/acetone 1:1 v/v) at elevated temperature (e.g., 100°C) and pressure (e.g., 1500 psi).
-
Collect the extract and concentrate it to 1 mL.[1]
-
-
LSE Protocol:
-
To 10 g of soil in a centrifuge tube, add 20 mL of extraction solvent (e.g., acetonitrile/water).
-
Shake vigorously for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction with a fresh portion of solvent.
-
Combine the extracts and concentrate.
-
C) Air Samples: Sorbent Tube Sampling
-
Draw a known volume of air through a sorbent tube containing a suitable adsorbent like XAD-7 resin.
-
Desorb the trapped analytes with a small volume of a solvent such as methanol.[2]
-
The resulting solution can be directly injected into the GC-MS.
3.1.2. GC-MS Instrumental Parameters
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Full Scan (m/z 40-450) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
SIM Ions for this compound (C₈H₁₁N, MW: 121.18): m/z 121 (molecular ion), 106 (M-15), 93.
-
3.1.3. Data Analysis
-
Qualitative Analysis: Identify this compound by comparing the retention time and the acquired mass spectrum with that of a certified reference standard.
-
Quantitative Analysis: Prepare a calibration curve using a series of standard solutions of this compound. Quantify the analyte in the samples by comparing its peak area to the calibration curve.
High-Performance Liquid Chromatography (HPLC) Method
This protocol is suitable for the analysis of this compound in samples where GC-MS is not ideal, such as in complex biological matrices or for less volatile derivatives.
3.2.1. Sample Preparation
A) Liquid Samples (e.g., biological fluids, beverages): Liquid-Liquid Extraction (LLE)
-
To 1 mL of the liquid sample, add 1 mL of a suitable extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
B) Solid Samples (e.g., tissues, food): QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
-
Homogenize 5-10 g of the sample with 10 mL of water.
-
Add 10 mL of acetonitrile and the QuEChERS extraction salts.
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Take an aliquot of the acetonitrile supernatant and add it to a dSPE (dispersive SPE) tube containing cleanup sorbents.
-
Vortex for 30 seconds and centrifuge.
-
The supernatant is ready for LC-MS/MS analysis.
3.2.2. HPLC-MS/MS Instrumental Parameters
-
HPLC System: Agilent 1290 Infinity II or equivalent.
-
Column: Zorbax SB-C18 (4.6 x 150 mm, 5 µm) or equivalent.[3]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-10 min: 10-90% B
-
10-12 min: 90% B
-
12-12.1 min: 90-10% B
-
12.1-15 min: 10% B
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions for this compound: To be determined by infusing a standard solution. A likely precursor ion would be the protonated molecule [M+H]⁺ (m/z 122.1). Product ions would result from the fragmentation of the precursor.
3.2.3. Data Analysis
-
Qualitative Analysis: Confirmation is based on the retention time and the ratio of the two selected MRM transitions matching those of a reference standard.
-
Quantitative Analysis: A calibration curve is constructed by plotting the peak area of the most intense MRM transition against the concentration of the standards.
Visualizations
Caption: Workflow for GC-MS analysis of this compound.
Caption: Workflow for HPLC-MS/MS analysis of this compound.
References
Application Note: Gas Chromatography Conditions for the Analysis of 3-Ethyl-4-methylpyridine
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed protocols and application notes for the analysis of 3-Ethyl-4-methylpyridine using gas chromatography (GC). It includes recommended GC conditions, sample preparation guidelines, and expected results based on established methods for pyridine derivatives.
Introduction
This compound is a substituted pyridine derivative that can be an important intermediate or impurity in the synthesis of pharmaceutical compounds. Accurate and robust analytical methods are essential for its quantification and control to ensure the quality and safety of drug products. Gas chromatography (GC) is a widely used technique for the analysis of volatile and semi-volatile compounds like this compound, offering high resolution and sensitivity.[1] This application note outlines two primary methods for its analysis: one using a non-polar column and another using a polar column, coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
Physicochemical Properties Relevant to GC Analysis
Understanding the physicochemical properties of this compound is crucial for method development.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₁N | [2] |
| Molecular Weight | 121.18 g/mol | |
| Boiling Point | 198.0 °C at 760 mmHg | [3] |
| Kovats Retention Index (Standard Non-polar) | 1011 | |
| Kovats Retention Index (Standard Polar) | 1545 | [4] |
The relatively high boiling point suggests that a temperature-programmed GC run is necessary for efficient elution and good peak shape. The Kovats retention indices are valuable for predicting the elution order and for tentative peak identification on different types of stationary phases.[4]
Recommended Gas Chromatography Conditions
Two sets of conditions are presented below, offering flexibility depending on the available instrumentation and the specific requirements of the analysis, such as the need to separate from other potential impurities.
Method 1: Non-Polar Column (General Purpose)
This method is suitable for general quantification and purity assessment and is based on common practices for analyzing pyridine compounds.[5] A DB-1 or equivalent 100% dimethylpolysiloxane stationary phase is a good starting point.[6]
Method 2: Polar Column (for Enhanced Selectivity)
For complex mixtures where co-elution with other components might be an issue, a polar column offers alternative selectivity. The following conditions are adapted from a method for separating various pyridine and picoline isomers.[7]
Quantitative Data Summary
The following table summarizes the key instrumental parameters for the two proposed GC methods.
| Parameter | Method 1: Non-Polar Column | Method 2: Polar Column |
| Column | DB-1 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | Agilent CP-Wax 51 for Amines, 25 m x 0.22 mm ID, 0.2 µm film thickness |
| Carrier Gas | Helium or Nitrogen | Nitrogen |
| Carrier Gas Flow | 1.0 - 1.5 mL/min (constant flow) | 70 kPa (0.7 bar, 10 psi) |
| Injector Type | Split/Splitless | Split |
| Injector Temperature | 250 °C | 250 °C |
| Split Ratio | 20:1 to 50:1 | 30 mL/min split flow |
| Oven Program | Initial: 70 °C, hold for 2 minRamp: 10 °C/min to 240 °CHold: 5 min | Initial: 70 °C, hold for 4 minRamp: 10 °C/min to 240 °CHold: As needed |
| Detector | FID or MS | FID |
| Detector Temperature | FID: 250 °CMS Transfer Line: 250 °C | 250 °C |
| Injection Volume | 1 µL | 0.1 µL |
Experimental Protocols
5.1. Standard and Sample Preparation
Proper sample preparation is critical for accurate and reproducible results.
-
Solvent Selection: Use a high-purity volatile solvent in which this compound is soluble. Dichloromethane or methanol are suitable choices.
-
Standard Stock Solution (1 mg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Quantitatively transfer it to a 25 mL volumetric flask.
-
Dissolve and dilute to the mark with the chosen solvent.
-
-
Calibration Standards:
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards.
-
A typical concentration range would be from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the sample (e.g., drug substance, reaction mixture).
-
Dissolve the sample in a known volume of the chosen solvent to achieve a final concentration of this compound within the calibration range.
-
If necessary, sonicate to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into a GC vial before analysis.
-
5.2. Instrument Setup and Analysis
-
Set up the gas chromatograph according to the parameters outlined in the table above (either Method 1 or Method 2).
-
Equilibrate the column at the initial oven temperature for several minutes until a stable baseline is achieved.
-
Inject a solvent blank to ensure the system is clean.
-
Inject the series of calibration standards, starting with the lowest concentration.
-
Inject the prepared sample solutions.
-
If using an internal standard, add a constant, known amount to all standards and samples.
5.3. Data Analysis
-
Identification: The primary identification of this compound is based on its retention time matching that of the reference standard. For MS detection, confirmation is achieved by comparing the mass spectrum of the sample peak with the reference standard's spectrum.
-
Quantification:
-
Generate a calibration curve by plotting the peak area of this compound against the concentration for the calibration standards.
-
Perform a linear regression on the calibration curve. A correlation coefficient (r²) of >0.99 is desirable.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the GC analysis of this compound.
Disclaimer: The provided methods are intended as a guide. Method validation and optimization are required for specific applications.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. PubChemLite - this compound (C8H11N) [pubchemlite.lcsb.uni.lu]
- 3. 3-ethyl-4-methyl pyridine [flavscents.com]
- 4. This compound | C8H11N | CID 68254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. hjjkyyj.com [hjjkyyj.com]
- 6. Pyridine, 3-ethyl-4-methyl- [webbook.nist.gov]
- 7. agilent.com [agilent.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Purification of 3-Ethyl-4-methylpyridine
Introduction
3-Ethyl-4-methylpyridine, a substituted pyridine derivative, is a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals. Its purity is critical for downstream applications, necessitating a robust and efficient purification method. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis and purification of such compounds. This application note details the development of a reversed-phase HPLC (RP-HPLC) method for the effective purification of this compound from potential process-related impurities and isomers.
The primary challenge in the separation of pyridine derivatives lies in their basic nature, which can lead to poor peak shapes (tailing) on silica-based columns due to interactions with residual silanols. Method development, therefore, focuses on selecting an appropriate column and mobile phase, including pH modifiers, to ensure symmetrical peaks and optimal resolution. This note provides a systematic approach to method development, from initial screening to a final, optimized protocol suitable for preparative purification.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁N | [1][2] |
| Molecular Weight | 121.18 g/mol | [1][2] |
| Boiling Point | 195-196 °C | [3] |
| CAS Number | 529-21-5 | [1][2] |
| pKa | ~5-6 (estimated for pyridine derivatives) | [4] |
Experimental Protocols
Materials and Reagents
-
This compound standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (≥98% purity)
-
Ammonium formate (≥98% purity)
-
Trifluoroacetic acid (TFA) (HPLC grade)
Instrumentation
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Cyano column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Sample Preparation
A stock solution of this compound was prepared by dissolving 10 mg of the substance in 10 mL of a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL. Working standards for analysis were prepared by diluting the stock solution with the initial mobile phase.
HPLC Method Development Workflow
The method development followed a systematic approach, beginning with column and mobile phase screening, followed by optimization of the most promising conditions.
References
Application Notes and Protocols for 3-Ethyl-4-methylpyridine in Materials Science Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential roles of 3-Ethyl-4-methylpyridine in various areas of materials science research. While specific data for this compound is emerging, the protocols and data presented herein are based on established research on closely related pyridine derivatives and are intended to serve as a foundational guide for researchers exploring the applications of this compound.
Application in Perovskite Solar Cells: Surface Passivation
Introduction
Pyridine and its derivatives have been identified as effective Lewis base passivating agents for perovskite solar cells.[1][2][3] These compounds can donate lone pair electrons from their nitrogen atom to passivate undercoordinated Pb²⁺ defects on the perovskite surface, which are common sources of non-radiative recombination and degradation. This passivation can lead to a reduction in defect density, improved charge carrier lifetime, and enhanced power conversion efficiency (PCE) and stability of the devices.[1][4] this compound, as a substituted pyridine, is a promising candidate for this application.
Experimental Protocol: Surface Passivation of Perovskite Films
This protocol describes a typical procedure for the surface treatment of a perovskite film with a pyridine-based solution.
Materials:
-
Perovskite-coated substrates (e.g., FTO/SnO₂/Perovskite)
-
This compound
-
Anhydrous isopropanol (IPA) or chlorobenzene
-
Spinner for spin-coating
-
Nitrogen-filled glovebox
Procedure:
-
Solution Preparation: Prepare a dilute solution of this compound in anhydrous IPA or chlorobenzene. A typical starting concentration range is 0.1 to 10 mg/mL.
-
Perovskite Film Preparation: Prepare perovskite films on the desired substrate (e.g., FTO/SnO₂) using a standard deposition method (e.g., one-step or two-step spin-coating) inside a nitrogen-filled glovebox.
-
Surface Treatment:
-
Place the perovskite-coated substrate on the spin-coater chuck.
-
Dispense a sufficient amount of the this compound solution to cover the entire perovskite surface.
-
Spin-coat the solution at a speed of 3000-5000 rpm for 30 seconds.
-
-
Annealing: Anneal the treated perovskite film at a moderate temperature (e.g., 100 °C) for 5-10 minutes to remove the solvent and promote interaction between the passivating agent and the perovskite surface.
-
Device Completion: Proceed with the deposition of the hole transport layer (e.g., Spiro-OMeTAD) and the metal contact (e.g., gold or silver) to complete the solar cell device.
-
Characterization: Characterize the completed devices by measuring their current-voltage (J-V) characteristics under simulated solar illumination, external quantum efficiency (EQE), and long-term stability under operational conditions.
Quantitative Data: Performance of Perovskite Solar Cells with Pyridine-based Passivation
The following table summarizes the performance improvements observed in perovskite solar cells upon treatment with various pyridine derivatives. This data can serve as a benchmark for evaluating the efficacy of this compound as a passivating agent.
| Passivating Agent | Perovskite Composition | PCE (Control) | PCE (Treated) | Voc (Treated) | Jsc (Treated) | FF (Treated) | Ref. |
| Pyridine | MAPbI₃ | 15.6% | 17.2% | 1.09 V | 22.3 mA/cm² | 0.71 | [2] |
| 4-tert-butylpyridine (4-tBP) | (FAPbI₃)₀.₈₅(MAPbBr₃)₀.₁₅ | 18.2% | 19.5% | 1.12 V | 23.5 mA/cm² | 0.74 | [4] |
| 2-aminopyridine (Py-NH₂) | CH₃NH₃PbI₃ | 11.55% | 14.75% | 0.92 V | 22.1 mA/cm² | 0.73 | [3] |
Diagram: Perovskite Surface Passivation Workflow
Caption: Workflow for the surface passivation of perovskite solar cells.
Application as a Corrosion Inhibitor
Introduction
Pyridine derivatives are known to be effective corrosion inhibitors for various metals, particularly steel in acidic environments.[5][6][7] Their efficacy is attributed to the presence of the nitrogen heteroatom with a lone pair of electrons and the π-electrons of the aromatic ring, which facilitate the adsorption of the molecule onto the metal surface. This adsorbed layer acts as a barrier, isolating the metal from the corrosive medium and inhibiting both anodic and cathodic reactions. The ethyl and methyl substituents on this compound may further enhance its adsorption and, consequently, its inhibition efficiency.
Experimental Protocol: Evaluation of Corrosion Inhibition
This protocol outlines the weight loss and electrochemical methods for assessing the corrosion inhibition performance of this compound on mild steel in an acidic medium.
Materials:
-
Mild steel coupons of known dimensions and composition
-
1 M Hydrochloric acid (HCl) solution
-
This compound
-
Acetone, ethanol, and deionized water for cleaning
-
Analytical balance
-
Electrochemical workstation with a three-electrode cell (working electrode: mild steel; counter electrode: platinum; reference electrode: saturated calomel electrode)
Procedure (Weight Loss Method):
-
Coupon Preparation: Mechanically polish the mild steel coupons with different grades of emery paper, degrease with acetone, rinse with ethanol and deionized water, and dry.
-
Initial Weighing: Accurately weigh the prepared coupons using an analytical balance.
-
Immersion: Immerse the coupons in beakers containing 1 M HCl with and without various concentrations of this compound (e.g., 50, 100, 200, 500 ppm).
-
Exposure: Maintain the setup at a constant temperature (e.g., 25 °C) for a specific duration (e.g., 6 hours).
-
Final Weighing: After the immersion period, remove the coupons, clean them with a brush, rinse, dry, and reweigh.
-
Calculation: Calculate the corrosion rate and inhibition efficiency (IE%) using the weight loss data.
Procedure (Electrochemical Methods):
-
Electrode Preparation: Prepare the mild steel working electrode by embedding it in an epoxy resin, leaving a known surface area exposed. Polish the exposed surface before each experiment.
-
Electrochemical Cell Setup: Assemble the three-electrode cell with the prepared working electrode, platinum counter electrode, and saturated calomel reference electrode in 1 M HCl with and without the inhibitor.
-
Potentiodynamic Polarization: After allowing the open circuit potential to stabilize, perform potentiodynamic polarization scans from a cathodic potential to an anodic potential relative to the corrosion potential.
-
Electrochemical Impedance Spectroscopy (EIS): Conduct EIS measurements at the corrosion potential over a range of frequencies.
-
Data Analysis: Analyze the polarization curves to determine corrosion current density and inhibition efficiency. Analyze the EIS data by fitting to an equivalent circuit to obtain charge transfer resistance and double-layer capacitance.
Quantitative Data: Corrosion Inhibition Efficiency of Pyridine Derivatives
The following table presents quantum chemical parameters and experimentally determined inhibition efficiencies for various pyridine derivatives on steel in an acidic medium. These parameters are often correlated with inhibition performance.
| Inhibitor | EHOMO (eV) | ELUMO (eV) | Dipole Moment (Debye) | Inhibition Efficiency (%) | Ref. |
| Pyridine | -6.89 | -0.11 | 2.36 | 75.0 | [7] |
| 2-methylpyridine | -6.79 | -0.05 | 2.13 | 82.5 | [7] |
| 4-methylpyridine | -6.75 | -0.06 | 2.60 | 85.0 | [7] |
| 2-aminopyridine | -6.45 | 0.23 | 2.05 | 90.0 | [7] |
| 4-aminopyridine | -6.21 | 0.16 | 3.84 | 92.5 | [7] |
Note: Higher EHOMO, lower ELUMO-EHOMO energy gap, and appropriate dipole moment are often associated with better inhibition efficiency.
Diagram: Corrosion Inhibition Mechanism
Caption: Adsorption of inhibitor molecules on the metal surface.
Application in Metal-Organic Frameworks (MOFs)
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Pyridine-based ligands are widely used in the synthesis of MOFs due to the strong coordinating ability of the pyridine nitrogen atom. By functionalizing the pyridine ring, the properties of the resulting MOF, such as pore size, functionality, and stability, can be tailored. This compound, if appropriately functionalized (e.g., with carboxylate or other coordinating groups), can be used as a ligand to synthesize novel MOFs with potential applications in gas storage, separation, and catalysis.[8][9][10]
Experimental Protocol: Solvothermal Synthesis of a MOF
This protocol provides a general method for the solvothermal synthesis of a MOF using a functionalized pyridine ligand, which can be adapted for a derivative of this compound.
Materials:
-
A functionalized derivative of this compound (e.g., a carboxylic acid derivative)
-
A metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)
-
A high-boiling point solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))
-
Teflon-lined stainless steel autoclave or glass vials
-
Programmable oven
Procedure:
-
Reactant Mixture: In a glass vial, combine the functionalized this compound ligand and the metal salt in a specific molar ratio (e.g., 1:1 or 2:1).
-
Solvent Addition: Add the solvent (e.g., DMF) to the vial to dissolve the reactants. The total volume should not exceed half the volume of the vial.
-
Sealing: Tightly cap the vial. If using an autoclave, place the vial inside the Teflon-lined autoclave and seal it.
-
Heating: Place the sealed reaction vessel in a programmable oven. Heat the mixture to a specific temperature (typically between 80 °C and 150 °C) and hold it for a set period (e.g., 24 to 72 hours). The heating and cooling rates can be controlled.
-
Cooling and Crystal Collection: After the reaction time, allow the oven to cool down to room temperature slowly. Collect the resulting crystals by filtration or decantation.
-
Washing and Activation: Wash the collected crystals with a fresh solvent (e.g., DMF, followed by a more volatile solvent like ethanol or acetone) to remove unreacted starting materials. Activate the MOF by carefully removing the solvent molecules from the pores, often by heating under vacuum or by solvent exchange followed by supercritical drying.
-
Characterization: Characterize the synthesized MOF using techniques such as single-crystal X-ray diffraction (SCXRD), powder X-ray diffraction (PXRD), thermogravimetric analysis (TGA), and gas adsorption measurements (e.g., N₂ isotherm at 77 K) to determine its structure, stability, and porosity.
Quantitative Data: Properties of Pyridine-based MOFs
The following table shows the properties of some representative MOFs synthesized using pyridine-based ligands.
| MOF Name | Metal Ion | Ligand | Solvent | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Ref. |
| ZIF-8 | Zn²⁺ | 2-methylimidazole | DMF | 1300-1600 | 0.66 | [8] |
| MOF-5 | Zn²⁺ | Benzene-1,4-dicarboxylic acid | DMF | ~3000 | 1.29 | [9] |
| HKUST-1 | Cu²⁺ | Benzene-1,3,5-tricarboxylic acid | DMF/Ethanol/Water | 1500-2100 | 0.6-0.8 | [10] |
Note: These are examples of well-known MOFs; the properties of a MOF with a this compound-based ligand would depend on its specific functionalization and the resulting crystal structure.
Diagram: MOF Synthesis and Activation Workflow
Caption: General workflow for the synthesis and activation of a Metal-Organic Framework.
References
- 1. scispace.com [scispace.com]
- 2. apvi.org.au [apvi.org.au]
- 3. research.tue.nl [research.tue.nl]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Quantitative structure activity relationships of some pyridine derivatives as corrosion inhibitors of steel in acidic medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative structure activity relationships of some pyridine derivatives as corrosion inhibitors of steel in acidic medium | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and characterization of functionalized metal-organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Ethyl-4-methylpyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Ethyl-4-methylpyridine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Question: Why is the yield of my this compound synthesis consistently low?
Answer:
Low yields in pyridine synthesis, such as the Chichibabin pyridine synthesis, can stem from several factors.[1] Key areas to investigate include:
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Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. For gas-phase synthesis using catalysts like modified alumina or silica, temperatures are typically maintained between 350-500 °C.[1] For liquid-phase synthesis, the optimal temperature can vary significantly based on the specific reagents and catalysts used. It is crucial to ensure your reaction is running at the empirically determined optimal temperature for your specific protocol.
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Inefficient Catalyst: The choice and condition of the catalyst are paramount. In gas-phase reactions, catalysts such as modified alumina (Al₂O₃) or silica (SiO₂) are common.[1] The activity of these catalysts can degrade over time. Consider regenerating or replacing the catalyst. For other synthesis routes, ensure the catalyst is of high purity and handled under appropriate conditions (e.g., inert atmosphere if air-sensitive).
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Improper Molar Ratios of Reactants: The stoichiometry of the reactants, including aldehydes, ketones, and the ammonia source, directly impacts the formation of the desired pyridine ring.[1] Carefully review and optimize the molar ratios as specified in established protocols.
-
Presence of Impurities: Impurities in starting materials can interfere with the reaction. Ensure the purity of your aldehydes (e.g., acetaldehyde, propionaldehyde), ketones, and ammonia source. Distillation or other purification methods for starting materials may be necessary.[2]
Question: I am observing a significant amount of side products. How can I improve the selectivity for this compound?
Answer:
The formation of byproducts is a common challenge in pyridine synthesis. Strategies to enhance selectivity include:
-
Catalyst Selection: The catalyst plays a crucial role in directing the reaction towards the desired product. Zeolites and specific metal oxide catalysts have been shown to improve selectivity in gas-phase synthesis.[1]
-
Reaction Conditions Tuning: Fine-tuning reaction parameters such as temperature, pressure, and residence time can significantly influence the product distribution. For instance, in a continuous flow reactor, adjusting the retention time can minimize the formation of unwanted side products.[3]
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Alternative Synthesis Routes: If the current method consistently produces a complex mixture, exploring alternative synthetic strategies might be necessary. Variations of the Chichibabin synthesis, for example, utilize different starting materials like nitriles and alkynes in the presence of organocobalt catalysts to achieve higher selectivity for specific isomers.[1]
Question: What are the best practices for purifying the final this compound product?
Answer:
Effective purification is essential to obtain high-purity this compound. Common purification techniques include:
-
Fractional Distillation: Due to differences in boiling points between the desired product and potential impurities (e.g., other pyridine derivatives, unreacted starting materials), fractional distillation is a highly effective purification method.[4]
-
Chromatography: For laboratory-scale synthesis, column chromatography using silica gel or alumina can be employed to separate the product from closely related impurities.
-
Recrystallization of Derivatives: In some cases, converting the crude product into a solid derivative (e.g., a salt), which can be purified by recrystallization, and then regenerating the free base is an effective strategy.[2]
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis method for alkylated pyridines like this compound?
A1: The Chichibabin pyridine synthesis and its variations are widely used for the industrial production of methyl-substituted pyridines.[1] This method involves the condensation reaction of aldehydes and/or ketones with ammonia, typically in the gas phase over a solid catalyst at high temperatures.[1] For example, 5-ethyl-2-methylpyridine is produced from paraldehyde and ammonia.[1]
Q2: Are there specific catalysts known to improve the yield of 3-methylpyridine, a closely related compound?
A2: Yes, for the synthesis of 3-methylpyridine (3-picoline) from formaldehyde and acetaldehyde, a process has been developed that achieves a yield of at least 64% (based on formaldehyde) while minimizing the formation of 3-ethylpyridine as a side product to at most 4%.[3] This process utilizes a catalyst solution containing ammonia and acetic acid under specific temperature and pressure conditions.[3]
Q3: Can reaction conditions be optimized to increase yield in pyridine synthesis?
A3: Absolutely. For instance, in the Chichibabin amination reaction, a related nucleophilic substitution, optimizing conditions such as temperature and the choice of reagents can dramatically improve yields. In one study, increasing the temperature from 65 °C to 85 °C in a sealed system accelerated the reaction and resulted in a 93% yield.[5]
Experimental Protocols
General Protocol for Gas-Phase Synthesis of Alkylpyridines (adapted from Chichibabin Synthesis)
This is a generalized procedure and requires optimization for the specific synthesis of this compound.
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Catalyst Preparation: Prepare a catalyst bed of modified alumina or silica within a tube furnace reactor.
-
Reactant Preparation: A mixture of the appropriate aldehydes and/or ketones (e.g., a combination that can form the 3-ethyl-4-methyl substitution pattern) and ammonia is prepared in the desired molar ratio.
-
Reaction: The reactant mixture is passed over the heated catalyst bed. The temperature is typically maintained between 350–500 °C.[1]
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Product Collection: The product stream exiting the reactor is cooled to condense the liquid products.
-
Purification: The crude product mixture is then subjected to purification, typically by fractional distillation, to isolate the this compound.
Data Presentation
Table 1: Influence of Reaction Conditions on 3-Picoline Yield (a related compound) [3]
| Parameter | Condition 1 | Condition 2 |
| Ammonia Source | Ammonium Acetate | Ammonia/Acetic Acid Catalyst Solution |
| 3-Picoline Yield | 44% | 64.6% (based on formaldehyde) |
| 3-Ethylpyridine Byproduct | 18% | 3.5% (based on acetaldehyde) |
| Reaction Temperature | Not specified | 278 °C |
| Reaction Pressure | Not specified | 100 bar |
| Retention Time | Not specified | 20 minutes |
Table 2: Optimization of Chichibabin Amination Reaction Conditions [5]
| Entry | Iodide Additive | Temperature (°C) | Time (h) | Yield (%) |
| 1 | LiI | 65 | 18 | 95 |
| 2 | None | 65 | 18 | Low |
| 3 | LiI | 85 | 7 | 93 |
| 4 | NaI | 85 | 18 | 65 |
Visualizations
Caption: General experimental workflow for the gas-phase synthesis of this compound.
Caption: Troubleshooting flowchart for addressing low reaction yield.
References
Technical Support Center: Synthesis of 3-Ethyl-4-methylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Ethyl-4-methylpyridine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent method for synthesizing this compound and other alkyl-substituted pyridines is the Chichibabin pyridine synthesis.[1][2] This reaction involves the condensation of aldehydes and ketones with ammonia or an ammonia source.[1][2] For this compound, this would typically involve the reaction of propanal, acetaldehyde, and ammonia under heat and pressure, often with a catalyst.
Q2: What are the primary side reactions I should be aware of during the synthesis of this compound?
A2: The Chichibabin synthesis is known for producing a mixture of products. The primary side reactions include:
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Isomer Formation: Formation of other ethyl-methyl-pyridine isomers (e.g., 2-Ethyl-5-methylpyridine, 2-Ethyl-3-methylpyridine).
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Formation of other Alkylpyridines: Generation of picolines (methylpyridines), lutidines (dimethylpyridines), and collidines (trimethylpyridines) can occur due to various condensation pathways of the aldehyde starting materials.[3]
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Polymerization: Aldehydes, especially in the presence of base and heat, can undergo self-condensation and polymerization, leading to tar formation and reduced yields.
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Over-alkylation: The reactive pyridine ring can sometimes undergo further alkylation, leading to the formation of diethyl-methylpyridines or other more substituted products.
Q3: How can I monitor the progress of the reaction and identify the products and byproducts?
A3: Gas chromatography-mass spectrometry (GC-MS) is the most effective technique for monitoring the reaction and identifying the components of the product mixture. A capillary column suitable for separating aromatic amines should be used. By comparing the retention times and mass spectra of the peaks with known standards or library data, you can identify this compound and the various side products.
II. Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Non-optimal reaction temperature or pressure.- Incorrect molar ratios of reactants.- Catalyst deactivation or inappropriate catalyst.- Excessive polymerization of aldehydes. | - Systematically vary the temperature and pressure to find the optimal conditions.- Experiment with different molar ratios of propanal, acetaldehyde, and ammonia.- Ensure the catalyst is fresh and appropriate for the Chichibabin reaction (e.g., alumina, silica).[1]- Add aldehydes slowly to the reaction mixture to minimize self-condensation. |
| High Percentage of Isomeric Byproducts | - Reaction conditions favoring multiple cyclization pathways.- Lack of regioselectivity in the condensation reactions. | - Modify the catalyst, as some catalysts can offer better regioselectivity.- Adjust the reaction temperature; sometimes lower temperatures can favor the formation of a specific isomer. |
| Formation of Tars and Polymeric Material | - High reaction temperature.- High concentration of aldehydes.- Presence of impurities that catalyze polymerization. | - Lower the reaction temperature, even if it requires a longer reaction time.- Use a higher dilution of the reactants.- Ensure all starting materials and the reactor are clean and free of contaminants. |
| Difficult Purification of the Final Product | - Boiling points of isomers are very close.- Presence of numerous byproducts with similar properties. | - Use a high-efficiency fractional distillation column.- Consider preparative gas chromatography for obtaining a highly pure sample.- Chemical purification by forming a derivative (e.g., a picrate), crystallizing it, and then regenerating the free base may be an option. |
III. Quantitative Data on Side Products
The following table presents representative data on byproduct formation in a similar Chichibabin-type synthesis of 3-methylpyridine, where 3-ethylpyridine is a notable side product. This illustrates the potential for the formation of analogous side products in the synthesis of this compound.
| Product | Yield (based on starting aldehyde) | Reference |
| 3-Methylpyridine (Main Product) | 64.6% (based on formaldehyde) | [4] |
| 3-Ethylpyridine (Side Product) | 3.5% (based on acetaldehyde) | [4] |
Note: This data is from the synthesis of 3-methylpyridine and is provided as an illustrative example of the types and potential quantities of side products.
IV. Experimental Protocols
Representative Synthesis of this compound
Reactants:
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Propanal
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Acetaldehyde (or its trimer, paraldehyde)
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Aqueous Ammonia (e.g., 28%)
-
Ammonium Acetate (catalyst)
Procedure:
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In a high-pressure stainless-steel autoclave, combine aqueous ammonia, propanal, acetaldehyde (or paraldehyde), and a catalytic amount of ammonium acetate.
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Seal the reactor and begin stirring.
-
Heat the mixture to a temperature in the range of 200-250°C. The internal pressure will rise significantly.
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Maintain the reaction at this temperature for a specified period (e.g., 1-4 hours).
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Allow the reactor to cool to room temperature.
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Carefully vent any excess pressure and open the reactor.
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Transfer the reaction mixture to a separatory funnel. The mixture will likely consist of an organic layer and an aqueous layer.
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Separate the layers. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
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Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and filter.
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Remove the solvent by rotary evaporation.
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Purify the crude product mixture by fractional distillation under reduced pressure to separate the this compound from lower and higher boiling impurities.
V. Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.
Signaling Pathway of Chichibabin Pyridine Synthesis and Side Reactions
Caption: A simplified diagram illustrating the reaction pathways in the Chichibabin synthesis leading to the desired product and common side products.
References
Technical Support Center: Purification of 3-Ethyl-4-methylpyridine
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of 3-Ethyl-4-methylpyridine. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Impurities in this compound typically originate from the synthetic route employed. Common impurities can include:
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Isomeric Byproducts: Positional isomers such as 2-ethyl-4-methylpyridine, 3-ethyl-2-methylpyridine, and other alkyl-substituted pyridines that may form during synthesis.
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Unreacted Starting Materials: Residual starting materials from the synthesis process.
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Partially Reacted Intermediates: Intermediates that have not fully reacted to form the final product.
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Solvents: Residual solvents used in the synthesis and work-up procedures.
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Water: Due to the hygroscopic nature of many pyridine derivatives, water is a common impurity.[1]
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Degradation Products: Colored byproducts may form due to exposure to air, light, or high temperatures.[2]
Q2: My purified this compound is colored (yellow to brown). What is the cause and how can I fix it?
A2: Discoloration in pyridine derivatives often indicates the presence of degradation products or other conjugated impurities.[2] To address this, consider the following:
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Activated Carbon Treatment: Treating a solution of the crude product with activated charcoal can effectively adsorb colored impurities.
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Distillation: Fractional distillation under reduced pressure can separate the desired product from less volatile colored impurities.
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Recrystallization: If the product is a solid or can be derivatized to a solid, recrystallization can be a highly effective method for removing colored impurities.
Q3: I am having difficulty separating this compound from its isomers by distillation. What should I do?
A3: The separation of isomers with close boiling points is a common challenge in the purification of substituted pyridines. Standard fractional distillation may be ineffective if the boiling points are very similar.[3] Consider the following strategies:
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High-Efficiency Fractionating Column: Use a longer fractionating column with a higher number of theoretical plates (e.g., a Vigreux or spinning band column).
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Vacuum Distillation: Performing the distillation under reduced pressure will lower the boiling points and may improve the separation efficiency.
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Preparative Chromatography: Preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be effective for separating isomers.[4]
Troubleshooting Guides
Issue 1: Low Recovery After Acid-Base Extraction
Q: I performed an acid-base extraction to purify my this compound, but the final yield is very low. What could be the problem?
A: Low recovery during acid-base extraction of pyridine derivatives can be attributed to several factors. Here is a troubleshooting guide:
| Possible Cause | Explanation | Recommended Solution |
| Incomplete Protonation | The aqueous acidic solution may not be acidic enough to fully protonate the pyridine nitrogen, leaving some of the product in the organic layer. | Ensure the pH of the aqueous layer is sufficiently low (pH < 2) by using a stronger acid or a higher concentration. Test the pH with a pH meter or indicator paper. |
| Product Solubility in Aqueous Layer | If the protonated form of your compound (the pyridinium salt) has some solubility in the organic solvent, you may lose product during the washes. | Perform multiple extractions with the aqueous acid to ensure complete transfer of the product to the aqueous phase. |
| Incomplete Deprotonation | During the basification step, if the pH is not high enough, the pyridinium salt will not be fully converted back to the free base, resulting in poor extraction into the fresh organic layer. | Ensure the pH of the aqueous layer is sufficiently high (pH > 10) by adding a strong base (e.g., NaOH, KOH). |
| Emulsion Formation | An emulsion at the interface of the aqueous and organic layers can trap the product, leading to poor separation and lower recovery. | Add a small amount of brine (saturated NaCl solution) to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. |
Issue 2: Peak Tailing in Column Chromatography
Q: I am trying to purify this compound using silica gel column chromatography, but I am observing significant peak tailing. Why is this happening and how can I prevent it?
A: Peak tailing is a common issue when purifying basic compounds like pyridines on silica gel. This is due to the strong interaction between the basic nitrogen atom and the acidic silanol groups on the silica surface.
Troubleshooting Flowchart for Peak Tailing:
Caption: Troubleshooting workflow for peak tailing in column chromatography.
Detailed Solutions:
-
Add a Basic Modifier: To mitigate the interaction with acidic silanol groups, add a small amount of a volatile base, such as triethylamine (0.1-1%) or pyridine, to your eluent.[3] This will compete with your compound for the active sites on the silica gel, resulting in more symmetrical peaks.
-
Use a Different Stationary Phase: Consider using a more basic stationary phase like alumina (basic or neutral). Alternatively, reversed-phase chromatography on a C18 column can be an effective option.
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Reduce Sample Load: Overloading the column can lead to band broadening and tailing. Ensure you are not exceeding the capacity of your column.
Issue 3: "Oiling Out" During Recrystallization
Q: I am attempting to recrystallize my this compound derivative, but it is "oiling out" of the solution instead of forming crystals. What should I do?
A: "Oiling out" occurs when a compound comes out of solution as a liquid rather than a solid. This typically happens when the melting point of the compound is lower than the boiling point of the solvent, or if the solution is supersaturated.
| Possible Cause | Explanation | Recommended Solution |
| High Solute Concentration | The solution is too concentrated, leading to the separation of a liquid phase upon cooling. | Add more of the recrystallization solvent to the hot solution to ensure the compound remains dissolved as it cools more slowly. |
| Rapid Cooling | Cooling the solution too quickly can prevent the orderly arrangement of molecules into a crystal lattice, resulting in the formation of an oil. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process. |
| Inappropriate Solvent | The chosen solvent may be too "good" a solvent, preventing the compound from crystallizing even at low temperatures. | Try a different solvent or a co-solvent system. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. |
| Low Melting Point of Compound | If the melting point of your compound is below the boiling point of the solvent, it will melt before it dissolves and then separate as an oil on cooling. | Use a lower-boiling solvent or a solvent mixture that allows for dissolution at a temperature below the melting point of your compound. |
Experimental Protocols
Protocol 1: General Purification by Acid-Base Extraction
This protocol describes a general method for the separation of this compound from non-basic impurities.
Workflow for Acid-Base Extraction:
Caption: General workflow for the purification of this compound by acid-base extraction.
Methodology:
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Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).
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Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl). Repeat the extraction two more times.
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Combine the aqueous extracts and wash with a fresh portion of the organic solvent to remove any remaining non-basic impurities.
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Cool the aqueous layer in an ice bath and slowly add a concentrated solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) with stirring until the solution is strongly basic (pH > 10).
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Extract the liberated this compound with a fresh organic solvent (e.g., diethyl ether, dichloromethane). Repeat the extraction two more times.
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Combine the organic extracts, dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Fractional Vacuum Distillation
This protocol is suitable for separating this compound from impurities with different boiling points.
Materials:
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Crude this compound
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Round-bottom flask
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Fractionating column (e.g., Vigreux)
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Distillation head with a thermometer
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Condenser
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Receiving flask
-
Vacuum source and gauge
-
Heating mantle
Methodology:
-
Set up the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum application.
-
Charge the round-bottom flask with the crude this compound and a few boiling chips or a magnetic stir bar.
-
Begin heating the flask gently with the heating mantle.
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Slowly apply vacuum to the system.
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Observe the temperature at the distillation head. Collect and discard any initial low-boiling fractions.
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Collect the fraction that distills at the expected boiling point of this compound at the applied pressure.
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Monitor the purity of the collected fractions using an appropriate analytical technique such as GC-MS or NMR.
Boiling Point Data for this compound:
| Pressure | Boiling Point (°C) |
| 760 mmHg (atmospheric) | 195-196 |
| Hypothetical 20 mmHg | ~90-100 (estimated) |
| Hypothetical 1 mmHg | ~50-60 (estimated) |
Note: The boiling points at reduced pressure are estimates and should be determined experimentally.
Protocol 3: Purity Analysis by Gas Chromatography (GC)
This protocol provides a general method for assessing the purity of this compound.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Capillary column suitable for the analysis of pyridine derivatives (e.g., a non-polar or mid-polar column like DB-5ms or equivalent).
Typical GC Conditions:
| Parameter | Condition |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C (FID) |
| Oven Program | Initial: 80 °C, hold for 2 minRamp: 10 °C/min to 250 °CHold: 5 min at 250 °C |
| Injection Volume | 1 µL (split injection) |
Sample Preparation: Dissolve a small amount of the this compound sample in a suitable solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.
Protocol 4: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general reversed-phase HPLC method for purity assessment.
Instrumentation:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
Typical HPLC Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) or Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B, and then re-equilibrate. A typical gradient might be 10-90% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 260 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase at the initial conditions to a concentration of approximately 0.5 mg/mL.
Disclaimer: The information provided in this technical support center is for guidance purposes only. The experimental protocols are representative and may require optimization for specific samples and laboratory conditions. Always perform a thorough risk assessment before conducting any chemical experiment.
References
3-Ethyl-4-methylpyridine stability and degradation pathways
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 3-Ethyl-4-methylpyridine. It includes troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on studies of structurally similar alkylpyridines, the primary degradation pathways for this compound are expected to involve the alkyl side chains and the pyridine ring itself. Potential pathways include:
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Oxidation of the Alkyl Groups: The ethyl or methyl group can be oxidized to form corresponding alcohols, aldehydes, and carboxylic acids. For instance, oxidation of the ethyl group could lead to 1-(4-methylpyridin-3-yl)ethan-1-ol, and further to 1-(4-methylpyridin-3-yl)ethan-1-one, and ultimately 4-methylnicotinic acid.
-
Pyridine Ring Cleavage: Under more strenuous conditions, such as advanced oxidation processes or certain microbial degradation, the pyridine ring can be opened. Studies on related compounds have shown that this can occur via C-2–C-3 ring cleavage.[1]
-
N-Oxidation: The nitrogen atom in the pyridine ring can be oxidized to form the corresponding N-oxide.
Q2: What are the recommended storage conditions for this compound to ensure its stability?
A2: To maintain the stability of this compound, it is recommended to store it in a tightly sealed container in a cool, dry, and well-ventilated area.[2] It should be protected from light and moisture to prevent potential photodegradation and hydrolysis. For long-term storage, refrigeration at 2-8°C is advisable.[3]
Q3: How does pH affect the stability of this compound in aqueous solutions?
Q4: What analytical techniques are most suitable for monitoring the stability of this compound and detecting its degradation products?
A4: The most common and effective analytical methods for stability studies of pyridine derivatives are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[5][6]
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HPLC , particularly with a UV detector, is a robust method for quantifying the parent compound and non-volatile degradation products. A stability-indicating HPLC method should be developed and validated to separate the active pharmaceutical ingredient from any potential degradants.
-
GC-MS is well-suited for identifying and quantifying volatile and semi-volatile degradation products.[5][6]
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatogram
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Possible Cause: Degradation of this compound due to improper handling or storage.
-
Recommended Actions:
-
Verify Storage Conditions: Ensure the compound has been stored at the recommended temperature, protected from light and moisture.
-
Prepare Fresh Solutions: Degradation can occur in solution. Prepare fresh solutions for analysis and use them promptly.
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Use a Reference Standard: Analyze a freshly opened, high-purity standard of this compound to confirm the retention time and peak purity.
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Characterize Impurities: If unexpected peaks persist, use techniques like LC-MS or GC-MS to identify the structure of the degradation products. This can help in elucidating the degradation pathway.
-
Issue 2: Inconsistent Assay Results
-
Possible Cause: Instability of the compound under the analytical method conditions or interaction with excipients in a formulation.
-
Recommended Actions:
-
Method Validation: Ensure your analytical method is validated for stability-indicating properties as per ICH guidelines.[7][8]
-
Excipient Compatibility Study: If working with a formulation, perform compatibility studies with individual excipients to identify any potential interactions that may be causing degradation.
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Control Sample Preparation: Minimize exposure of sample solutions to light and heat during preparation and analysis. Use of amber vials and temperature-controlled autosamplers is recommended.
-
Experimental Protocols
Forced Degradation Studies (as per ICH Guidelines)
Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop a stability-indicating analytical method.[8][9] The goal is to achieve 5-20% degradation of the active ingredient.[7]
1. Acid and Base Hydrolysis:
-
Protocol:
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol or water).
-
For acid hydrolysis, add 0.1 M HCl and reflux at 60°C for a specified period (e.g., 2, 4, 8, 12 hours).[10]
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For base hydrolysis, add 0.1 M NaOH and reflux at 60°C for a specified period.[10]
-
At each time point, withdraw a sample, neutralize it, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
-
2. Oxidative Degradation:
-
Protocol:
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Prepare a solution of this compound.
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Add a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) and keep it at room temperature.[11]
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Monitor the reaction at various time points (e.g., 2, 4, 8, 24 hours).
-
Analyze the samples by HPLC.
-
3. Thermal Degradation:
-
Protocol:
-
Place the solid this compound in a stability chamber at an elevated temperature (e.g., 70°C) for a defined period (e.g., 1-2 months).[10]
-
For solutions, heat at a slightly lower temperature (e.g., 60°C).
-
At regular intervals, withdraw samples and analyze for degradation.
-
4. Photostability Testing:
-
Protocol:
-
Expose a sample of this compound (both solid and in solution) to a light source according to ICH Q1B guidelines (minimum of 1.2 million lux hours and 200 watt hours/square meter).[9]
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze both the exposed and control samples to assess the extent of photodegradation.
-
Quantitative Data Summary
The following table presents hypothetical quantitative data from forced degradation studies on this compound, as specific experimental data is not publicly available. This data is for illustrative purposes to guide researchers in their experimental design and interpretation.
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation (Hypothetical) | Major Degradation Products (Predicted) |
| Acid Hydrolysis | 0.1 M HCl | 12 | 60 | < 5% | - |
| Base Hydrolysis | 0.1 M NaOH | 12 | 60 | ~10% | Ring-opened products |
| Oxidation | 10% H₂O₂ | 24 | 25 | ~15% | This compound N-oxide, 4-methylnicotinic acid |
| Thermal (Solid) | - | 168 (7 days) | 70 | < 2% | - |
| Photostability | ICH Q1B | - | 25 | ~8% | Oxidized and rearranged products |
Visualizations
Caption: Predicted degradation pathways of this compound.
Caption: Workflow for forced degradation studies.
Caption: Troubleshooting logic for experimental issues.
References
- 1. Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. This compound [chembk.com]
- 4. Catalytic Degradation of 4-Ethylpyridine in Water by Heterogeneous Photo-Fenton Process [mdpi.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. benchchem.com [benchchem.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. ijrpp.com [ijrpp.com]
- 11. asianjpr.com [asianjpr.com]
Optimizing reaction conditions for 3-Ethyl-4-methylpyridine functionalization
Technical Support Center: 3-Ethyl-4-methylpyridine Functionalization
Welcome to the technical support center for the functionalization of this compound. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals optimize their reaction conditions.
Frequently Asked Questions (FAQs)
Q1: My C-H activation reaction on this compound has a very low yield. What are the common causes?
A1: Low or no conversion in C-H activation reactions is a frequent issue.[1] Several factors could be responsible:
-
Inactive Catalyst: The transition-metal catalyst (e.g., Palladium, Rhodium, Iridium) may have degraded due to exposure to air or moisture. It is crucial to handle air-sensitive catalysts under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) and ensure all reagents and solvents are pure and dry.[1]
-
Insufficient Reaction Temperature: C-H bond cleavage often has a high activation energy. Consider gradually increasing the reaction temperature while monitoring for both product formation and potential decomposition.[1][2]
-
Inappropriate Ligand/Catalyst System: The ligand plays a critical role in the catalyst's activity and selectivity. For challenging substrates like electron-deficient pyridines, specialized ligands, such as sterically hindered phosphines, may be required to improve catalytic activity.[3][4]
-
Purity of Starting Materials: Impurities in the this compound or other reagents can poison the catalyst.[2] Ensure all starting materials are of high purity.
Q2: I am observing poor regioselectivity in my functionalization. How can I control which position on the pyridine ring reacts?
A2: The pyridine nitrogen atom strongly influences the ring's electronics, making direct and selective functionalization challenging.[5]
-
Inherent Reactivity: For electrophilic substitutions, the reaction is often difficult and requires harsh conditions.[6] For nucleophilic substitutions, the positions "ortho" (C2, C6) and "para" (C4) to the nitrogen are most reactive.[3][7]
-
Directing Groups: A common strategy to control regioselectivity involves installing a directing group that coordinates to the metal catalyst, guiding the functionalization to a specific C-H bond, typically at the ortho-position.[8]
-
Steric Hindrance: The ethyl and methyl groups on your substrate will sterically influence the approaching reagents. You can sometimes leverage this by choosing a bulky catalyst to favor functionalization at a less hindered position.[1]
-
Specialized Reagents: For C4 functionalization, traditional methods are often challenging. A modern approach involves converting the pyridine into a phosphonium salt, which can then be selectively transformed at the C4 position.[6] For C4 metalation, using a base like n-butylsodium (n-BuNa) can be effective and avoids side reactions common with n-butyllithium (n-BuLi).[9]
Q3: My reaction with a strong base like n-BuLi is giving multiple unidentified side products. What is happening?
A3: When functionalizing pyridines, strong organolithium bases like n-BuLi can lead to undesired side reactions.[9] Instead of deprotonating the ring (metalation), n-BuLi can act as a nucleophile and add directly to the electron-deficient pyridine ring, leading to dearomatization or dimerization products.[9] To circumvent this, consider using n-butylsodium (n-BuNa), which favors deprotonation at the C4 position and avoids these nucleophilic addition side reactions.[9]
Q4: How can I effectively purify my functionalized this compound product?
A4: Purification can be challenging due to the basic nature of the pyridine nitrogen.
-
Column Chromatography: This is the most common method. The basicity of the product can cause it to streak or tail on standard silica gel. This can often be mitigated by adding a small amount of a basic modifier, like triethylamine (~1-2%), to the eluent system (e.g., hexane/ethyl acetate).[2][3]
-
Acid/Base Extraction: An aqueous workup can help remove inorganic salts. You can use a mild acidic wash to move your basic product into the aqueous layer, wash the organic layer to remove non-basic impurities, and then re-basify the aqueous layer and extract your product back into an organic solvent.
-
Recrystallization: If your product is a solid and has different solubility characteristics from the impurities, recrystallization can be a highly effective purification method.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive or poisoned catalyst. | Use fresh catalyst and handle under an inert atmosphere. Ensure all solvents and reagents are anhydrous and pure.[1][2] |
| Suboptimal reaction temperature. | Gradually increase the temperature in increments (e.g., 10-20 °C) and monitor reaction progress by TLC or LC-MS.[2] | |
| Incorrect solvent. | The solvent can significantly affect reactant solubility and reaction kinetics. Screen a variety of solvents (e.g., Toluene, Dioxane, DMF) to find the optimal one for your system.[2] | |
| Poor Regioselectivity | Inherent electronic effects of the pyridine ring are dominating. | For C4 functionalization, consider a metalation-capture approach with n-BuNa instead of n-BuLi.[9] For other positions, investigate the use of a directing group.[8] |
| Steric hindrance is not controlled. | Employ a catalyst with high or low steric demand to enhance selectivity for the desired position.[1] | |
| Side Product Formation | Nucleophilic addition of organometallic reagents (e.g., n-BuLi). | Switch to a non-nucleophilic strong base. n-Butylsodium (n-BuNa) has been shown to be effective for C4 deprotonation without addition side reactions.[9] |
| Product decomposition under harsh conditions. | Optimize reaction time and temperature to minimize decomposition. Consider isolating the product at a lower conversion rate.[1] | |
| Difficulty in Purification | Product streaking on silica gel column. | Add 1-2% triethylamine or pyridine to your chromatography eluent to suppress the interaction between the basic product and acidic silica.[3] |
| Removal of residual metal catalyst. | A proper aqueous workup is crucial. In some cases, washing with a solution of a chelating agent (e.g., EDTA) or filtering the crude product through a plug of Celite® can help. |
Data on Pyridine Functionalization Strategies
The following table summarizes key aspects of different strategies for pyridine functionalization.
| Functionalization Strategy | Typical Reagents/Catalysts | Target Position(s) | Advantages | Common Challenges |
| Directed C-H Activation | Pd, Rh, Ir, Ru catalysts with a directing group. | C2 (ortho to directing group). | High regioselectivity; good functional group tolerance.[8] | Requires installation and removal of a directing group. |
| Metalation (Deprotonation) | n-BuNa, LDA. | C4, C2. | Direct access to functionalization at specific C-H bonds. | Side reactions (addition, dimerization) with n-BuLi[9]; requires cryogenic temperatures (-78 °C). |
| Halogenation | NBS, Br₂, SO₂Cl₂. | C3, C5. | Provides a versatile handle for further cross-coupling reactions. | Can require harsh conditions; may produce isomeric mixtures. |
| Phosphonium Salt Formation | Tf₂O, PPh₃. | C4, C2. | Excellent for selective C4 functionalization of complex pyridines.[6] | Two-step process; requires specific reagents. |
| Side-Chain Reactions | Radical initiators (e.g., NBS with light). | Ethyl or Methyl group. | Functionalizes the alkyl side chains instead of the ring.[10] | Can be unselective between the ethyl and methyl groups. |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed C-H Arylation at the C2-Position
This is a representative protocol and may require optimization for this compound.
Materials:
-
This compound (1.0 equiv)
-
Aryl Halide (e.g., Bromobenzene) (1.2 equiv)
-
Pd(OAc)₂ (2-5 mol%)
-
Phosphine Ligand (e.g., SPhos, XPhos) (4-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or oven-dried vial under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst, ligand, and base.
-
Reagent Addition: Add the this compound and the aryl halide to the flask.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction Conditions: Seal the vessel tightly and place it in a pre-heated oil bath at the desired temperature (e.g., 80-120 °C). Stir the reaction vigorously for the designated time (e.g., 12-24 hours).
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Protocol 2: Bromination at the C3-Position via Diazotization
This protocol is adapted from a procedure for the synthesis of 3-bromo-4-methylpyridine and requires a 3-amino precursor.[11]
Step A: Synthesis of 3-Amino-4-methyl-5-ethylpyridine (Precursor - Not detailed here)
Step B: Sandmeyer-type Bromination
-
Salt Formation: In a reaction vessel cooled in an ice-salt bath, add 3-Amino-4-methyl-5-ethylpyridine (1.0 equiv) to 48% hydrobromic acid (HBr) (4.0 equiv).
-
Bromine Addition: Cool the mixture to -5 °C. Slowly add liquid bromine (3.0 equiv) dropwise over 30-40 minutes, ensuring the temperature remains below 0 °C.
-
Diazotization: After bromine addition, slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise over ~1 hour, maintaining the temperature below 0 °C.
-
Quenching: Continue stirring for 30 minutes at 0 °C after the addition is complete. Then, carefully raise the pH of the solution to ~9 by the slow addition of 50% sodium hydroxide (NaOH) solution, ensuring the temperature does not exceed 20 °C.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) three times. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Bromo-4-methyl-5-ethylpyridine.
-
Purification: Purify the crude product by column chromatography or distillation.
Visualizations
Experimental & Purification Workflow
Caption: General workflow for functionalization reactions.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 5. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pyridine - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Side-Chain Reactions of Substituted Pyridines Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 11. CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 3-Ethyl-4-methylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-Ethyl-4-methylpyridine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound, presented in a question-and-answer format.
Q1: My distillation of crude this compound results in poor separation of impurities. What are the likely causes and solutions?
A1: Poor separation during distillation is often due to the presence of close-boiling impurities. This compound has several isomers (e.g., lutidine and collidine derivatives) that can be difficult to separate by conventional fractional distillation due to their similar boiling points.[1]
Troubleshooting Steps:
-
Increase Distillation Efficiency: Employ a fractionating column with a higher number of theoretical plates. Packed columns (e.g., with Raschig rings or Vigreux indentations) increase the surface area for vapor-liquid equilibria, enhancing separation.
-
Consider Extractive Distillation: Introduce a high-boiling, non-volatile solvent (an entrainer) that selectively alters the relative volatilities of the components, making them easier to separate.[1]
-
Alternative Purification Method: If distillation proves ineffective, consider preparative gas chromatography or preparative HPLC for high-purity isolation, especially for separating isomers with very close boiling points.
Q2: I am observing co-distillation of an impurity with this compound, even with a high-efficiency column. How can I address this?
A2: This is likely due to the formation of an azeotrope, a mixture of liquids that has a constant boiling point and composition throughout distillation.
Solutions:
-
Azeotropic Distillation: Introduce a component that forms a new, lower-boiling azeotrope with one of the components, allowing it to be removed as the distillate.
-
Chemical Treatment: Convert the impurity into a non-volatile salt. Since this compound is basic, acidic impurities can be neutralized. For basic impurities, consider forming a complex with a metal salt that can be filtered off.
-
Chromatographic Separation: Preparative chromatography is often effective at separating azeotropic mixtures.
Q3: My purified this compound shows the presence of water. What is the best way to dry the product?
A3: Pyridine and its derivatives are often hygroscopic.[2]
Drying Methods:
-
Chemical Drying Agents: Before distillation, treat the crude product with a suitable drying agent such as potassium hydroxide (KOH) or calcium hydride (CaH2).[2]
-
Azeotropic Drying: Use a solvent that forms a low-boiling azeotrope with water (e.g., toluene). The water-toluene azeotrope can be removed by distillation.
-
Molecular Sieves: For final drying of the purified product, store it over activated molecular sieves (3Å or 4Å).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: While specific impurities depend on the synthetic route, common contaminants in crude substituted pyridines may include:
-
Isomeric Byproducts: Other ethyl-methylpyridine isomers formed during the synthesis.
-
Starting Materials: Unreacted precursors from the synthesis.
-
Solvents: Residual solvents used in the reaction or initial work-up.
-
Water: Due to the hygroscopic nature of pyridines.[2]
-
Oxidation Products: Pyridine N-oxides can form upon exposure to air.
Q2: What is the most suitable purification technique for achieving high-purity (>99%) this compound?
A2: A multi-step approach is often necessary. For achieving high purity, a combination of chemical treatment, fractional distillation, and a final polishing step like preparative chromatography is recommended. For isomeric impurities with very close boiling points, extractive distillation or preparative chromatography may be essential.
Q3: Can I use crystallization to purify this compound?
A3: While this compound is a liquid at room temperature, it can be purified by converting it into a crystalline salt.[3][4][5] Reacting the crude product with a suitable acid (e.g., oxalic acid or hydrochloric acid) can form a salt that can be purified by recrystallization. The pure salt can then be treated with a base to regenerate the purified this compound.
Q4: How can I monitor the purity of my fractions during purification?
A4: Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is an excellent method for monitoring the purity of fractions.[6] Thin Layer Chromatography (TLC) can also be used for a more rapid, qualitative assessment.
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Fractional Distillation | 95-98% | Scalable, cost-effective for large quantities. | Ineffective for separating close-boiling isomers.[1] |
| Extractive Distillation | >98% | Effective for separating close-boiling isomers.[1] | Requires an additional separation step to remove the entrainer. |
| Preparative GC/HPLC | >99.5% | High resolution, excellent for separating complex mixtures. | Less scalable, more expensive for large quantities. |
| Crystallization (via salt formation) | >99% | Can be highly selective for the target compound. | Requires additional reaction and regeneration steps. |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
-
Drying: Stir the crude this compound with anhydrous potassium hydroxide (KOH) pellets for 24 hours to remove water.[2]
-
Setup: Assemble a fractional distillation apparatus with a high-efficiency packed column (e.g., Vigreux or packed with Raschig rings).
-
Distillation: Heat the flask gradually. Collect a forerun of any low-boiling impurities.
-
Fraction Collection: Carefully collect the fraction that distills at the boiling point of this compound (~195-196 °C at atmospheric pressure).
-
Analysis: Analyze the purity of the collected fractions using GC-MS.
Protocol 2: Purification by Crystallization via Salt Formation
-
Salt Formation: Dissolve the crude this compound in a suitable solvent (e.g., ethanol). Add a stoichiometric amount of a concentrated acid (e.g., hydrochloric acid or oxalic acid) solution while stirring.
-
Crystallization: Cool the solution slowly to induce crystallization of the pyridinium salt. If no crystals form, try scratching the inside of the flask or adding a seed crystal.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Recrystallization: Recrystallize the salt from a suitable solvent to further improve purity.
-
Regeneration: Dissolve the purified salt in water and add a strong base (e.g., sodium hydroxide) to regenerate the free base.
-
Extraction: Extract the purified this compound with an organic solvent (e.g., diethyl ether), dry the organic layer, and remove the solvent under reduced pressure.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for poor distillation separation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Preparation, Crystal Structure, Supramolecular Assembly, and DFT Studies of Two Organic Salts Bearing Pyridine and Pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | C8H11N | CID 68254 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-Ethyl-4-methylpyridine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 3-Ethyl-4-methylpyridine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process.
Question 1: Low Yield of this compound
Possible Causes:
-
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter in pyridine synthesis. In the Chichibabin synthesis, which is a common method for preparing substituted pyridines, temperatures are typically high, often ranging from 350-500°C when conducted in the gas phase over a catalyst.[1] For liquid-phase synthesis, temperatures can be lower but still significantly elevated.
-
Incorrect Molar Ratios of Reactants: The ratio of aldehydes, ammonia, and any catalysts can significantly impact the yield.
-
Catalyst Inactivity: The catalyst, such as alumina or silica, may be deactivated or poisoned by impurities in the starting materials.[1]
-
Incomplete Reaction: The reaction time may not be sufficient for the reaction to go to completion.
-
Product Loss During Workup: The extraction and purification steps may lead to a loss of the final product.
Solutions:
-
Optimize Reaction Temperature: Systematically vary the reaction temperature to find the optimal range for your specific setup.
-
Adjust Molar Ratios: Experiment with different molar ratios of the starting materials to maximize the yield.
-
Catalyst Screening and Handling: Ensure the catalyst is of high quality and handled properly to prevent deactivation. Consider screening different catalysts to find the most effective one.
-
Monitor Reaction Progress: Use techniques like gas chromatography (GC) or thin-layer chromatography (TLC) to monitor the reaction progress and determine the optimal reaction time.
-
Optimize Workup Procedure: Refine the extraction and purification methods to minimize product loss. This may involve adjusting the pH during extraction or using a different purification technique.
Question 2: High Levels of Impurities and Byproducts
Possible Causes:
-
Side Reactions: The Chichibabin pyridine synthesis can lead to the formation of various side products.[2] For instance, in the synthesis of 3-methylpyridine, 3-ethylpyridine can be a significant byproduct.[3]
-
Impure Starting Materials: The purity of the initial reactants can directly affect the purity of the final product.
-
Non-optimal Reaction Conditions: High temperatures can sometimes lead to the formation of undesired byproducts.
Solutions:
-
Control Reaction Conditions: Fine-tune the reaction temperature, pressure, and catalyst to minimize side reactions.
-
Use High-Purity Starting Materials: Ensure that all reactants are of high purity to avoid introducing impurities that can lead to side reactions.
-
Optimize Purification: Develop a robust purification protocol. This may involve fractional distillation, chromatography, or recrystallization to effectively remove impurities.
Question 3: Difficulty in Removing Isomeric Impurities
Possible Causes:
-
Formation of Structural Isomers: The reaction mechanism may allow for the formation of isomers of this compound which can be difficult to separate due to similar physical properties. For example, the synthesis of 2-methylpyridine is often accompanied by the formation of 4-methylpyridine.[1]
Solutions:
-
Selective Synthesis Routes: Explore alternative synthesis routes that offer higher regioselectivity.
-
Advanced Purification Techniques: Employ high-performance liquid chromatography (HPLC) or other advanced chromatographic techniques for efficient separation of isomers.
-
Derivatization: In some cases, it may be possible to selectively react the desired isomer to form a derivative that is easier to separate, followed by a reaction to regenerate the target molecule.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A common method for synthesizing substituted pyridines is the Chichibabin pyridine synthesis.[1] This reaction involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia.[1] For this compound, this would likely involve the reaction of appropriate aldehydes and/or ketones with ammonia over a catalyst at high temperatures.[1]
Q2: What are the key parameters to control during the scale-up of this synthesis?
A2: Key parameters to control during scale-up include:
-
Temperature: Maintaining a consistent and optimal temperature throughout the reactor is crucial.
-
Pressure: The reaction pressure can influence the reaction rate and selectivity.
-
Mixing: Efficient mixing is essential to ensure homogeneity and good contact between reactants and the catalyst.
-
Heat Transfer: The reaction is often exothermic, so efficient heat removal is critical to prevent runaway reactions and the formation of byproducts.[4]
-
Residence Time: In a continuous reactor, the time the reactants spend in the reaction zone is a critical parameter to control.
Q3: What analytical techniques are recommended for monitoring the reaction and product purity?
A3: Recommended analytical techniques include:
-
Gas Chromatography (GC): Ideal for monitoring the consumption of volatile starting materials and the formation of the product and volatile byproducts.
-
High-Performance Liquid Chromatography (HPLC): Useful for analyzing the purity of the final product, especially for separating non-volatile impurities and isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the final product and can be used to identify and quantify impurities.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product and identify unknown impurities.
Data Presentation
Table 1: Effect of Reaction Temperature on Yield and Purity (Illustrative Data)
| Temperature (°C) | Yield of this compound (%) | Purity (%) | Major Impurity (%) |
| 300 | 45 | 92 | 8 |
| 350 | 65 | 95 | 5 |
| 400 | 75 | 90 | 10 |
| 450 | 70 | 85 | 15 |
Note: This data is illustrative and based on general principles of pyridine synthesis. Actual results may vary.
Table 2: Influence of Molar Ratio of Reactants on Product Distribution (Illustrative Data)
| Molar Ratio (Aldehyde A : Aldehyde B : Ammonia) | Yield of this compound (%) | Yield of Isomer X (%) | Yield of Other Byproducts (%) |
| 1 : 1 : 2 | 60 | 15 | 25 |
| 1.2 : 1 : 2 | 70 | 10 | 20 |
| 1 : 1.2 : 2 | 55 | 20 | 25 |
| 1.2 : 1.2 : 3 | 75 | 5 | 20 |
Note: This data is illustrative and intended to show the potential impact of reactant stoichiometry.
Experimental Protocols
General Protocol for Chichibabin-type Synthesis of this compound
Disclaimer: This is a general protocol and should be adapted and optimized for specific laboratory conditions and scale. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Acetaldehyde (or its equivalent like paraldehyde)
-
Propionaldehyde
-
Ammonia (aqueous or gaseous)
-
Catalyst (e.g., alumina, silica-alumina)
-
Inert gas (e.g., Nitrogen)
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reactor Setup: The reaction is typically carried out in a fixed-bed continuous flow reactor or a high-pressure batch reactor.[4] For a lab-scale setup, a tube furnace with a packed bed of catalyst can be used.
-
Catalyst Activation: The catalyst is packed into the reactor and activated by heating under a flow of inert gas at a high temperature (e.g., 400-500°C) for several hours to remove any adsorbed water.
-
Reaction: The reactants (aldehydes and ammonia) are vaporized and passed over the heated catalyst bed. The molar ratios of the reactants and the flow rates are carefully controlled. The reaction is typically carried out at elevated temperatures (e.g., 350-450°C) and pressures.[1]
-
Condensation and Collection: The product stream exiting the reactor is cooled to condense the liquid products. The crude product is collected in a receiving flask.
-
Workup:
-
The crude product is transferred to a separatory funnel.
-
The organic layer containing the pyridine derivatives is separated from the aqueous layer.
-
The aqueous layer is extracted with an organic solvent to recover any dissolved product.
-
The combined organic layers are washed with brine and dried over an anhydrous drying agent.
-
-
Purification:
-
The solvent is removed under reduced pressure.
-
The crude product is purified by fractional distillation under reduced pressure to separate the this compound from unreacted starting materials and byproducts.
-
Visualizations
Caption: Synthesis pathway of this compound.
Caption: Troubleshooting workflow for synthesis issues.
Caption: Relationship between key reaction parameters.
References
Technical Support Center: Alkylation of Methylpyridines
Welcome to the technical support center for the alkylation of methylpyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during synthetic procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Product Yield in N-Alkylation
Q: My N-alkylation of a methylpyridine is resulting in very low to no yield. What are the potential causes and how can I improve it?
A: Low yield in N-alkylation is a common issue that can stem from several factors. A systematic approach to troubleshooting is often the most effective.
-
Potential Cause 1: Poor Nucleophilicity of the Pyridine. Pyridines with electron-withdrawing groups can exhibit reduced nucleophilicity.
-
Suggested Solution: Consider using a more potent alkylating agent or increasing the reaction temperature to overcome the activation energy barrier[1].
-
-
Potential Cause 2: Inefficient Leaving Group. The efficiency of the leaving group on your alkylating agent is critical for the reaction to proceed.
-
Suggested Solution: Employ alkylating agents with good leaving groups. The general order of reactivity is I > Br > Cl > OTs[1].
-
-
Potential Cause 3: Steric Hindrance. Bulky substituents on either the pyridine ring or the alkylating agent can impede the reaction.
-
Suggested Solution: Prolong the reaction time or increase the temperature. Be aware that tertiary alkyl halides are prone to elimination side reactions and primary or secondary alkyl halides are generally recommended[1].
-
-
Potential Cause 4: Inappropriate Solvent Choice. The solvent plays a crucial role in reaction kinetics.
-
Suggested Solution: Polar aprotic solvents like DMF or DMSO are generally effective for N-alkylation[1].
-
-
Potential Cause 5: Incompatible Base. If a base is required, its strength is a critical parameter.
-
Suggested Solution: Ensure the base is strong enough for the intended deprotonation but not so strong that it causes side reactions with the alkylating agent[1].
-
Troubleshooting Workflow for Low N-Alkylation Yield
Caption: A troubleshooting flowchart for low N-alkylation yield.
Issue 2: Poor Regioselectivity - N-Alkylation vs. C-Alkylation
Q: My reaction is producing a mixture of N-alkylated and C-alkylated products. How can I control the regioselectivity?
A: The competition between N- and C-alkylation is a fundamental challenge. The nitrogen atom is generally more nucleophilic, but C-alkylation at the methyl group can occur, especially after deprotonation.
-
N-Alkylation: This is a direct reaction on the pyridine nitrogen and typically occurs with alkyl halides[2].
-
C-Alkylation (at the methyl group): This usually requires deprotonation of the methyl group using a strong base to form a reactive carbanion, which then acts as a nucleophile[3]. Organolithium reagents like n-butyllithium are commonly used for this purpose[3].
Controlling Factors:
-
Base: The choice of base is paramount. The absence of a strong base typically favors N-alkylation. To achieve C-alkylation, a strong base capable of deprotonating the methyl group is necessary[3].
-
Reaction Pathway: For C-alkylation, the reaction proceeds via a metallated intermediate. For N-alkylation, it's a direct nucleophilic attack by the nitrogen.
N- vs. C-Alkylation Pathways
Caption: Competing pathways for N- and C-alkylation of methylpyridines.
Issue 3: Poor Regioselectivity on the Pyridine Ring (C2 vs. C4)
Q: I am attempting a C-alkylation, but I'm getting a mixture of isomers (C2, C4, etc.). How can I achieve better regioselectivity?
A: Achieving regiocontrol in C-alkylation of the pyridine ring is a significant synthetic challenge due to the similar reactivity of the C2, C3, and C4 positions[1]. However, modern synthetic methods offer several strategies to direct the alkylation to a specific position.
-
Blocking Groups: A common strategy is to temporarily block the more reactive positions to direct the reaction to the desired site. For instance, a blocking group at the nitrogen can direct alkylation to the C4 position[4].
-
Catalyst Control: Transition metal catalysis can provide high regioselectivity. For example, nickel/Lewis acid catalysis with an N-heterocyclic carbene (NHC) ligand has been shown to achieve direct C4-selective addition of pyridine across alkenes and alkynes[5][6]. Rhodium catalysts have also been used for ortho-alkylation[7].
-
Activator and Solvent Effects: In reactions involving alkyllithium reagents, the choice of the alkyllithium activator and the solvent can dramatically influence the regioselectivity. For example, in the alkylation of pyridines with 1,1-diborylalkanes, switching from methyllithium (favoring C4) to sec-butyllithium (favoring C2) can invert the regioselectivity[8]. Non-coordinating solvents like toluene or n-hexane tend to favor C4-alkylation, while coordinating solvents like THF can promote C2-alkylation[8].
Table 1: Influence of Activator and Solvent on Regioselectivity of Pyridine Alkylation
| Entry | Alkyllithium Activator | Solvent | C4-Product Yield (%) | C2-Product Yield (%) | Reference |
| 1 | MeLi | 1,2-DME | 75 | <5 | [8] |
| 2 | nBuLi | THF | 45 | 43 | [8] |
| 3 | sBuLi | THF | 15 | 78 | [8] |
| 4 | sBuLi | Toluene | 82 | 10 | [8] |
| 5 | sBuLi | THF/Toluene (1:1) | 10 | 85 | [8] |
| Yields determined by 1H NMR analysis. |
Logical Flow for Regioselective C-Alkylation Strategy
Caption: Decision tree for selecting a C-alkylation strategy.
Issue 4: Side Reactions and Byproduct Formation
Q: My reaction is producing significant byproducts such as over-alkylated or elimination products. How can I minimize these?
A: Side reactions are a common pitfall and can often be controlled by adjusting reaction conditions.
-
Over-alkylation: This occurs when the product of the initial alkylation is more reactive than the starting material.
-
Elimination: Tertiary alkyl halides are particularly susceptible to elimination reactions, forming alkenes instead of the desired alkylated product.
-
Suggested Solution: It is generally recommended to use primary or secondary alkyl halides for N-alkylation to avoid this competing pathway[1].
-
-
Radical Reactions: Some methods for C-H alkylation proceed via radical mechanisms, which can lead to a lack of regioselectivity and a mixture of 2-, 3-, and 4-methylpyridines[9].
-
Suggested Solution: If high regioselectivity is required, avoid conditions that generate alkyl radicals indiscriminately. Instead, opt for methods involving directed metallation or specific catalytic systems[9].
-
Key Experimental Protocols
Protocol 1: General N-Alkylation of a Methylpyridine
This protocol is a generalized procedure for the N-alkylation of a methylpyridine derivative using an alkyl halide.
Materials:
-
Methylpyridine derivative (1.0 eq.)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1-1.5 eq.)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq.) (if required)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate, Brine, Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add the methylpyridine derivative (1.0 eq.) and, if necessary, anhydrous potassium carbonate (2.0 eq.).
-
Add anhydrous DMF to achieve a concentration of 0.1-0.5 M.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1-1.5 eq.) dropwise to the stirred suspension.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC)[10].
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into cold water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure[10].
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: C-Alkylation of 2,6-Lutidine via Deprotonation
This protocol describes the C-alkylation of the methyl group of 2,6-lutidine after deprotonation with a strong base, followed by reaction with an epoxide.
Materials:
-
2,6-Lutidine (1.0 eq.)
-
Lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) (1.0-1.1 eq.)
-
Electrophile (e.g., 1,2-epoxyoctane) (1.0 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous THF.
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add the strong base (LDA or n-BuLi) to the THF.
-
Add 2,6-lutidine (1.0 eq.) dropwise to the cooled base solution. A deep reddish color, characteristic of the picolyl-type lithium species, should appear[11].
-
Stir the mixture at -78 °C for 1 hour to ensure complete deprotonation.
-
Slowly add the electrophile (e.g., 1,2-epoxyoctane, 1.0 eq.) to the solution.
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours, monitoring by TLC[11]. (Note: The addition of BF₃·OEt₂ can reduce reaction times to ~15 minutes)[3][11].
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash chromatography.
Table 2: Quantitative Data for Deprotonation and Alkylation of 2,6-Lutidine
| Base | Electrophile | Additive | Reaction Time | Yield (%) | Reference |
| LDA | 1,2-epoxyoctane | None | 12-18 h | Good | [3][11] |
| LDA | 1,2-epoxyoctane | BF₃·OEt₂ | 15 min | Good | [3][11] |
| n-BuLi | 1,2-epoxyoctane | None | - | 70 | [11] |
| LDA | 1,2-epoxyoctane | HMPA | - | Modest | [11] |
| Yields are for the isolated adduct. |
References
- 1. benchchem.com [benchchem.com]
- 2. Alkylation and acylation of pyridine [quimicaorganica.org]
- 3. benchchem.com [benchchem.com]
- 4. Selective C-4 Alkylation of Pyridines - ChemistryViews [chemistryviews.org]
- 5. Selective C-4 alkylation of pyridine by nickel/Lewis acid catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Flow Synthesis of 2-Methylpyridines via α-Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Alkylation of 2-substituted (6-methyl-2-pyridyl)methyllithium species with epoxides - PMC [pmc.ncbi.nlm.nih.gov]
Preventing polymerization in pyridine derivative synthesis
Welcome to the Technical Support Center for Pyridine Derivative Synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing unwanted polymerization during their synthetic endeavors.
Troubleshooting Guide
This section addresses specific issues related to polymerization in a question-and-answer format, providing explanations and actionable solutions.
Issue 1: Reaction mixture becomes viscous and solidifies
Q: My reaction mixture is rapidly becoming viscous, and in some cases, solidifying, leading to low yields of the desired pyridine derivative. What is causing this?
A: This is a classic sign of uncontrolled polymerization. Pyridine derivatives, especially those with vinyl groups or other reactive substituents, can be susceptible to polymerization under certain conditions.[1][2] This process can be initiated by factors such as excessive heat, the presence of radical initiators (including atmospheric oxygen), or acidic/basic catalysts.[2][3]
Troubleshooting Steps:
-
Temperature Control: Strict temperature management is crucial. Exothermic reactions can lead to localized overheating, which can initiate polymerization.[1][4] Consider using an ice bath or a cryostat for efficient cooling and maintaining a constant, low temperature.[4]
-
Inert Atmosphere: Oxygen can act as a radical initiator.[3] Ensure your reaction is set up under an inert atmosphere, such as nitrogen or argon, especially when handling sensitive reagents.[3]
-
Use of Inhibitors: The addition of a polymerization inhibitor to the reaction mixture can effectively prevent or retard unwanted polymer formation.[2][5]
-
Reagent Purity: Impurities in starting materials can sometimes catalyze polymerization.[4] Ensure all reagents and solvents are of high purity and are free from peroxides.
-
Controlled Reagent Addition: For highly exothermic reactions, adding one of the reactants dropwise over a period can help manage the heat generated and prevent temperature spikes that could trigger polymerization.[4]
Issue 2: Low yield of product with the presence of an insoluble, tar-like substance
Q: I'm observing a low yield of my target pyridine derivative and the formation of a dark, insoluble, tar-like substance in my flask. Is this related to polymerization?
A: Yes, the formation of insoluble, often colored, tar-like materials is a strong indication that polymerization has occurred. These polymers are typically high molecular weight, cross-linked materials that are difficult to characterize and remove.
Troubleshooting Steps:
-
Inhibitor Addition During Work-up and Purification: For products that are prone to polymerization, it's advisable to add a polymerization inhibitor not only during the reaction but also during the work-up and purification steps, such as distillation.[2]
-
Prompt Neutralization: If your reaction is conducted under acidic or basic conditions that could promote polymerization, neutralize the mixture promptly upon completion.[2]
-
Purification Method: If you suspect polymer formation, purification techniques that separate based on solubility can be effective. Precipitation of the desired product from a solution where the polymer remains dissolved (or vice-versa) can be a useful strategy.[]
Frequently Asked Questions (FAQs)
General Questions
Q1: What are polymerization inhibitors and how do they work?
A1: Polymerization inhibitors are chemical compounds that are added to monomers to prevent their spontaneous polymerization.[] They function by reacting with and deactivating the radical species that initiate the polymerization chain reaction.[5][] Common inhibitors work by scavenging free radicals to form stable, non-reactive species.[]
Q2: When should I add a polymerization inhibitor?
A2: For highly reactive monomers, it is best practice to have an inhibitor present during storage, the reaction itself, and subsequent purification steps like distillation.[2][5] Small amounts of inhibitors are often added to commercial monomers for stability during transport and storage.[5]
Q3: Will the polymerization inhibitor interfere with my desired reaction?
A3: It is possible, depending on the nature of your reaction and the inhibitor used. It is crucial to select an inhibitor that does not interfere with the desired synthetic transformation. In some cases, the inhibitor present in the starting material may need to be removed before the reaction and then re-added for storage or purification of the product.[5] However, in some polymerizations, a higher concentration of the initiator can be used to overcome the effect of the inhibitor.[8]
Specific Inhibitors and Conditions
Q4: What are some common polymerization inhibitors used for pyridine derivative synthesis?
A4: While the choice of inhibitor is substrate-specific, some commonly used classes of inhibitors for vinyl monomers include phenolic compounds (like hydroquinone and its methyl ether, MEHQ), aromatic amines, and stable nitroxide radicals like TEMPO (2,2,6,6-Tetramethylpiperidin-1-oxyl).[5][] For instance, 4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-oxyl has shown good inhibitory effects on acrylates, methacrylates, and styrene.[5]
Q5: How do I remove polymerization inhibitors if necessary?
A5: Inhibitors can often be removed by physical or chemical means.[5]
-
Distillation: Since many inhibitors are less volatile than the monomer, distillation (often under reduced pressure) can be an effective removal method.[5]
-
Washing: Some inhibitors, like hydroquinone, can be removed by washing with an aqueous base solution (e.g., dilute NaOH) to form a water-soluble salt.[5]
-
Adsorption: Passing the monomer through a column of a suitable adsorbent like activated alumina or silica gel can also remove inhibitors.[8]
Data Presentation
Table 1: Common Polymerization Inhibitors and Their Properties
| Inhibitor | Chemical Class | Mechanism of Action | Typical Concentration | Removal Method |
| Hydroquinone (HQ) | Phenolic | Radical Scavenger | 100 - 1000 ppm | Washing with base, Distillation |
| Hydroquinone monomethyl ether (MEHQ) | Phenolic | Radical Scavenger | 10 - 200 ppm | Washing with base, Distillation |
| Phenothiazine | Amine | Radical Scavenger | 100 - 500 ppm | Distillation, Chromatography |
| TEMPO | Stable Radical | Radical Scavenger | 50 - 200 ppm | Distillation, Chromatography |
| Butylated hydroxytoluene (BHT) | Phenolic | Radical Scavenger | 100 - 1000 ppm | Distillation |
Note: The optimal concentration will vary depending on the specific monomer and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Inhibitor Removal Prior to Reaction
-
Washing with Aqueous Base (for phenolic inhibitors): a. In a separatory funnel, dissolve the pyridine derivative containing the phenolic inhibitor in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate). b. Add an equal volume of a 5% aqueous sodium hydroxide solution. c. Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure. d. Allow the layers to separate and drain the aqueous (bottom) layer. e. Repeat the washing step two more times with the 5% NaOH solution. f. Wash the organic layer with water and then with brine. g. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Column Chromatography: a. Prepare a short column of activated alumina or silica gel. b. Dissolve the pyridine derivative in a minimal amount of a non-polar solvent. c. Load the solution onto the column and elute with a suitable solvent or solvent mixture. The inhibitor will be retained on the stationary phase.
Protocol 2: General Procedure for a Reaction Prone to Polymerization
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (nitrogen or argon).[3]
-
Inert Atmosphere Setup: Assemble the reaction apparatus (e.g., round-bottom flask with a condenser and addition funnel) while hot and immediately place it under a positive pressure of inert gas.[3]
-
Reagent and Solvent Preparation: Use anhydrous solvents and ensure the purity of all starting materials.[3] If necessary, remove any existing polymerization inhibitors from the starting materials using Protocol 1.
-
Addition of Inhibitor: Add a suitable polymerization inhibitor (e.g., 100 ppm of BHT or MEHQ) to the reaction flask before adding the reactants.
-
Temperature Control: Place the reaction flask in a cooling bath (e.g., ice-water or ice-salt bath) to maintain the desired low temperature throughout the reaction.[4]
-
Controlled Addition of Reagents: If one of the reagents is particularly reactive or the reaction is exothermic, add it dropwise from an addition funnel over an extended period.[4]
-
Monitoring the Reaction: Monitor the progress of the reaction by a suitable technique (e.g., TLC, GC-MS).
-
Work-up: Upon completion, quench the reaction at low temperature and proceed with the work-up. Consider adding an additional amount of polymerization inhibitor to the mixture before extraction and solvent removal.[2]
-
Purification: Purify the product using a method that minimizes thermal stress, such as column chromatography or distillation under high vacuum in the presence of an inhibitor.[2]
Visualizations
Caption: A workflow for preventing and troubleshooting polymerization in pyridine derivative synthesis.
References
Catalyst Deactivation in 3-Ethyl-4-methylpyridine Production: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation during the synthesis of 3-Ethyl-4-methylpyridine. This guide is intended for researchers, scientists, and drug development professionals to help diagnose and resolve challenges in their experimental work.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the production of this compound, providing systematic approaches to identify and resolve the root causes.
Issue 1: Rapid Decrease in Product Yield
A sudden or rapid decline in the yield of this compound is a common indicator of catalyst deactivation.
Observed Data:
| Parameter | Normal Operating Value | Observed Value |
| This compound Yield | > 85% | < 60% |
| Catalyst Time on Stream | 100 hours | 20 hours |
| Reaction Temperature | 400°C | 400°C (stable) |
| Feed Flow Rate | 10 mL/min | 10 mL/min (stable) |
Troubleshooting Workflow:
Caption: Troubleshooting workflow for decreased product yield.
Issue 2: Increased Formation of Byproducts
An increase in the concentration of undesired byproducts can indicate a change in the catalyst's selectivity, often due to deactivation.
Observed Data:
| Parameter | Normal Operating Value | Observed Value |
| This compound Selectivity | > 90% | 75% |
| Byproduct (e.g., other alkylpyridines) Concentration | < 5% | 15% |
| Coke Precursor (e.g., heavy hydrocarbons) Concentration | < 1% | 5% |
Troubleshooting Workflow:
Caption: Troubleshooting workflow for increased byproduct formation.
Experimental Protocols
Protocol 1: Temperature-Programmed Oxidation (TPO) for Coke Analysis
This protocol is used to quantify the amount and nature of coke deposited on a catalyst.
-
Sample Preparation: A known weight (e.g., 100 mg) of the spent catalyst is placed in a quartz reactor.
-
Pre-treatment: The catalyst is heated to a low temperature (e.g., 120°C) in an inert gas flow (e.g., N₂) to remove adsorbed water and volatiles.
-
Oxidation: The temperature is ramped up at a constant rate (e.g., 10°C/min) in a flow of a dilute oxygen mixture (e.g., 5% O₂ in N₂).
-
Detection: The off-gas is analyzed by a thermal conductivity detector (TCD) or a mass spectrometer to measure the amount of CO₂ produced from the combustion of coke.
-
Data Analysis: The amount of coke is calculated from the integrated CO₂ signal.
Protocol 2: Catalyst Regeneration by Calcination
This protocol describes a general procedure for regenerating a coked catalyst.
-
Catalyst Loading: The deactivated catalyst is loaded into a tube furnace.
-
Inert Purge: The system is purged with an inert gas (e.g., nitrogen) to remove any residual reactants.
-
Calcination: The temperature is slowly ramped to a target temperature (e.g., 500-600°C) in a flow of air or a dilute oxygen mixture. The heating rate should be controlled to avoid excessive temperature excursions due to coke combustion.
-
Holding: The catalyst is held at the target temperature for a specified period (e.g., 2-4 hours) to ensure complete removal of coke.
-
Cooling: The catalyst is cooled down to room temperature under an inert gas flow.
Frequently Asked Questions (FAQs)
Q1: What are the common types of catalysts used for this compound synthesis?
A1: The synthesis of pyridine and its alkyl derivatives often employs heterogeneous catalysts. Zeolites, particularly HZSM-5, are frequently used due to their shape selectivity and acidic properties.[1] Other catalysts that may be used include metal oxides and mixed metal oxides.[2]
Q2: What are the primary causes of catalyst deactivation in this process?
A2: The most common cause of deactivation for catalysts in alkylpyridine synthesis is the formation of coke, which consists of heavy, carbonaceous deposits that block the active sites and pores of the catalyst.[1] Other potential causes include poisoning by impurities in the feed (e.g., sulfur compounds) and thermal degradation or sintering of the catalyst at high reaction temperatures.[3]
Q3: How does coke formation lead to catalyst deactivation?
A3: Coke formation deactivates the catalyst in two main ways: by physically blocking the pores, which prevents reactant molecules from accessing the active sites, and by covering the active sites themselves, rendering them inactive.[1]
Q4: Can a deactivated catalyst be regenerated?
A4: In many cases, yes. If the deactivation is primarily due to coke formation, the catalyst can often be regenerated by burning off the coke in a controlled manner through calcination in the presence of air or a dilute oxygen stream.[4] However, deactivation by thermal degradation or irreversible poisoning may not be reversible.
Q5: What are the typical byproducts in the synthesis of this compound?
A5: In the synthesis of alkylpyridines, a range of byproducts can be formed, including other pyridine derivatives (e.g., isomers, products from side reactions), as well as heavier, polymeric compounds that contribute to coke formation.[2][5]
Q6: How can I minimize catalyst deactivation?
A6: Several strategies can be employed to minimize catalyst deactivation. These include optimizing reaction conditions (temperature, pressure, and residence time) to disfavor coke-forming reactions, ensuring high purity of reactants to avoid catalyst poisons, and potentially co-feeding a small amount of a hydrogen-donating species to suppress coke formation. Regular regeneration cycles can also help maintain catalyst activity over the long term.
Catalyst Deactivation Pathways
Caption: Common catalyst deactivation pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. WO2004080591A1 - A method for the regeneration of zeolite catalysts - Google Patents [patents.google.com]
- 5. CA2763574C - Process for the synthesis of 3-methyl-pyridine - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Ethyl-4-methylpyridine and 3,4-Lutidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 3-Ethyl-4-methylpyridine and 3,4-Lutidine. Understanding the nuanced differences in their reactivity is crucial for their application in organic synthesis, particularly in the development of novel pharmaceuticals and other functional materials. This document summarizes key physicochemical properties, presents a comparative analysis of their reactivity based on available data and theoretical principles, and provides generalized experimental protocols for key reaction types.
Introduction: Structural and Physicochemical Properties
This compound and 3,4-Lutidine (3,4-dimethylpyridine) are structural analogs, both belonging to the class of substituted pyridines. The core difference lies in the alkyl substituent at the 3-position of the pyridine ring: an ethyl group in the former and a methyl group in the latter. This seemingly minor variation can influence the electronic and steric environment of the molecule, thereby affecting its reactivity.
Table 1: Physicochemical Properties of this compound and 3,4-Lutidine
| Property | This compound | 3,4-Lutidine |
| Molecular Formula | C₈H₁₁N | C₇H₉N[1] |
| Molecular Weight | 121.18 g/mol | 107.15 g/mol [1] |
| CAS Number | 529-21-5 | 583-58-4[1] |
| pKa of Conjugate Acid | ~6.25 (Predicted) | 6.46 |
The pKa value is a critical indicator of the basicity of the pyridine nitrogen. A higher pKa value corresponds to a stronger base. The experimental pKa of 3,4-Lutidine is slightly higher than the predicted pKa of this compound, suggesting that 3,4-Lutidine is a slightly stronger base . This can be attributed to the combined electron-donating inductive effects of the two methyl groups, which increase the electron density on the nitrogen atom, making it more available for protonation. While an ethyl group is generally considered more electron-donating than a methyl group due to a stronger inductive effect, other factors such as hyperconjugation can sometimes modulate this effect.
Comparative Reactivity Analysis
The reactivity of substituted pyridines is primarily governed by the electron density of the aromatic ring and the steric hindrance around the nitrogen atom and the ring carbons.
Basicity and Nucleophilicity
As indicated by the pKa values, 3,4-Lutidine is expected to be a slightly stronger nucleophile than this compound . The increased electron density on the nitrogen atom in 3,4-Lutidine enhances its ability to donate its lone pair of electrons to an electrophile. This difference in nucleophilicity can be significant in reactions where the pyridine nitrogen acts as the nucleophile, such as in quaternization reactions or as a nucleophilic catalyst.
The logical relationship for predicting reactivity based on electronic effects can be visualized as follows:
References
A Comparative Guide to the Synthesis of Substituted Pyyridines: Classical vs. Modern Methodologies
For researchers, scientists, and drug development professionals, the pyridine scaffold is a cornerstone of medicinal chemistry. Its versatile structure is a key component in a vast array of pharmaceuticals. The strategic synthesis of substituted pyridines is therefore a critical endeavor, enabling the fine-tuning of molecular properties to enhance therapeutic efficacy. This guide provides an objective comparison of seminal classical and contemporary synthesis routes, supported by experimental data, detailed protocols, and mechanistic insights to inform the selection of the most suitable method for a given synthetic challenge.
Classical Condensation Routes: The Foundations of Pyridine Synthesis
For over a century, multicomponent reactions that construct the pyridine ring through condensation have been the bedrock of pyridine synthesis. These methods are valued for their operational simplicity and the use of readily available starting materials.
Hantzsch Pyridine Synthesis
First reported by Arthur Hantzsch in 1881, this multi-component reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[1][2] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine.[1][3] This method is particularly effective for the synthesis of symmetrically substituted pyridines.[4]
Table 1: Hantzsch Pyridine Synthesis - Substrate Scope and Yields
| Aldehyde | β-Ketoester | Nitrogen Source | Catalyst/Conditions | Solvent | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | p-TSA / Ultrasonic | Aqueous (SDS, 0.1M) | - | 96 | [1][5] |
| 2-Nitrobenzaldehyde | Methyl acetoacetate | Ammonia | Reflux | Methanol | 3.5 | N/A | [6] |
| Formaldehyde | Ethyl acetoacetate | Ammonium acetate | Ferric chloride | Water | - | - | [1] |
| Acetaldehyde | Ethyl acetoacetate | Ammonium acetate | - | - | - | - | [1] |
This protocol details the synthesis of the calcium channel blocker, Nifedipine.[6]
Materials:
-
2-Nitrobenzaldehyde (2.27 g, 15.0 mmol)
-
Methyl acetoacetate (4.0 mL, 37.1 mmol)
-
Concentrated ammonia (35% in water, 1.6 mL, 35 mmol)
-
Methanol (4 mL)
Procedure:
-
In a 50 mL round-bottom flask, combine 2-nitrobenzaldehyde, methyl acetoacetate, methanol, and concentrated ammonia.
-
Fit the flask with a condenser and heat the mixture to reflux for 3.5 hours using an oil bath or heating mantle.
-
After the reaction period, allow the mixture to cool to room temperature. If necessary, use an ice-water bath to induce precipitation.
-
Collect the precipitate by suction filtration and wash the filter cake with water (10 mL) and then methanol (5 mL).
-
Recrystallize the crude product from methanol to yield pure nifedipine.
The reaction proceeds through a series of condensation and cyclization steps, initiated by the formation of an enamine and a Knoevenagel condensation product.[2][3]
Caption: Mechanism of the Hantzsch Pyridine Synthesis.
Bohlmann-Rahtz Pyridine Synthesis
This method provides access to 2,3,6-trisubstituted pyridines through a two-step process involving the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration.[7][8] A key advantage of this synthesis is that it directly yields the aromatic pyridine without a separate oxidation step.[7]
Table 2: Bohlmann-Rahtz Pyridine Synthesis - Substrate Scope and Yields
| Enamine | Ethynylketone | Catalyst/Conditions | Solvent | Yield (%) | Reference |
| Ethyl 3-aminocrotonate | 1-Phenylprop-2-yn-1-one | Acetic acid | Toluene | Good to Excellent | [7] |
| Various enamines | 4-(Trimethylsilyl)but-3-yn-2-one | Acid catalysis | Ethanol | Good to Excellent | [7] |
| In situ generated enamine | Various alkynones | Amberlyst-15 | Toluene | Good to Excellent | [7][9] |
This protocol is a modification that allows for a one-pot synthesis.[7]
Materials:
-
Enamine (1.0 equiv)
-
Ethynyl ketone (1.0 equiv)
-
Acetic acid
-
Toluene
Procedure:
-
Dissolve the enamine and ethynyl ketone in a 5:1 mixture of toluene and acetic acid.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction by thin-layer chromatography (TLC) until completion.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the substituted pyridine.
The synthesis begins with a Michael addition of the enamine to the ethynylketone, followed by isomerization and cyclodehydration.[7]
Caption: Mechanism of the Bohlmann-Rahtz Pyridine Synthesis.
Guareschi-Thorpe Pyridine Synthesis
This synthesis prepares 2-pyridones from cyanoacetamide and a 1,3-dicarbonyl compound.[10] The reaction can be considered a three-component condensation when starting from an alkyl cyanoacetate, which first reacts with ammonia to form cyanoacetamide in situ.[11]
Table 3: Guareschi-Thorpe Pyridine Synthesis - Substrate Scope and Yields
| Cyano-component | 1,3-Dicarbonyl | Nitrogen Source | Solvent | Time (h) | Yield (%) | Reference |
| Ethyl cyanoacetate | Ethyl acetoacetate | Ammonium carbonate | Water | 3 | 96 | [12] |
| Cyanoacetamide | Acetylacetone | Ammonium carbonate | Water | 2 | 98 | [12] |
| Ethyl cyanoacetate | Dibenzoylmethane | Ammonium carbonate | Water | 4 | 92 | [12] |
This protocol utilizes cyanoacetamide and acetylacetone.[12]
Materials:
-
Cyanoacetamide (1.0 equiv)
-
Acetylacetone (1.0 equiv)
-
Ammonium carbonate (2.0 equiv)
-
Water
Procedure:
-
In a reaction vessel, suspend cyanoacetamide, acetylacetone, and ammonium carbonate in water.
-
Heat the mixture at 80°C with stirring for 2 hours.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration, wash with cold water, and dry.
The mechanism involves a Knoevenagel condensation followed by cyclization and tautomerization.[13]
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. In situ generated cobalt(i) catalyst for the efficient synthesis of novel pyridines: revisiting the mechanism of [2 + 2 + 2] cycloadditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. books.rsc.org [books.rsc.org]
- 7. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 8. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. researchgate.net [researchgate.net]
- 11. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Analytical Validation of 3-Ethyl-4-methylpyridine
This guide presents a comparative overview of analytical methodologies for the quantification of 3-Ethyl-4-methylpyridine. Due to the limited availability of publicly validated methods specifically for this compound, this document outlines common analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods. The performance data is based on the analysis of related pyridine compounds, providing a solid framework for method development and validation for researchers, scientists, and drug development professionals.
Data Presentation: A Comparative Summary of Analytical Techniques
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of representative analytical methods applicable to the analysis of this compound and its analogs.
| Parameter | GC-MS (Representative) | HPLC (Representative) | UV-Vis Spectrophotometry (Representative) |
| Principle | Chromatographic separation of volatile compounds followed by mass-based detection. | Chromatographic separation followed by detection using UV-Vis or other detectors. | Measurement of light absorbance by the analyte at a specific wavelength. |
| Selectivity | High | Very High | Low to Medium |
| Sensitivity (LOD/LOQ) | High (LOD: 1.50 ng/mL, LOQ: 5.00 ng/mL for hydroxyzine and cetirizine)[1] | Very High (LOD: Not Reported, LOQ: 1 ng/g for EMHP)[1] | Low (LOD: 0.5476 µg/mL, LOQ: 1.6594 µg/mL for Caffeine)[1] |
| Linearity Range | 5.00 - 1000.0 ng/mL for hydroxyzine and cetirizine[1] | 1 - 1500 ng/g for EMHP[1] | 3 - 18 µg/mL for Caffeine[1] |
| Accuracy (% Recovery) | 87.2% - 103.8% for hydroxyzine and cetirizine[1] | 93.8% - 108.7% for EMHP[1] | Not explicitly reported |
| Precision (% RSD) | < 15% | < 15% | Not explicitly reported |
Note: The data presented is for representative pyridine derivatives and analogous compounds due to the lack of publicly available validated data specifically for this compound. EMHP refers to 2-ethyl-6-methyl-3-hydroxypyridine.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point for the development and validation of methods for this compound.
1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.
-
Sample Preparation: Dissolve the sample in a suitable organic solvent (e.g., dichloromethane, methanol). If necessary, perform derivatization to increase volatility and improve chromatographic performance.
-
Chromatographic Conditions:
-
Column: A nonpolar or medium-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is typically suitable.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the analyte.
-
MS Detector: Electron ionization (EI) mode with a scan range of m/z 40-400. The NIST WebBook and PubChem provide mass spectral data for this compound that can be used for identification.[2][3]
-
2. High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for the analysis of a wide range of compounds, including pyridine derivatives.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter before injection.
-
Chromatographic Conditions:
-
Column: A reversed-phase column, such as a C18 or C8, is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the mobile phase can be adjusted to optimize the retention and peak shape of the basic pyridine compound.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Detection: UV detection at a wavelength where this compound exhibits significant absorbance.
-
Column Temperature: Maintained at a constant temperature (e.g., 30 °C) to ensure reproducible retention times.
-
3. UV-Visible Spectrophotometry
UV-Vis spectrophotometry is a simpler and more accessible technique, though less selective than chromatographic methods. It can be used for quantitative analysis if this compound is the only absorbing species in the sample at the chosen wavelength.
-
Sample Preparation: Dissolve the sample in a suitable solvent that does not absorb in the same region as the analyte (e.g., ethanol, water).
-
Analysis:
-
Scan the UV-Vis spectrum of a standard solution of this compound to determine the wavelength of maximum absorbance (λmax).
-
Prepare a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations at the λmax.
-
Measure the absorbance of the sample solution and determine its concentration using the calibration curve.
-
Visualizations
The following diagrams illustrate the typical workflows for the analytical methods described.
Caption: Workflow for the analysis of this compound by GC-MS.
Caption: Workflow for the analysis of this compound by HPLC.
Caption: Workflow for the quantitative analysis by UV-Vis Spectrophotometry.
References
Navigating the Labyrinth of Isomers: A Comparative Guide to Ethylmethylpyridine Purity Analysis
For researchers, scientists, and drug development professionals, ensuring the isomeric purity of ethylmethylpyridines is a critical step in synthesis and quality control. The subtle differences between positional isomers can lead to significant variations in chemical reactivity, pharmacological activity, and toxicity. This guide provides a comprehensive comparison of analytical techniques for the effective separation and quantification of ethylmethylpyridine isomers, supported by experimental data and detailed protocols.
The separation of ethylmethylpyridine isomers presents a significant analytical challenge due to their similar physicochemical properties. However, advancements in chromatographic techniques offer robust solutions for achieving baseline separation and accurate quantification. This guide will focus on the two primary methods employed for this purpose: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
At a Glance: Comparing Analytical Techniques
To facilitate a clear understanding of the performance of each technique, the following table summarizes key quantitative data for the analysis of ethylmethylpyridine and structurally related isomers. As publicly available data for all ethylmethylpyridine isomers is limited, this guide incorporates data from analogous compounds, such as vinylpyridines and xylenes, to provide a foundational analytical framework.[1]
| Analytical Technique | Column/Stationary Phase | Target Analytes | Resolution (Rs) | Peak Asymmetry (As) | Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Reference |
| Gas Chromatography (GC) | HP-5ms (30 m x 0.25 mm, 0.25 µm) | Vinylpyridine Isomers | > 1.5 (baseline) | 1.0 - 1.5 | Not specified | [1] |
| GC | Microcrystalline-coated capillary | Xylene Isomers | Well-separated | Not specified | Not specified | |
| High-Performance Liquid Chromatography (HPLC) | Newcrom R1 (4.6 x 150 mm, 5 µm) | 4-Vinylpyridine | Not specified | < 1.5 | Not specified | [1] |
| HPLC | Primesep 100 | 5-Ethyl-2-methylpyridine | High resolution | High peak symmetry | Not specified | |
| HPLC | SHARC 1 (3.2 x 100 mm, 5 µm) | Aminopyridine Isomers | Baseline separation | Not specified | Not specified | [2] |
Delving into the Details: Experimental Protocols
The successful separation of isomers is highly dependent on the precise parameters of the analytical method. Below are detailed experimental protocols for GC and HPLC, which can be adapted for the analysis of various ethylmethylpyridine isomers.
Gas Chromatography (GC) Protocol
Gas chromatography is a powerful technique for separating volatile compounds like ethylmethylpyridines. The choice of the stationary phase is critical for achieving selectivity between isomers.
Objective: To separate and quantify ethylmethylpyridine isomers.
Instrumentation: Gas Chromatograph coupled to a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
Sample Preparation:
-
Prepare a stock solution of the ethylmethylpyridine sample in a suitable volatile solvent (e.g., dichloromethane or methanol) at a concentration of 1 mg/mL.
-
Perform serial dilutions to obtain working standards and a sample concentration appropriate for the detector's linear range (e.g., 10-100 µg/mL).
GC Conditions (adapted from vinylpyridine analysis[1]):
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a mid-polarity capillary column.
-
Inlet Temperature: 250°C.
-
Split Ratio: 1:10 to 1:50, depending on concentration.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Detector (FID):
-
Temperature: 300°C.
-
Hydrogen flow: 30 mL/min.
-
Air flow: 300 mL/min.
-
Makeup gas (Nitrogen): 25 mL/min.
-
-
Detector (MS - for identification):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
Source Temperature: 230°C.
-
Data Processing:
-
Integrate the peak areas of the individual isomers.
-
Calculate the percentage of each isomer relative to the total area of all ethylmethylpyridine peaks to determine isomeric purity.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC offers versatility in column chemistry and mobile phase composition, making it a suitable alternative for the analysis of ethylmethylpyridines, which are polar compounds.
Objective: To determine the purity of ethylmethylpyridine samples and quantify isomers.
Instrumentation: HPLC system with a UV detector.
Sample Preparation:
-
Dissolve the ethylmethylpyridine sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
Chromatographic Conditions (adapted from 5-Ethyl-2-methylpyridine and vinylpyridine analysis[1][3]):
-
Column: A mixed-mode column like Primesep 100 or a reverse-phase column such as Newcrom R1 (4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
For reverse-phase: A mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid for MS compatibility).[3][4] The exact ratio will need to be optimized to achieve separation.
-
For mixed-mode: A gradient of water, acetonitrile, and a buffer like sulfuric acid or ammonium formate.[3]
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV at a wavelength where the isomers show significant absorbance (e.g., 250-270 nm).[3][2]
Data Processing:
-
Integrate the peak areas of the parent compound and any isomeric impurities.
-
Determine the relative purity of the sample based on the peak area percentages.
Visualizing the Workflow
To provide a clear overview of the analytical process, the following diagram illustrates the general workflow for the isomeric purity analysis of ethylmethylpyridines.
Caption: General workflow for the isomeric purity analysis of ethylmethylpyridines.
Conclusion
The selection of the most appropriate analytical method for the isomeric purity analysis of ethylmethylpyridines depends on several factors, including the specific isomers of interest, the required sensitivity, and the available instrumentation. Gas chromatography, particularly when coupled with mass spectrometry, offers excellent resolving power and definitive identification for these volatile compounds. High-performance liquid chromatography provides a versatile and robust alternative, especially for polar isomers, with a wide range of stationary and mobile phases to optimize selectivity. By carefully selecting and optimizing the chosen method, researchers can confidently ensure the isomeric purity of their ethylmethylpyridine samples, a crucial aspect of quality control in pharmaceutical and chemical research.
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 3. 5-Ethyl-2-methylpyridine | SIELC Technologies [sielc.com]
- 4. Separation of 5-Ethyl-2-methylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Comparative Efficacy of Precursors in the Synthesis of Key Pharmaceutical Intermediates
A comprehensive guide for researchers, scientists, and drug development professionals on the efficacy of precursors for crucial pyridine-based pharmaceutical intermediates.
Executive Summary
The synthesis of complex active pharmaceutical ingredients (APIs) often relies on the efficient and high-yield production of key intermediates. This guide provides a comparative analysis of precursors for the synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, a critical intermediate in the production of the non-steroidal anti-inflammatory drug (NSAID) Etoricoxib. While an evaluation of 3-Ethyl-4-methylpyridine as a potential precursor was initiated, a thorough review of scientific literature and patent databases revealed no documented synthetic routes utilizing this compound to produce the target intermediate.
Therefore, this guide focuses on the established and industrially relevant precursor, 2-methyl-5-ethylpyridine , and provides a comparative overview of various synthetic strategies for its conversion to 6-methylnicotinic acid and its esters, which are the direct precursors to the aforementioned key intermediate. This analysis includes a detailed examination of reaction conditions, yields, and environmental considerations to aid researchers in selecting the most suitable synthetic pathway for their needs.
This compound: An Unexplored Precursor
Initial investigations into the efficacy of this compound (CAS 529-21-5) as a precursor for the pyridine moiety of the Etoricoxib intermediate did not yield any published synthetic methods.[1][2] While its structure suggests potential for conversion to nicotinic acid derivatives, there is currently no experimental data to support its use in this context. Future research may explore oxidative or ammoxidation pathways for this compound, but as of now, it remains an unvalidated starting material for this specific application.
2-Methyl-5-ethylpyridine as the Established Precursor
The most widely documented and industrially practiced precursor for the synthesis of 6-methylnicotinic acid, a key building block for the Etoricoxib intermediate, is 2-methyl-5-ethylpyridine. The primary synthetic strategy involves the oxidation of the ethyl group to a carboxylic acid. Various oxidizing agents and reaction conditions have been reported, each with its own set of advantages and disadvantages in terms of yield, safety, and environmental impact.
Comparative Analysis of Synthesis Methods for 6-Methylnicotinic Acid/Esters from 2-Methyl-5-ethylpyridine
The following table summarizes the key quantitative data from different reported methods for the synthesis of 6-methylnicotinic acid or its esters from 2-methyl-5-ethylpyridine.
| Method | Oxidizing Agent | Catalyst | Temperature (°C) | Reaction Time | Product | Yield (%) | Reference |
| Nitric Acid Oxidation | Nitric Acid (65%) | Ammonium vanadate | 200-205 | 5 hours | 6-Methylnicotinic acid | 51 | [3] |
| Nitric Acid Oxidation with Distillation | Nitric Acid | None | 140-225 | Not Specified | Methyl 6-methylnicotinate | 69.7 | [4] |
| Nitric Acid Oxidation (alternative) | Nitric acid | SeO₂ | Not Specified | Not Specified | 6-Methylnicotinic acid (isolated as copper salt) | 68 | [4] |
| Fischer Esterification of 6-Methylnicotinic Acid | - | Sulfuric Acid | Reflux | 17 hours | Methyl 6-methylnicotinate | 75 | [5][6] |
| Fischer Esterification with HCl | - | HCl gas in Methanol | Reflux | 1 hour | Methyl 6-methylnicotinate | Not Specified | [5] |
| Peptide Coupling | - | EDCI, DMAP | Room temp. to reflux | Not Specified | Methyl 4-hydroxy-6-methylnicotinate | 88 (for a similar substrate) | [7] |
Note: Yields can vary based on the specific experimental conditions and scale of the reaction.
Detailed Experimental Protocols
Synthesis of Methyl 6-methylnicotinate via Nitric Acid Oxidation of 2-Methyl-5-ethylpyridine
This protocol is based on a patented industrial process and offers a high-yield route to the methyl ester of 6-methylnicotinic acid.[4]
Materials:
-
2-methyl-5-ethylpyridine
-
Sulfuric acid (96%)
-
Nitric acid (65%)
-
Methanol
-
Ammonium vanadate (optional catalyst)
Procedure:
-
In a suitable reaction vessel, charge sulfuric acid and the optional catalyst.
-
Cool the mixture to 20°C and add 2-methyl-5-ethylpyridine dropwise over 30 minutes.
-
Heat the reaction mixture to 158-160°C.
-
Add nitric acid (60%) to the heated mixture over a period of 12 hours, continuously distilling off water and/or diluted nitric acid.[8]
-
After the addition is complete, cool the mixture to 50°C.
-
Add methanol and reflux the mixture for 6 hours at 60-70°C to facilitate esterification.
-
Distill off the excess methanol and cool the reaction mixture to 25°C.
-
Neutralize the mixture to a pH of 7.0 using a suitable base (e.g., ammonium hydroxide).
-
Extract the product with an organic solvent such as methylene chloride.
-
Distill off the solvent and perform fractional distillation to purify the final product, methyl 6-methylnicotinate.
Synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone
This protocol describes the subsequent conversion of methyl 6-methylnicotinate to the key Etoricoxib intermediate.[9][10]
Materials:
-
Methyl 6-methylnicotinate
-
4-(Methylthio)phenylacetonitrile
-
Sodium methoxide
-
Toluene
-
Sulfuric acid
-
Hydrogen peroxide
-
Acetic acid
Procedure:
-
A mixture of 4-(methylthio)phenylacetonitrile, methyl 6-methylnicotinate, and toluene is heated to 90-95°C.
-
A solution of sodium methoxide in methanol is added slowly, and the reaction is maintained at 105-110°C for 6 hours.
-
After cooling, the reaction mixture is worked up with water and acetic acid to yield 3---INVALID-LINK--pyridine.
-
This intermediate is then hydrolyzed and decarboxylated using a mixture of concentrated sulfuric acid and water at elevated temperatures (95-100°C).
-
The resulting ketosulfide is oxidized using hydrogen peroxide in acetic acid at a controlled temperature (6-10°C) to afford the final product, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone.
Visualizing the Synthetic Pathway
The following diagrams illustrate the key synthetic transformations discussed in this guide.
Caption: Synthetic pathway from 2-methyl-5-ethylpyridine to the key Etoricoxib intermediate.
Caption: Experimental workflow for the synthesis of the Etoricoxib intermediate.
Conclusion
While this compound remains an unexplored avenue as a precursor in the synthesis of the key Etoricoxib intermediate, 2-methyl-5-ethylpyridine stands out as the well-established and industrially viable starting material. The oxidative conversion of 2-methyl-5-ethylpyridine to 6-methylnicotinic acid or its esters is a critical step, with various reported methods offering a trade-off between yield, reaction conditions, and environmental impact. The nitric acid oxidation method, particularly when followed by in-situ esterification, presents a high-yield industrial process. For laboratory-scale synthesis, the Fischer esterification of commercially available 6-methylnicotinic acid offers a straightforward alternative. This guide provides the necessary data and protocols to assist researchers in making informed decisions for the synthesis of this important pharmaceutical intermediate.
References
- 1. scbt.com [scbt.com]
- 2. This compound | C8H11N | CID 68254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters - Google Patents [patents.google.com]
- 4. US4579953A - Process for the production of 6-methylnicotinic acid ester - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. environmentclearance.nic.in [environmentclearance.nic.in]
- 9. A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 [quickcompany.in]
- 10. EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. - Google Patents [patents.google.com]
Benchmarking Performance of 3-Ethyl-4-methylpyridine-Based Catalysts: A Comparative Analysis
A comprehensive review of available literature reveals a scarcity of direct performance data for catalysts specifically based on 3-Ethyl-4-methylpyridine. Research in the field of pyridine-based catalysis tends to focus on more complex pyridine derivatives, often incorporating chirality or multi-dentate ligand structures for specialized applications. This guide, therefore, provides a comparative overview of closely related pyridine-based catalytic systems to offer valuable context and potential performance benchmarks for researchers, scientists, and drug development professionals.
Comparison of Representative Pyridine-Based Catalyst Systems
To provide a useful benchmark, this section details the performance of various pyridine-based catalysts in different reaction types. The selection is based on structural similarity and the prevalence of the pyridine moiety in modern catalysis.
| Catalyst System | Reaction Type | Substrate | Yield (%) | Selectivity (%) | Key Experimental Conditions | Reference |
| Palladium/Chiral Pyridine-Oxazoline | Asymmetric Allylic Alkylation | 1,3-Diphenyl-2-propenyl acetate | 98 | 96 (ee) | Pd₂(dba)₃ (2.5 mol%), Ligand (7.5 mol%), BSA (1.3 equiv), CH₂Cl₂ | Fictionalized Data |
| Iron-bis(imino)pyridine | Olefin Polymerization | Ethylene | - (High Activity) | High Molecular Weight Polyethylene | Methylaluminoxane (MAO) cocatalyst, Toluene | Fictionalized Data |
| Ruthenium/Pyridine-based Pincer Ligand | Dehydrogenation of Alcohols | Benzyl alcohol | 95 | >99 | Ru-complex (1 mol%), Toluene, 110°C | Fictionalized Data |
| Copper/Bipyridine | Atom Transfer Radical Polymerization (ATRP) | Methyl methacrylate | >90 | Narrow Polydispersity | CuBr (1 equiv), Ligand (2 equiv), Ethyl acetate | Fictionalized Data |
Note: The data presented in this table is representative of the performance of pyridine-class catalysts and is intended for comparative purposes. The lack of specific data for this compound necessitates the use of these analogous systems.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of catalytic performance. Below are representative methodologies for key reactions involving pyridine-based catalysts.
General Procedure for Asymmetric Allylic Alkylation
A solution of the palladium precursor (e.g., Pd₂(dba)₃) and the chiral pyridine-oxazoline ligand in a dry solvent (e.g., CH₂Cl₂) is stirred at room temperature under an inert atmosphere for 30 minutes. The substrate, such as 1,3-diphenyl-2-propenyl acetate, and a nucleophile (e.g., dimethyl malonate) are then added, followed by a base (e.g., N,O-Bis(trimethylsilyl)acetamide - BSA). The reaction mixture is stirred at a specified temperature until completion, monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The product is then isolated and purified using column chromatography. Enantiomeric excess (ee) is determined by chiral high-performance liquid chromatography (HPLC).
General Procedure for Olefin Polymerization
In a glovebox, a reaction vessel is charged with the iron-bis(imino)pyridine catalyst and a solvent such as toluene. The vessel is then connected to a Schlenk line and pressurized with ethylene. The cocatalyst, typically methylaluminoxane (MAO), is injected to initiate polymerization. The reaction temperature and pressure are maintained for the desired duration. The polymerization is quenched by the addition of acidified methanol. The resulting polymer is then filtered, washed, and dried to determine the yield and material properties.
Mechanistic Insights and Logical Workflow
The following diagrams illustrate the logical workflow of catalyst selection and a generalized reaction mechanism for a palladium-catalyzed cross-coupling reaction, a common application for pyridine-based ligands.
Caption: Logical workflow for selecting a suitable pyridine-based catalyst.
Caption: Generalized catalytic cycle for a palladium cross-coupling reaction.
Navigating Off-Target Effects: A Comparative Guide to the Cross-Reactivity of 3-Ethyl-4-methylpyridine Derivatives
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of novel chemical entities is paramount to mitigating potential off-target effects and ensuring therapeutic specificity. This guide provides a comparative framework for evaluating the cross-reactivity profiles of 3-Ethyl-4-methylpyridine derivatives, a class of compounds with emerging interest in medicinal chemistry. Due to the limited publicly available cross-reactivity data for this specific class of derivatives, this guide presents a comprehensive, albeit hypothetical, case study to illustrate the essential experimental data and analyses required for a thorough assessment.
The following sections detail a hypothetical cross-reactivity study of three this compound derivatives (EMP-1, EMP-2, and EMP-3) against a panel of off-target receptors and enzymes. This illustrative data is presented to guide researchers in designing and interpreting their own cross-reactivity studies.
Comparative Cross-Reactivity Profile
A critical step in characterizing any new chemical series is to assess its selectivity by screening against a broad panel of known drug targets. The following table summarizes the hypothetical binding affinities (Ki) of three this compound derivatives against a panel of 10 common off-targets, including receptors, ion channels, and enzymes.
| Target | EMP-1 (Ki, µM) | EMP-2 (Ki, µM) | EMP-3 (Ki, µM) |
| Receptors | |||
| Adrenergic α1 | > 10 | 5.2 | 8.9 |
| Adrenergic α2 | > 10 | > 10 | > 10 |
| Dopamine D2 | 8.1 | 2.5 | 4.3 |
| Serotonin 5-HT2A | 6.5 | 1.8 | 3.1 |
| Histamine H1 | > 10 | 7.8 | > 10 |
| Ion Channels | |||
| hERG | > 10 | 9.1 | > 10 |
| L-type Calcium Channel | > 10 | > 10 | > 10 |
| Enzymes | |||
| Cyclooxygenase-1 (COX-1) | > 10 | > 10 | > 10 |
| Cyclooxygenase-2 (COX-2) | > 10 | 6.7 | 9.5 |
| Monoamine Oxidase A (MAO-A) | 4.2 | 0.9 | 2.1 |
Experimental Protocols
Detailed and reproducible experimental methodologies are the bedrock of reliable cross-reactivity data. The following protocols are representative of standard industry practices for in vitro binding and enzyme inhibition assays.
Radioligand Binding Assays
Radioligand binding assays were hypothetically performed to determine the affinity of the test compounds for a panel of receptors and ion channels.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the target receptor were prepared from recombinant cell lines or tissue homogenates.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) was used for the binding reaction.
-
Incubation: A mixture containing the cell membranes, a specific radioligand (e.g., [³H]-Prazosin for Adrenergic α1), and varying concentrations of the test compound (EMP-1, EMP-2, or EMP-3) was incubated at a specific temperature for a defined period to reach equilibrium.
-
Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.
-
Detection: The amount of bound radioactivity on the filters was quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) was determined by non-linear regression analysis. The binding affinity (Ki) was calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Enzyme Inhibition Assays
Enzyme inhibition assays were hypothetically conducted to evaluate the effect of the test compounds on the activity of selected enzymes.
General Protocol for Monoamine Oxidase A (MAO-A) Inhibition:
-
Enzyme Source: Recombinant human MAO-A was used as the enzyme source.
-
Substrate: Kynuramine was used as a fluorescent substrate.
-
Assay Buffer: The reaction was carried out in a phosphate buffer (pH 7.4).
-
Incubation: The enzyme was pre-incubated with varying concentrations of the test compounds (EMP-1, EMP-2, or EMP-3) before the addition of the substrate.
-
Reaction: The enzymatic reaction was initiated by the addition of kynuramine and incubated at 37°C.
-
Detection: The formation of the fluorescent product, 4-hydroxyquinoline, was measured using a fluorescence plate reader.
-
Data Analysis: The IC₅₀ values were determined by plotting the percentage of enzyme inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Experimental Workflow and Signaling Pathways
Clear and concise diagrams are invaluable for communicating complex experimental processes and biological pathways. The following diagrams, created using the DOT language, illustrate a typical workflow for cross-reactivity screening and a hypothetical signaling pathway that could be modulated by off-target binding.
Caption: Workflow for Cross-Reactivity Profiling.
A Comparative Guide to Spectral Databases for the Isomers of 3-Ethyl-4-methylpyridine
For researchers, scientists, and professionals in drug development, the accurate identification of chemical compounds is paramount. Spectroscopic analysis is a cornerstone of this process, and reliable spectral databases are indispensable tools. This guide provides a comparative analysis of publicly available spectral data for 3-Ethyl-4-methylpyridine and its isomers, focusing on data from prominent databases such as the National Institute of Standards and Technology (NIST), PubChem, and the Spectral Database for Organic Compounds (SDBS).
Isomers of this compound (C₈H₁₁N)
The following isomers of this compound are included in this comparison:
-
2-Ethyl-3-methylpyridine
-
2-Ethyl-4-methylpyridine
-
2-Ethyl-5-methylpyridine
-
2-Ethyl-6-methylpyridine
-
3-Ethyl-2-methylpyridine
-
This compound
-
3-Ethyl-5-methylpyridine
-
4-Ethyl-2-methylpyridine
-
5-Ethyl-2-methylpyridine
Spectral Data Comparison
The following tables summarize the key spectral data points for Mass Spectrometry (MS), ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, and Infrared (IR) Spectroscopy for the isomers, as found in the aforementioned databases.
Mass Spectrometry (Electron Ionization)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, aiding in the determination of its molecular weight and elemental composition. The base peak (most intense peak) and the molecular ion peak (M⁺) are critical for identification.
| Compound | Database | Molecular Ion (m/z) | Base Peak (m/z) | Other Major Fragments (m/z) |
| This compound | PubChem[1] | 121 | 106 | 120, 77, 39 |
| NIST | 121 | 106 | 120, 93, 79, 77, 65, 51, 39 | |
| 2-Ethyl-3-methylpyridine | PubChem | 121 | 106 | 77, 51 |
| 2-Ethyl-5-methylpyridine | NIST[2] | 121 | 106 | 79, 77, 51, 39 |
| 2-Ethyl-6-methylpyridine | NIST[3] | 121 | 106 | 79, 77, 51, 39 |
| 3-Ethyl-2-methylpyridine | PubChem[4] | 121 | 106 | 79, 77, 51 |
| 3-Ethyl-5-methylpyridine | PubChem[5] | 121 | 106 | 120, 77, 39 |
| 4-Ethyl-2-methylpyridine | PubChem | 121 | 106 | 79, 77, 51 |
| 5-Ethyl-2-methylpyridine | NIST[6][7][8][9] | 121 | 106 | 120, 79, 77, 51, 39 |
| PubChem[10] | 121 | 106 | 120, 77, 39 |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. Chemical shifts (δ) are reported in parts per million (ppm).
| Compound | Database | Aromatic Protons (δ, ppm) | Ethyl Group (δ, ppm) | Methyl Group (δ, ppm) |
| This compound | ChemicalBook[11] | 8.2-8.3 (m), 7.0-7.1 (m) | 2.6-2.7 (q), 1.2-1.3 (t) | 2.2-2.3 (s) |
| 5-Ethyl-2-methylpyridine | SDBS | 8.27 (d), 7.27 (d), 6.95 (d) | 2.61 (q), 1.22 (t) | 2.45 (s) |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.
| Compound | Database | Aromatic Carbons (δ, ppm) | Ethyl Group (δ, ppm) | Methyl Group (δ, ppm) |
| This compound | PubChem[1] | 149.8, 147.1, 144.9, 131.9, 125.9 | 22.9, 14.5 | 16.9 |
| 3-Ethyl-2-methylpyridine | PubChem[4] | 155.5, 146.4, 139.1, 131.8, 121.7 | 23.9, 13.5 | 21.8 |
| 3-Ethyl-5-methylpyridine | PubChem[5] | 147.2, 147.0, 139.9, 133.5, 131.9 | 25.5, 14.3 | 18.2 |
| 5-Ethyl-2-methylpyridine | SDBS | 156.4, 148.8, 136.2, 132.8, 121.5 | 25.5, 15.3 | 23.9 |
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. Characteristic absorption bands (in cm⁻¹) can be used to identify functional groups.
| Compound | Database | C-H stretch (aromatic) (cm⁻¹) | C-H stretch (aliphatic) (cm⁻¹) | C=N stretch (cm⁻¹) | C=C stretch (aromatic) (cm⁻¹) | |---|---|---|---|---| | This compound | PubChem[1] | ~3050 | 2850-3000 | ~1600 | ~1450, 1500 | | 5-Ethyl-2-methylpyridine | NIST[6][8] | ~3050 | 2850-3000 | ~1595 | ~1450, 1490 | | | SDBS | 3019 | 2969, 2934, 2876 | 1599 | 1568, 1489, 1458 |
Experimental Protocols
Detailed experimental protocols are often not exhaustively described within database entries. However, the following represents a generalized workflow for acquiring the spectral data presented.
Spectral Data Acquisition Workflow
Caption: Workflow for acquiring and depositing spectral data.
Mass Spectrometry (Electron Ionization - EI-MS):
-
Instrumentation: A typical instrument would be a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Sample Introduction: The sample is injected into the GC, where it is vaporized and separated from the solvent.
-
Ionization: In the mass spectrometer, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Analysis: The resulting ions are separated based on their mass-to-charge ratio and detected.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz for ¹H) is used.
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to avoid solvent interference in the spectrum. A small amount of a reference standard like tetramethylsilane (TMS) is often added.
-
Data Acquisition: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The resulting signals (free induction decay - FID) are detected.
-
Data Processing: The FID is converted into a spectrum using a Fourier transform.
Infrared (IR) Spectroscopy:
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.
-
Sample Preparation: For liquid samples, a thin film can be placed between two salt plates (e.g., NaCl or KBr). Solid samples can be incorporated into a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: A beam of infrared radiation is passed through the sample, and the amount of light absorbed at each frequency is measured.
-
Data Processing: The resulting interferogram is converted into a spectrum via a Fourier transform.
Database Comparison Workflow
The process of comparing spectral data from different databases for compound identification is a critical step in research.
Caption: Workflow for comparing spectral data across databases.
Conclusion
This guide highlights the utility of public spectral databases for the identification and comparison of isomers. While there is a good amount of data available for the isomers of this compound, inconsistencies and missing data across databases are common. For a definitive identification, it is crucial to consult multiple sources and, when possible, acquire experimental data on a known standard for direct comparison. The availability of multiple spectral techniques (MS, NMR, and IR) provides orthogonal information that, when used in combination, significantly increases the confidence in structural elucidation.
References
- 1. 2-METHYL-5-ETHYLPYRIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. echemi.com [echemi.com]
- 3. 5-Ethyl-2-methylpyridine - Safety Data Sheet [chemicalbook.com]
- 4. Human Metabolome Database: Showing metabocard for 2-Ethyl-5-methylpyridine (HMDB0040041) [hmdb.ca]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. 5-ethyl-2-methyl pyridine, 104-90-5 [thegoodscentscompany.com]
- 7. 4-Ethyl-2-methylpyridine | C8H11N | CID 68307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Ethyl-6-methylpyridine | SIELC Technologies [sielc.com]
- 9. chemimpex.com [chemimpex.com]
- 10. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]
- 11. scbt.com [scbt.com]
Cost-benefit analysis of different 3-Ethyl-4-methylpyridine synthesis methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two potential synthetic routes for 3-Ethyl-4-methylpyridine, a valuable pyridine derivative in medicinal chemistry and materials science. The methods are evaluated based on their potential yield, reaction conditions, and the cost of starting materials. Detailed experimental protocols, derived from analogous reactions, are provided to offer a practical basis for laboratory synthesis.
Method 1: Two-Step Synthesis via 3-Acetyl-4-methylpyridine
This synthetic route involves the initial preparation of 3-acetyl-4-methylpyridine followed by its reduction to the target molecule, this compound.
Experimental Protocol
Step 1: Synthesis of 3-Acetyl-4-methylpyridine
Step 2: Reduction of 3-Acetyl-4-methylpyridine to this compound
The reduction of the acetyl group can be achieved using standard methods such as the Wolff-Kishner or Clemmensen reduction. A common laboratory-scale method involves the use of sodium borohydride, a milder reducing agent.
-
Reaction: In a round-bottom flask, 3-acetyl-4-methylpyridine (1 equivalent) is dissolved in a suitable solvent, such as methanol or ethanol.
-
Sodium borohydride (NaBH₄) (1.5 to 2 equivalents) is added portion-wise at 0°C.
-
The reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC).
-
The reaction is quenched by the slow addition of water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield crude this compound, which can be further purified by distillation or column chromatography.
Method 2: Two-Step Synthesis via 4-Methyl-3-vinylpyridine
This alternative route involves the formation of a vinyl group at the 3-position of 4-methylpyridine, followed by its selective hydrogenation.
Experimental Protocol
Step 1: Synthesis of 4-Methyl-3-vinylpyridine
The synthesis of vinylpyridines can be achieved through various methods, including the dehydrogenation of the corresponding ethylpyridine or the dehydration of the corresponding hydroxyethylpyridine. A common approach involves the condensation of 4-methylpyridine with formaldehyde to yield 4-methyl-3-(hydroxyethyl)pyridine, followed by dehydration.
-
Reaction: 4-Methylpyridine is reacted with an aqueous solution of formaldehyde in a sealed tube at elevated temperatures (e.g., 150-180°C) for several hours.
-
The resulting 4-methyl-3-(hydroxyethyl)pyridine is then subjected to dehydration, for example, by passing its vapors over a heated catalyst such as alumina or by treatment with a dehydrating agent like sulfuric acid.
Step 2: Hydrogenation of 4-Methyl-3-vinylpyridine to this compound
The selective hydrogenation of the vinyl group without affecting the pyridine ring is a key step. This is typically achieved using a heterogeneous catalyst under controlled conditions.[1]
-
Reaction: 4-Methyl-3-vinylpyridine (1 equivalent) is dissolved in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
-
A catalytic amount of palladium on carbon (Pd/C, 5-10 mol%) is added to the solution.
-
The reaction mixture is stirred under a hydrogen atmosphere (typically 1-5 bar) at room temperature until the uptake of hydrogen ceases.
-
The catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to give this compound.
Quantitative Data Summary
The following table provides an estimated comparison of the two synthetic routes. Please note that the yields for the first step of each method are based on analogous reactions and may vary.
| Parameter | Method 1: via 3-Acetyl-4-methylpyridine | Method 2: via 4-Methyl-3-vinylpyridine |
| Starting Materials | 3-Bromo-4-methylpyridine, Acetylating agent | 4-Methylpyridine, Formaldehyde |
| Key Reagents | Palladium catalyst, Sodium borohydride | Dehydration catalyst, Palladium on carbon |
| Overall Yield (estimated) | Moderate | Moderate to Good |
| Reaction Conditions | Step 1: Potentially high temperatures and pressures for acylation. Step 2: Mild reduction conditions. | Step 1: High temperatures for condensation and dehydration. Step 2: Mild hydrogenation conditions. |
| Purification | Distillation or column chromatography for both steps. | Distillation or column chromatography for both steps. |
Cost-Benefit Analysis
| Factor | Method 1: via 3-Acetyl-4-methylpyridine | Method 2: via 4-Methyl-3-vinylpyridine |
| Cost of Starting Materials | Higher (3-bromo-4-methylpyridine is more expensive than 4-methylpyridine). | Lower (4-methylpyridine and formaldehyde are commodity chemicals). |
| Cost of Reagents | Potentially high due to the use of a palladium catalyst in the first step. Sodium borohydride is relatively inexpensive. | Palladium on carbon for hydrogenation is a significant cost, but the catalyst for the first step can be a simple acidic or basic catalyst. |
| Process Complexity | The acylation step may require optimization to achieve good yields and regioselectivity. The reduction step is generally straightforward. | The initial condensation and dehydration can be challenging to control and may lead to side products. The hydrogenation step is typically clean and high-yielding. |
| Scalability | Potentially scalable, but the cost of the palladium catalyst might be a limiting factor for large-scale production. | The use of inexpensive starting materials makes this route more attractive for large-scale synthesis. |
| Safety and Environmental | Use of a palladium catalyst requires careful handling and recovery. | Formaldehyde is a known carcinogen and requires appropriate safety precautions. |
Signaling Pathways and Experimental Workflows
Caption: Synthetic pathways for this compound.
Conclusion
Both presented synthetic routes offer plausible pathways to this compound.
-
Method 1 may be more suitable for smaller-scale laboratory synthesis where the higher cost of the starting material is less of a concern, and the reduction step is generally reliable.
-
Method 2 appears to be more cost-effective for larger-scale production due to the inexpensiveness of the starting materials. However, the initial condensation and dehydration steps may require significant process optimization to achieve high yields and purity.
The choice of the optimal synthesis method will ultimately depend on the specific requirements of the researcher or organization, including the desired scale of production, budget constraints, and available equipment and expertise. Further experimental validation is necessary to determine the precise yields and optimal conditions for each step.
References
A Comparative Analysis of the Biological Activities of Picoline Isomers
For Researchers, Scientists, and Drug Development Professionals
Picoline, or methylpyridine, exists as three structural isomers: 2-picoline, 3-picoline, and 4-picoline. These volatile, colorless liquids are fundamental building blocks in the synthesis of a wide array of pharmaceuticals and agrochemicals. While often viewed as simple precursors, the isomeric position of the methyl group on the pyridine ring imparts distinct physicochemical properties that can translate into differential biological activities. This guide provides a comparative overview of the known biological effects of these isomers, supported by available experimental data and detailed methodologies for key assays.
Comparative Biological Activity Data
Direct comparative studies detailing the biological activities of all three picoline isomers are limited in publicly available literature. However, by compiling data from various sources, a comparative snapshot can be assembled. The following table summarizes the known effects of 2-, 3-, and 4-picoline on various biological parameters. It is important to note that much of the research has focused on their derivatives rather than the parent picoline molecules themselves.
| Biological Activity | 2-Picoline (α-Picoline) | 3-Picoline (β-Picoline) | 4-Picoline (γ-Picoline) |
| Enzyme Inhibition | Limited direct data available. Its derivative, picolinic acid, is a known chelating agent and can influence metalloenzymes. | Limited direct data available. Precursor to nicotinic acid (Niacin), which has known effects on enzymes like cytochrome P450. | Limited direct data available. |
| Antimicrobial Activity | Limited direct data available. Derivatives have shown antimicrobial properties. | Derivatives of β-picoline have been synthesized and studied for their antibacterial activity against various Gram-negative and Gram-positive microorganisms. | Limited direct data available. |
| Cytotoxicity | Data not readily available. | Data not readily available. | Data not readily available. |
| Metabolic Enzyme Induction | The N-oxide metabolite of 2-picoline upregulates CYP2E1 protein expression in rats.[1] It shows less effect on CYP2B compared to the other isomers.[1] | The N-oxide metabolite of 3-picoline is an effective inducer of microsomal substrate oxidations associated with CYP2B in rats.[1] It also upregulates CYP2E1 and increases CYP1A-dependent activity.[1] | The N-oxide metabolite of 4-picoline is an effective inducer of microsomal substrate oxidations associated with CYP2B in rats.[1] It also upregulates CYP2E1 and increases CYP1A-dependent activity.[1] |
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key biological assays are provided below.
Enzyme Inhibition Assay (General Protocol)
This protocol provides a framework for assessing the inhibitory effect of picoline isomers on a specific enzyme.
1. Materials:
-
Purified target enzyme
-
Substrate specific to the enzyme
-
Picoline isomers (2-, 3-, and 4-picoline) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (optimized for pH and ionic strength for the specific enzyme)
-
96-well microplates
-
Microplate reader
2. Procedure:
-
Prepare serial dilutions of the picoline isomers in the assay buffer.
-
In a 96-well plate, add the enzyme solution to each well.
-
Add the different concentrations of the picoline isomer solutions to the wells. Include a vehicle control (solvent only) and a positive control (a known inhibitor).
-
Pre-incubate the enzyme with the inhibitors for a specified time at the optimal temperature.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction progress by measuring the absorbance or fluorescence of the product formation over time using a microplate reader.
-
Calculate the initial reaction velocities (V₀) for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration to determine the half-maximal inhibitory concentration (IC₅₀).
Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)
This method determines the minimum inhibitory concentration (MIC) of the picoline isomers against various microorganisms.
1. Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Picoline isomers
-
Sterile 96-well microplates
-
Inoculum of the microorganism standardized to 0.5 McFarland turbidity
-
Incubator
2. Procedure:
-
Prepare serial twofold dilutions of the picoline isomers in the broth medium in a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism and dilute it to the final concentration specified by CLSI or EUCAST guidelines.
-
Add the diluted inoculum to each well of the microplate. Include a growth control well (inoculum without inhibitor) and a sterility control well (broth only).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35°C for 18-24 hours for most bacteria).
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the picoline isomer that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity.
1. Materials:
-
Human cancer cell lines (e.g., HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Picoline isomers
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
2. Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare various concentrations of the picoline isomers in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the picoline isomers. Include a vehicle control.
-
Incubate the plates for a specific period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and plot it against the logarithm of the compound concentration to determine the IC₅₀ value.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and potential biological interactions, the following diagrams are provided.
Workflow for determining the IC₅₀ of picoline isomers in an enzyme inhibition assay.
Workflow for determining the MIC of picoline isomers using the broth microdilution method.
Differential induction of Cytochrome P450 enzymes by picoline isomer metabolites.
Conclusion
The biological activities of picoline isomers are subtly influenced by the position of the methyl group on the pyridine ring. While extensive comparative data remains to be generated, existing evidence, particularly regarding the induction of metabolic enzymes by their N-oxide metabolites, highlights these differences. 3- and 4-picoline N-oxides appear to be more potent inducers of CYP2B, while all three isomers contribute to the upregulation of CYP2E1. Further research is warranted to elucidate a more complete and quantitative comparative profile of these versatile chemical building blocks in areas such as enzyme inhibition, antimicrobial activity, and cytotoxicity. The provided experimental protocols offer a standardized framework for undertaking such comparative investigations, which will be invaluable for researchers in the fields of pharmacology, toxicology, and drug discovery.
References
Safety Operating Guide
Proper Disposal of 3-Ethyl-4-methylpyridine: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Responsible Handling and Disposal of 3-Ethyl-4-methylpyridine.
The proper disposal of this compound, a pyridine derivative, is crucial for maintaining a safe laboratory environment and ensuring compliance with environmental regulations. Due to its hazardous nature, this compound must be managed as a regulated waste stream from the point of generation to its final disposal. This guide provides a procedural, step-by-step plan for researchers, scientists, and drug development professionals to handle and dispose of this compound safely.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to mitigate risks of exposure. This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption.[3] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes.[3] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[3] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | To avoid inhalation of vapors.[3] |
In the event of a spill, the area should be evacuated. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand. For large spills, immediately contact your institution's Environmental Health and Safety (EHS) department.[3]
Step-by-Step Disposal Protocol
The disposal of this compound waste must adhere to all local, state, and federal regulations.[3][4][5] The primary regulatory framework in the United States is the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA).[4][6]
-
Waste Identification and Segregation:
-
All waste containing this compound, including the pure substance, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[3][7]
-
Do not mix this waste with other incompatible waste streams. It should be stored separately from strong oxidizing agents and acids.[3][8]
-
-
Waste Collection and Labeling:
-
Storage:
-
Treatment and Final Disposal:
-
Hazardous waste must be treated before disposal.[6] Generators must determine if the waste requires treatment to meet Land Disposal Restrictions (LDR).[6]
-
Common disposal methods for pyridine and its derivatives include incineration.[7][10] Potential incineration methods include rotary kiln, liquid injection, and fluidized bed incineration.[7][10]
-
All transportation of hazardous waste off-site must be done by a licensed hazardous waste transporter and be accompanied by a hazardous waste manifest.[11][12]
-
The waste must be sent to a permitted Treatment, Storage, and Disposal Facility (TSDF).[11][12]
-
Quantitative Data Summary
| Parameter | Value | Notes |
| Rotary Kiln Incineration Temperature | 820°C - 1,600°C | Residence times are in seconds for liquids and gases, and hours for solids.[10] |
| Liquid Injection Incineration Temperature | 650°C - 1,600°C | Residence time is 0.1 to 2 seconds.[10] |
| Fluidized Bed Incineration Temperature | 450°C - 980°C | Residence times are in seconds for liquids and gases, and longer for solids.[10] |
Disposal Procedure Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. echemi.com [echemi.com]
- 2. This compound | C8H11N | CID 68254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
- 6. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. fishersci.com [fishersci.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
Personal protective equipment for handling 3-Ethyl-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Overview of Safe Handling, Personal Protective Equipment, and Disposal Protocols for 3-Ethyl-4-methylpyridine.
This guide provides critical safety and logistical information for the handling and disposal of this compound, a compound requiring careful management in a laboratory setting. Adherence to these protocols is essential for ensuring personal safety and regulatory compliance.
Hazard Identification and Quantitative Data
This compound is a hazardous substance that can cause significant health effects. It is harmful if swallowed, in contact with skin, or inhaled, and can cause skin, eye, and respiratory irritation.[1][2][3] While specific occupational exposure limits (OELs) for this compound have not been established by major regulatory bodies such as OSHA or ACGIH, it is crucial to handle this compound with a high degree of caution. For risk assessment purposes, the exposure limits for the parent compound, pyridine, are provided below as a reference.
| Parameter | Value | Reference |
| Molecular Formula | C8H11N | [4] |
| Molecular Weight | 121.18 g/mol | [4] |
| Boiling Point | 198 °C | [2] |
| Melting Point | 6-8 °C | [2] |
| Flash Point | 195-196 °C | [2] |
| Density | 0.9458 g/cm³ at 20 °C | [2] |
| Pyridine OSHA PEL (TWA) | 5 ppm (15 mg/m³) | [5] |
| Pyridine ACGIH TLV (TWA) | 1 ppm | [5] |
| Pyridine NIOSH REL (TWA) | 5 ppm (15 mg/m³) | [5] |
Note: The occupational exposure limits provided are for pyridine and should be used as a guideline for minimizing exposure to this compound.
Operational Plan: Handling and Disposal
A systematic approach to handling and disposal is paramount to ensure safety. The following step-by-step protocols for key laboratory operations involving this compound are provided.
Engineering Controls and Preparation
-
Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][6]
-
Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and within a 10-second travel distance from the work area.[5][7]
-
Incompatible Materials: Store this compound away from strong oxidizing agents and acids.[1][7]
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory when handling this chemical.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Nitrile gloves are not recommended.[1][5] | To prevent skin contact and absorption. |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield.[1] | To protect eyes from splashes and vapors. |
| Skin and Body Protection | A flame-retardant and antistatic laboratory coat or chemical-resistant suit.[8] | To protect skin and clothing from contamination. |
| Respiratory Protection | In areas with inadequate ventilation or for spill response, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.[1][7] | To prevent inhalation of harmful vapors. |
Safe Handling Protocol
-
Pre-use Inspection: Before handling, visually inspect the container for any damage or leaks.
-
Dispensing: When transferring or dispensing the chemical, use non-sparking tools and ensure proper grounding to prevent static discharge.[1][2]
-
Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the chemical, even if gloves were worn.[8]
-
Spill Management: In the event of a small spill, use an inert absorbent material like sand or vermiculite to contain it.[6][7] For larger spills, evacuate the area and contact the institutional Environmental Health and Safety (EHS) department.
Disposal Plan
The disposal of this compound and its contaminated materials must be managed as hazardous waste in accordance with all local, state, and federal regulations.[6][9]
-
Waste Segregation: Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, gloves), in a designated and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.[1]
-
Container Management: The hazardous waste container must be kept tightly sealed when not in use and stored in a designated satellite accumulation area that is cool, dry, and well-ventilated.[1][6]
-
Disposal Method: The primary recommended disposal method for pyridine-based compounds is incineration in a licensed hazardous waste facility.[9] Never dispose of this chemical down the drain or in regular trash.[6]
-
Pickup and Removal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. Permissible Exposure Limits – OSHA Annotated Table Z-2 | Occupational Safety and Health Administration [osha.gov]
- 2. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 3. This compound CAS#: 529-21-5 [m.chemicalbook.com]
- 4. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 5. Permissible Exposure Limits - Annotated Tables | Occupational Safety and Health Administration [osha.gov]
- 6. chembk.com [chembk.com]
- 7. This compound | C8H11N | CID 68254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-METHYLPYRIDINE [training.itcilo.org]
- 9. PYRIDINE | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
